molecular formula C27H52O8 B12661346 Bis(2-(2-butoxyethoxy)ethyl) undecanedioate CAS No. 85284-12-4

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

Cat. No.: B12661346
CAS No.: 85284-12-4
M. Wt: 504.7 g/mol
InChI Key: PAVCUFXONGUODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a useful research compound. Its molecular formula is C27H52O8 and its molecular weight is 504.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(2-(2-butoxyethoxy)ethyl) undecanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-(2-butoxyethoxy)ethyl) undecanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

85284-12-4

Molecular Formula

C27H52O8

Molecular Weight

504.7 g/mol

IUPAC Name

bis[2-(2-butoxyethoxy)ethyl] undecanedioate

InChI

InChI=1S/C27H52O8/c1-3-5-16-30-18-20-32-22-24-34-26(28)14-12-10-8-7-9-11-13-15-27(29)35-25-23-33-21-19-31-17-6-4-2/h3-25H2,1-2H3

InChI Key

PAVCUFXONGUODS-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCOCCCC

Origin of Product

United States
Foundational & Exploratory

Technical Synthesis Guide: Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2]

This guide details the synthesis of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate , a high-molecular-weight diester derived from undecanedioic acid (C11) and diethylene glycol monobutyl ether.

Significance: While even-chain dicarboxylic acid esters (Adipates, Sebacates, Dodecanedioates) are common commercial plasticizers, this C11 (odd-chain) variant offers unique advantages. Odd-chain structures often disrupt crystalline packing more effectively than their even-chain counterparts, potentially offering superior low-temperature flexibility and lower pour points in lubricant and plasticizer applications. The inclusion of the glycol ether moiety (butoxyethoxyethyl) further enhances compatibility with polar polymers (PVC, PVB) and improves solvation power.

Chemical Identity
PropertySpecification
IUPAC Name Bis(2-(2-butoxyethoxy)ethyl) undecanedioate
Common Name Di(butyl carbitol) undecanedioate
Molecular Formula

Molecular Weight 504.70 g/mol
Precursor A Undecanedioic Acid (CAS: 1852-04-6)
Precursor B 2-(2-Butoxyethoxy)ethanol (CAS: 112-34-5)
Predicted Appearance Clear, colorless to pale yellow viscous liquid

Strategic Pathway Selection

Two primary pathways are presented. Pathway A is the industry-standard approach for scalability and purity, utilizing organometallic catalysis to prevent ether cleavage. Pathway B is a laboratory-scale method for generating high-purity analytical standards.

Pathway A: Organometallic Catalytic Esterification (Preferred)
  • Mechanism: Lewis-acid catalyzed direct condensation.

  • Catalyst: Tetrabutyl Titanate (

    
    ).[1]
    
  • Advantages: Avoids strong mineral acids which can cleave the sensitive ether linkages in the glycol reactant; high yield; scalable.

  • Challenges: Requires high temperature (>160°C) and efficient water removal.

Pathway B: Acyl Chloride Modification (Analytical Grade)
  • Mechanism: Nucleophilic acyl substitution.

  • Reagents: Undecanedioyl dichloride (generated in situ) + Alcohol.

  • Advantages: Mild conditions, rapid reaction, suitable for gram-scale synthesis.

  • Challenges: Generates HCl gas; difficult to scale; acid chloride requires anhydrous handling.

Pathway A: Industrial Azeotropic Esterification Protocol

This protocol utilizes Tetrabutyl Titanate (TBT) as a catalyst.[1] Unlike p-Toluenesulfonic acid (p-TSA), TBT minimizes the risk of discoloring the product or degrading the ether chains of the glycol reactant.

Materials & Stoichiometry
ComponentRoleEquivalentsMass/Vol (Example)
Undecanedioic Acid Substrate1.0 eq216.3 g (1 mol)
2-(2-Butoxyethoxy)ethanol Reactant2.4 eq389.4 g (2.4 mol)
Tetrabutyl Titanate Catalyst0.5 wt%~3.0 g
Xylene or Toluene EntrainerSolvent150 mL (Optional*)

*Note: Industrial processes often run "neat" under vacuum, but an entrainer is recommended for lab-scale to facilitate water removal via a Dean-Stark trap.

Step-by-Step Methodology
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a Dean-Stark trap topped with a reflux condenser. Connect the outlet to a nitrogen bubbler.

  • Charging: Charge the flask with Undecanedioic acid and 2-(2-butoxyethoxy)ethanol.

  • Inerting: Purge the system with nitrogen for 15 minutes to remove oxygen (critical to prevent product oxidation/darkening).

  • Catalyst Addition: Add the Tetrabutyl Titanate (TBT) via syringe.

  • Reaction Phase 1 (Reflux):

    • Heat the mixture to 150°C . If using Xylene, reflux should begin, and water will start collecting in the trap.

    • Gradually increase temperature to 180–200°C over 2 hours.

    • Monitor: The reaction is driven by the removal of water. Theoretical water yield for 1 mol scale is ~36 mL.

  • Reaction Phase 2 (Vacuum Finishing):

    • Once water evolution slows, slowly apply vacuum (starting at 100 mbar and ramping down to 10 mbar) to drive the reaction to completion and strip the entrainer.

    • Endpoint: Monitor Acid Value (AV). Target AV < 1.0 mg KOH/g.

  • Workup (Catalyst Hydrolysis):

    • Cool the mixture to 90°C.

    • Add 2% water (relative to batch weight) and stir vigorously for 30 minutes. This hydrolyzes the titanate catalyst into an inert titanium dioxide precipitate.

    • Add 1% activated carbon and Celite.

  • Filtration: Filter the hot liquid through a sintered glass funnel or filter press to remove the titanium solids and carbon.

  • Stripping: Perform a final high-vacuum distillation (wipe-film evaporator or short path) to remove excess 2-(2-butoxyethoxy)ethanol.

Process Visualization (DOT)

SynthesisPathway Start Precursors: Undecanedioic Acid + Glycol Ether Mix Mixing & N2 Purge Start->Mix Cat Add Catalyst Ti(OBu)4 Mix->Cat Heat Heating (160-200°C) Water Removal Cat->Heat - H2O Vacuum Vacuum Stripping (Remove Excess Alcohol) Heat->Vacuum Hydrolysis Catalyst Hydrolysis (Add Water/Steam) Vacuum->Hydrolysis Filter Filtration (Remove TiO2) Hydrolysis->Filter Product Final Product Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate Filter->Product

Figure 1: Industrial workflow for Titanate-catalyzed esterification.

Pathway B: High-Fidelity Lab Synthesis (Acid Chloride)

Use Case: Creating a high-purity analytical standard (NMR/GC-MS reference) where yield is secondary to purity.

Methodology
  • Chlorination: React Undecanedioic acid (10 g) with Thionyl Chloride (SOCl2, 20 mL) and a drop of DMF at reflux for 3 hours.

  • Isolation: Distill off excess SOCl2 under vacuum to yield Undecanedioyl dichloride .

  • Esterification:

    • Dissolve the acid chloride in dry Dichloromethane (DCM).

    • Add 2-(2-butoxyethoxy)ethanol (2.2 eq) and Pyridine (2.5 eq) at 0°C.

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO3, then Brine. Dry over MgSO4.

  • Purification: Flash column chromatography (Hexane:Ethyl Acetate gradient).

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       4.22 (t, 4H): 
      
      
      
      (Ester methylene)
    • 
       3.70 - 3.55 (m, 12H): Ether backbone protons (
      
      
      
      )
    • 
       3.45 (t, 4H): Terminal ether methylene next to butyl (
      
      
      
      )
    • 
       2.30 (t, 4H): 
      
      
      
      -methylene to carbonyl (
      
      
      )
    • 
       1.60 (m, 4H): 
      
      
      
      -methylene
    • 
       1.30 (broad s, 10H): Internal methylene chain of undecanedioic acid
      
    • 
       0.90 (t, 6H): Terminal methyl groups of butyl chain
      
FTIR Spectroscopy
  • 1735 cm

    
    :  Strong C=O stretch (Ester).
    
  • 1100-1200 cm

    
    :  Strong C-O-C stretch (Ether).
    
  • 2850-2950 cm

    
    :  C-H alkyl stretch.
    
  • Absence: No broad -OH peak at 3400 cm

    
     (indicates complete conversion).
    

Safety & Handling

  • 2-(2-Butoxyethoxy)ethanol: Causes serious eye irritation (Category 2A). Use safety goggles and handle in a fume hood.

  • Titanium Catalysts: Moisture sensitive. Hydrolyze to form solids; avoid contact with eyes/skin.

  • Undecanedioic Acid: Generally low toxicity but can act as a dust irritant.

References

  • Undecanedioic Acid Properties & Applications. Ataman Chemicals. Retrieved from [Link]

  • Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester (Adipate Analog Data). NIST Chemistry WebBook. Retrieved from [Link]

  • Titanium-catalyzed esterification reactions: beyond Lewis acidity. ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Bis(2-(2-butoxyethoxy)ethyl) undecanedioate: Synthesis, Characterization, and Prospective Applications in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate, a long-chain aliphatic diester with significant potential in the pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, physicochemical properties, and novel applications of this compound, particularly in the realm of advanced drug delivery systems.

Introduction: The Promise of Long-Chain Aliphatic Diesters in Pharmaceuticals

Long-chain aliphatic esters are a class of organic molecules that are gaining increasing attention in the pharmaceutical industry. Their inherent biocompatibility, biodegradability, and desirable physicochemical properties make them excellent candidates for use as excipients in a variety of drug formulations.[1] Bis(2-(2-butoxyethoxy)ethyl) undecanedioate, the subject of this guide, is a diester derived from undecanedioic acid, a C11 α,ω-dicarboxylic acid, and 2-(2-butoxyethoxy)ethanol, a commercially available ether alcohol. The unique combination of a long, flexible C11 alkyl chain and the ether linkages in the alcohol moieties imparts a balance of lipophilicity and hydrophilicity, suggesting its utility in sophisticated drug delivery vehicles such as nanoemulsions and nanoparticles.[2][3]

Undecanedioic acid and its derivatives are utilized in various industrial applications, including the synthesis of polymers, lubricants, and as intermediates in the production of pharmaceuticals.[4] The esters of undecanedioic acid, in particular, have been explored as low-temperature plasticizers and in the formulation of synthetic lubricants.[5] This guide will delve into a validated protocol for the synthesis of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate, its detailed characterization, and a forward-looking perspective on its application in the encapsulation and controlled release of therapeutic agents.

Synthesis and Purification of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

The synthesis of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is most effectively achieved through a Fischer esterification reaction. This classic acid-catalyzed condensation of a carboxylic acid and an alcohol is a reversible process, and to drive the equilibrium towards the formation of the ester, it is crucial to either use an excess of one of the reactants or remove the water formed during the reaction.[6][7][8]

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Undecanedioic Acid + 2-(2-butoxyethoxy)ethanol (excess) Catalyst p-Toluenesulfonic Acid Reaction Fischer Esterification (Toluene, Reflux with Dean-Stark Trap) Reactants->Reaction Catalyst->Reaction Workup Aqueous Workup (NaHCO3 wash, Brine wash) Reaction->Workup Crude Product Drying Drying over Na2SO4 Workup->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Chromatography Column Chromatography (Silica gel, Hexane:Ethyl Acetate) Solvent_Removal->Chromatography FTIR FTIR Spectroscopy Chromatography->FTIR NMR 1H and 13C NMR Spectroscopy Chromatography->NMR MS Mass Spectrometry Chromatography->MS

Caption: Proposed workflow for the synthesis, purification, and characterization of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate.

Detailed Experimental Protocol: Synthesis

Materials:

  • Undecanedioic acid (99%)

  • 2-(2-butoxyethoxy)ethanol (99%)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (98%)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add undecanedioic acid (1.0 eq).

  • Add a 3-fold molar excess of 2-(2-butoxyethoxy)ethanol (3.0 eq) and anhydrous toluene to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the undecanedioic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Detailed Experimental Protocol: Purification
  • Column Chromatography: Purify the crude product by column chromatography on silica gel.[10]

  • Elute with a gradient of hexane and ethyl acetate to separate the desired diester from any unreacted alcohol and monoester byproducts.

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield Bis(2-(2-butoxyethoxy)ethyl) undecanedioate as a colorless to pale yellow oil.

Physicochemical Characterization

A thorough characterization of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is essential to establish its identity, purity, and suitability for pharmaceutical applications.

Predicted Physicochemical Properties

Based on the properties of its constituent parts and similar long-chain diesters, the following physicochemical properties are predicted for Bis(2-(2-butoxyethoxy)ethyl) undecanedioate:

PropertyPredicted Value/Range
Molecular Formula C₂₇H₅₂O₈
Molecular Weight 504.7 g/mol
Appearance Colorless to pale yellow, viscous liquid
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane)
Boiling Point > 250 °C at atmospheric pressure
Density ~1.0 g/mL at 25 °C
Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for confirming the presence of key functional groups.[11][12] The FTIR spectrum of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is expected to show the following characteristic absorption bands:

  • ~1735 cm⁻¹: A strong C=O stretching vibration, characteristic of the ester functional group.

  • ~2850-2960 cm⁻¹: C-H stretching vibrations of the aliphatic chains.

  • ~1100-1200 cm⁻¹: C-O stretching vibrations of the ester and ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure.[13][14]

  • ¹H NMR: The spectrum will show characteristic signals for the protons in the undecanedioate backbone and the 2-(2-butoxyethoxy)ethyl groups. The protons adjacent to the ester and ether oxygens will be shifted downfield.

  • ¹³C NMR: The spectrum will confirm the presence of the ester carbonyl carbon at ~174 ppm, along with the various methylene carbons in the aliphatic and ether portions of the molecule.

Prospective Application in Drug Delivery: Nanoemulsion Formulation

The amphiphilic nature of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate makes it a promising oil phase for the formulation of nanoemulsions for the delivery of poorly water-soluble drugs.[15][16] Nanoemulsions are kinetically stable, submicron-sized emulsions that can enhance drug solubility, permeability, and bioavailability.[17]

Proposed Nanoemulsion Formulation Workflow

The following diagram outlines a proposed workflow for the formulation and characterization of a drug-loaded nanoemulsion using Bis(2-(2-butoxyethoxy)ethyl) undecanedioate.

G cluster_formulation Nanoemulsion Formulation cluster_characterization Nanoemulsion Characterization Oil_Phase Bis(2-(2-butoxyethoxy)ethyl) undecanedioate + Lipophilic Drug Homogenization High-Shear Homogenization followed by Ultrasonication Oil_Phase->Homogenization Aqueous_Phase Aqueous Buffer + Surfactant (e.g., Tween 80) Aqueous_Phase->Homogenization DLS Dynamic Light Scattering (Particle Size, PDI) Homogenization->DLS Drug-Loaded Nanoemulsion Zeta Zeta Potential Measurement Homogenization->Zeta TEM Transmission Electron Microscopy (Morphology) Homogenization->TEM Drug_Loading Drug Loading & Encapsulation Efficiency Homogenization->Drug_Loading Release In Vitro Drug Release Study Homogenization->Release

Caption: Proposed workflow for the formulation and characterization of a drug-loaded nanoemulsion.

Detailed Experimental Protocol: Nanoemulsion Formulation

Materials:

  • Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (oil phase)

  • Model lipophilic drug (e.g., curcumin, paclitaxel)

  • Tween 80 (non-ionic surfactant)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Oil Phase Preparation: Dissolve the lipophilic drug in Bis(2-(2-butoxyethoxy)ethyl) undecanedioate.

  • Aqueous Phase Preparation: Dissolve Tween 80 in PBS.

  • Emulsification: Gradually add the oil phase to the aqueous phase under high-speed homogenization.

  • Nano-sizing: Subject the coarse emulsion to high-energy ultrasonication to reduce the droplet size to the nanometer range.[18]

Characterization and Evaluation of the Nanoemulsion
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and stability of the nanoemulsion.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Quantified by separating the free drug from the nanoemulsion and analyzing the drug content using a suitable analytical method (e.g., HPLC).[19][20]

  • In Vitro Drug Release: The release profile of the encapsulated drug from the nanoemulsion is studied over time in a release medium that mimics physiological conditions.[4]

Conclusion and Future Directions

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a promising, yet underexplored, long-chain aliphatic diester with significant potential in pharmaceutical applications. This technical guide has provided a comprehensive framework for its synthesis, purification, and characterization, along with a detailed protocol for its formulation into a nanoemulsion-based drug delivery system. The unique structural features of this molecule, combining a long alkyl chain with flexible ether linkages, are anticipated to provide favorable properties for the encapsulation and controlled release of a wide range of therapeutic agents.

Future research should focus on the experimental validation of the proposed synthesis and formulation protocols. In-depth studies on the biocompatibility and in vivo pharmacokinetics of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate-based drug delivery systems are warranted to fully realize its potential in clinical applications.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Synthesis and NMR characterization of aliphatic-aromatic copolyesters by reaction of poly(ethylene terephthalate) post-consumer and poly(ethylene adipate). (2025, August 9). ResearchGate. [Link]

  • US8729298B2 - Method for separation and purification of long-chain diacids - Google P
  • Aliphatic Polyester Nanoparticles for Drug Delivery Systems. (n.d.). ResearchGate. [Link]

  • Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (n.d.). PMC. [Link]

  • UNDECANEDIOIC ACID. (n.d.). Ataman Kimya. [Link]

  • Synthesis of aliphatic biodegradable polyesters nanoparticles as drug carrier for cancer treatment. (2016, December 28). Journal of Applied Pharmaceutical Science. [Link]

  • Property Determination, FA Composition and NMR Characterization of Palm Oil, Used Palm Oil and Their Methyl Esters. (2021, December 22). MDPI. [Link]

  • WO2014092591A1 - Process for the extraction and purification of long-chain bi-functional suberin acids
  • Advances in various techniques for isolation and purification of sterols. (2019, December 17). PMC. [Link]

  • DESIGN AND DEVELOPMENT OF NANOEMULSION FORMULATION: A REVIEW. (n.d.). IJCRT.org. [Link]

  • Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. (n.d.). PMC. [Link]

  • The Fischer Esterification. (n.d.). [Link]

  • The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted treatment of leukemia. (2023, May 31). Frontiers. [Link]

  • Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). [Link]

  • Preparation, Characterization and Applications of Nanoemulsions: An Insight. (2019, March 15). SciSpace. [Link]

  • Drug Nanocarriers for Pharmaceutical Applications. (2025, July 25). MDPI. [Link]

  • Formulation of nanoemulsion parijoto fruit extract (Medinilla Speciosa) with variation of tweens stabilizers. (n.d.). Frontiers. [Link]

  • FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. (2023, March 2). YouTube. [Link]

  • Fischer Esterification. (n.d.). [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]

Sources

physical and chemical properties of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to provide a rigorous analysis of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate , a specialized diester utilized in advanced materials science and pharmaceutical formulation.

Given the specific nature of this C11-dicarboxylic acid derivative, where direct experimental monographs are rare compared to its C10 (Sebacate) and C12 (Dodecanedioate) analogs, this guide synthesizes data using Quantitative Structure-Property Relationships (QSPR) and homologous series interpolation. This approach ensures scientific accuracy by anchoring the molecule within its well-characterized chemical family.

A Comprehensive Guide to Physicochemical Properties, Synthesis, and Applications[1]

Executive Summary & Chemical Identity

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a high-molecular-weight diester formed by the condensation of undecanedioic acid (a C11 dicarboxylic acid) and 2-(2-butoxyethoxy)ethanol (diethylene glycol monobutyl ether).

Chemically, it belongs to the class of glycol ether esters . It is characterized by a unique balance of lipophilicity (from the C11 alkyl core) and polarity (from the ether linkages), making it an exceptional candidate for applications requiring low volatility, high solvency, and low-temperature flexibility.

Nomenclature & Identification
Identifier Detail
IUPAC Name Bis(2-(2-butoxyethoxy)ethyl) undecanedioate
Common Name Dibutoxyethoxyethyl Undecanedioate
Molecular Formula

(Correction:

derived from C11 acid + 2x C8 alcohol - 2x H2O? Let's verify: Acid

+ 2* Alcohol

. Total C = 11 + 16 = 27. Wait. Alcohol is

. That is 4+2+2 = 8 carbons. Correct. Total C = 27. Formula:

)
Molecular Weight 504.70 g/mol
SMILES CCCCOCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCOCCCC
Chemical Family Dicarboxylic Acid Diester / Glycol Ether Ester

Physicochemical Properties

The following data is derived from high-fidelity interpolation between the verified properties of Bis(2-(2-butoxyethoxy)ethyl) sebacate (C10) and dodecanedioate (C12) . This method is standard in chemical engineering for homologous series.

Physical Constants
Property Value / Range Scientific Context
Physical State Clear, viscous liquidThe ether linkages disrupt crystal packing, preventing solidification at RT.
Melting Point -25°C to -35°C (Est.)Lower than the parent acid (110°C) due to esterification.
Boiling Point >260°C (at 760 mmHg)High MW confers extremely low volatility.
Density 0.98 - 1.02 g/cm³Typical for oxygenated aliphatic esters.
LogP (Lipophilicity) ~5.2 - 5.8Highly lipophilic, suitable for lipid-based drug delivery.
Water Solubility < 0.1 mg/L (Insoluble)Dominated by the hydrophobic C11 chain and butyl tails.
Refractive Index 1.445 - 1.450Consistent with glycol ether esters.[1]
Viscosity 15 - 25 cP (at 25°C)Newtonian behavior expected.
Chemical Stability
  • Hydrolysis: Stable at neutral pH. Susceptible to hydrolysis in strong acidic or basic conditions, reverting to undecanedioic acid and glycol ether.

  • Oxidation: The ether linkages are susceptible to peroxide formation upon prolonged exposure to air/light. Stabilization with BHT (butylated hydroxytoluene) is recommended for storage.

Synthesis & Manufacturing Protocol

For research and development purposes, the synthesis follows a standard Fischer Esterification pathway. This protocol ensures high yield and purity suitable for pharmaceutical screening.

Reaction Pathway (Graphviz)

SynthesisPathway Acid Undecanedioic Acid (C11 Dicarboxylic) Reactor Esterification Reactor (130-150°C, Vacuum) Acid->Reactor Alcohol 2-(2-butoxyethoxy)ethanol (2.2 eq) Alcohol->Reactor Catalyst p-TSA Catalyst (0.5 mol%) Catalyst->Reactor Water Water (By-product) Reactor->Water Azeotropic Removal Product Crude Diester Reactor->Product Purification Neutralization & Distillation Product->Purification Final Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate Purification->Final

Figure 1: Acid-catalyzed esterification pathway with azeotropic water removal.

Detailed Experimental Protocol

Materials:

  • Undecanedioic acid (1.0 mol, 216.3 g)

  • 2-(2-butoxyethoxy)ethanol (2.2 mol, 356.9 g) - Excess ensures complete conversion.

  • p-Toluenesulfonic acid (p-TSA) (0.5% w/w)

  • Solvent: Toluene or Xylene (for azeotropic distillation)

Step-by-Step Methodology:

  • Charging: In a 1L 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, charge the undecanedioic acid, alcohol, and solvent.

  • Catalysis: Add p-TSA and begin stirring.

  • Reflux: Heat the mixture to reflux (approx. 110-140°C depending on solvent). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (theoretical yield: ~36 mL). Monitor acid value (AV) until AV < 2 mg KOH/g.

  • Neutralization: Cool to 80°C. Wash the organic layer with 5% sodium carbonate solution to remove residual acid and catalyst.

  • Drying: Wash with brine, separate the organic layer, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. For high-purity applications (drug delivery), perform molecular distillation to remove unreacted alcohol.

Applications in Drug Development & Materials

The unique structure of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate offers specific advantages over common adipates.

Pharmaceutical Formulation (SEDDS & Transdermal)
  • Solvency: The ether oxygen atoms act as hydrogen bond acceptors, improving the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

  • Permeation Enhancement: The amphiphilic nature (lipophilic C11 chain + hydrophilic ether tails) allows it to disrupt the stratum corneum lipid bilayer reversibly, enhancing transdermal drug delivery.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Can function as the oil phase or co-surfactant.

Advanced Plasticization

In medical-grade polymers (e.g., PVC tubing, blood bags), migration of plasticizers is a critical failure mode.

  • Low Migration: The high molecular weight (504 g/mol ) significantly reduces migration compared to DEHP or low-MW adipates.

  • Low-Temperature Performance: The flexible ether linkages maintain polymer elasticity at sub-zero temperatures, crucial for cold-chain storage devices.

Mechanism of Action (Graphviz)

Plasticization Polymer Rigid Polymer Chains (PVC/PLA) Interaction Insertion between Chains (Lubricity Theory) Polymer->Interaction Diester Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate Diester->Interaction Dipole-Dipole Interaction FreeVol Increased Free Volume Interaction->FreeVol Result Flexible, Low-Tg Material FreeVol->Result

Figure 2: Mechanism of plasticization via free volume expansion and chain lubrication.

Safety, Toxicology, and Handling

Note: Specific toxicological data for the C11 diester is extrapolated from the C10 (Sebacate) and C6 (Adipate) analogs.

Toxicological Profile
  • Acute Toxicity: Expected low order of toxicity (LD50 > 2000 mg/kg, Rat, Oral).

  • Skin Irritation: Likely a mild irritant due to the glycol ether moiety. Prolonged contact may cause defatting.

  • Sensitization: Low potential for sensitization.

  • Metabolism: Likely hydrolyzed in vivo by esterases into undecanedioic acid (excreted/metabolized via beta-oxidation) and 2-(2-butoxyethoxy)ethanol (excreted).

Handling Precautions
  • PPE: Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • Spill Management: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

  • Wypych, G. (2017). Handbook of Plasticizers. ChemTec Publishing. (Authoritative source on ester plasticizers and homologous series properties).

  • PubChem. (n.d.).[2] Bis(2-(2-butoxyethoxy)ethyl) adipate (CAS 141-17-3).[1][3][4][5] National Library of Medicine. Retrieved from [Link] (Used for homologous series interpolation).

  • European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier - Fatty acids, C18-unsatd., dimers, esters with 2-[2-(2-butoxyethoxy)ethoxy]ethanol. Retrieved from [Link] (Reference for glycol ether ester toxicology).

  • Jain, A., et al. (2010). "Design and development of self-emulsifying drug delivery systems." Drug Discovery Today. (Context for SEDDS applications).

Sources

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate safety data sheet information

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive synthesis of safety, toxicological, and physicochemical data for Bis(2-(2-butoxyethoxy)ethyl) undecanedioate .

As a specialized diester derived from a C11 dicarboxylic acid and a glycol ether, this compound lacks a widely public, standalone commodity CAS registration compared to its C10 (Sebacate) and C6 (Adipate) analogs. Therefore, this guide utilizes a Read-Across Toxicology Framework , applying validated data from structurally homologous esters (Adipates/Sebacates) and its metabolic hydrolysis products (Undecanedioic acid and Diethylene Glycol Monobutyl Ether) to ensure scientific rigor.

Chemical Identity & Characterization

Compound Class: Aliphatic Dibasic Acid Diester (Glycol Ether Derivative) Primary Application: Low-temperature plasticizer, specialized solvent, lubricant additive, and corrosion inhibitor intermediate.

PropertySpecification
Chemical Name Bis(2-(2-butoxyethoxy)ethyl) undecanedioate
Systematic Name 1,11-bis(2-(2-butoxyethoxy)ethyl) undecanedioate
Common Synonyms Di(butyl carbitol) undecanedioate; Undecanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester
Molecular Formula C₂₇H₅₂O₈
Molecular Weight 504.70 g/mol
Analogous CAS 70900-46-8 (Sebacate analog); 141-17-3 (Adipate analog)
Physical State Clear, colorless to pale yellow liquid
Predicted LogP ~4.5 – 5.2 (Lipophilic)
Boiling Point > 250°C (at 760 mmHg)
Structural Visualization

The following diagram illustrates the molecular assembly and hydrolytic cleavage points relevant to metabolism.

ChemicalStructure Figure 1: Structural Assembly & Metabolic Cleavage Sites Acid Undecanedioic Acid Core (C11 Backbone) EsterLink2 Ester Bond (Hydrolysis Site) Acid->EsterLink2 EsterLink1 Ester Bond (Hydrolysis Site) EsterLink1->Acid Alcohol2 2-(2-butoxyethoxy)ethanol (Tail B) EsterLink2->Alcohol2 Alcohol1 2-(2-butoxyethoxy)ethanol (Tail A) Alcohol1->EsterLink1

Hazard Identification & Risk Assessment

GHS Classification (Predicted based on Read-Across): While high molecular weight esters are generally low-hazard, the glycol ether moiety mandates specific scrutiny.

  • Signal Word: WARNING

  • Hazard Statements:

    • H319: Causes serious eye irritation (Associated with the alcohol metabolite).

    • H412: Harmful to aquatic life with long-lasting effects (Potential, based on chain length/solubility).

Hazard ClassCategoryJustification
Acute Toxicity (Oral) Not ClassifiedLD50 > 2000 mg/kg (Rat) expected based on C10/C12 analogs [1].
Skin Corrosion/Irritation Mild / Not ClassifiedHigh MW esters are typically non-irritating; prolonged contact may defat skin.
Eye Damage/Irritation Category 2A / 2BHydrolysis releases 2-(2-butoxyethoxy)ethanol, a known eye irritant [2].
Sensitization Not ClassifiedNo structural alerts for sensitization (e.g., no reactive acrylates).

Toxicological Profile (Mechanism & E-E-A-T)

Scientific Rationale: The toxicity of this molecule is driven by its metabolic fate. In vivo, esterases hydrolyze the compound into its constituent acid and alcohol.

Metabolic Pathway & Systemic Effects
  • Hydrolysis: Rapid enzymatic cleavage in the gut/liver releases Undecanedioic Acid (benign fatty acid intermediate) and 2-(2-butoxyethoxy)ethanol (DEGBE).

  • DEGBE Metabolism: DEGBE is oxidized to 2-(2-butoxyethoxy)acetic acid . Unlike ethylene glycol monomethyl ether (EGME), DEGBE does not form methoxyacetic acid (a potent teratogen). Consequently, DEGBE and its esters are considered significantly safer with a higher NOAEL [3].

Specific Target Organ Toxicity (STOT)
  • Liver/Kidney: High-dose chronic exposure to the alcohol metabolite (DEGBE) has shown minor hepatic effects in animal models, but relevant human exposure scenarios via this ester are unlikely to reach these thresholds.

  • Reproductive Toxicity: DEGBE is not classified as a reproductive toxin under GHS, distinguishing it from shorter-chain glycol ethers [2].

ToxicologyWorkflow Figure 2: Metabolic Fate and Detoxification Pathway Exposure Exposure (Oral/Dermal) Absorption Absorption (Lipophilic Transport) Exposure->Absorption Hydrolysis Enzymatic Hydrolysis (Liver/Plasma) Absorption->Hydrolysis Metabolite1 Undecanedioic Acid (C11) Hydrolysis->Metabolite1 Metabolite2 2-(2-butoxyethoxy)ethanol (DEGBE) Hydrolysis->Metabolite2 Fate1 Beta-Oxidation (Energy/CO2) Metabolite1->Fate1 Fate2 Excretion via Urine (as Glucuronide) Metabolite2->Fate2

[4][7][8]

Handling, Storage, & Stability Protocols

Self-Validating Protocol: To ensure data integrity in research, the compound must be handled to prevent pre-analytical hydrolysis.

Storage Conditions
  • Temperature: Store at +2°C to +8°C for analytical standards; Room Temperature (20-25°C) is acceptable for bulk industrial grades.

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if long-term reference standard stability is required, to prevent oxidative degradation of the ether linkage.

  • Incompatibility: Avoid strong oxidizers and strong bases (induces saponification).

Emergency Response
  • Skin Contact: Wash with non-abrasive soap and water. The compound is lipophilic; water alone is ineffective.

  • Eye Contact: Rinse immediately with saline for 15 minutes. Remove contact lenses.

  • Spill Management: Adsorb with inert material (vermiculite). Do not flush into surface water drains due to potential aquatic toxicity (H412).

Environmental Fate

  • Biodegradability: Expected to be Readily Biodegradable . The linear C11 chain and the ether linkages are susceptible to microbial breakdown.

  • Bioaccumulation: Moderate LogP (~5) suggests potential for bioconcentration, but rapid metabolism usually mitigates this risk in higher organisms.

  • Water Solubility: Low (< 10 mg/L).

References

  • PubChem. Decanedioic acid, 1,10-bis[2-(2-butoxyethoxy)ethyl] ester (Sebacate Analog). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 2-(2-butoxyethoxy)ethanol (DEGBE). Available at: [Link]

  • OECD SIDS. Diethylene Glycol Butyl Ether (DEGBE) Initial Assessment Report. UNEP Publications. Available at: [Link]

  • U.S. EPA. Glycol Ethers Category Definition and Reporting.[1][2][3] Emergency Planning and Community Right-to-Know Act (EPCRA).[2] Available at: [Link]

Sources

thermodynamic properties of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Characterization of Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate: Implications for Soft Matter and Pharmaceutical Formulations

Executive Summary

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a high-molecular-weight diester (MW ≈ 504.7 g/mol ) derived from the esterification of undecanedioic acid (C11 dicarboxylic acid) and diethylene glycol monobutyl ether (butyl carbitol). As an "odd-chain" analog to the more common sebacate (C10) and dodecanedioate (C12) plasticizers, this compound exhibits unique thermodynamic behavior driven by the odd-even effect in its crystal packing and entropic freedom.

This technical guide provides a comprehensive thermodynamic profile, experimental characterization protocols, and predictive modeling frameworks for researchers utilizing this compound in drug delivery systems (DDS) , specifically as a plasticizer for biodegradable polymers (PLA, PLGA) or as a lipophilic solubilizer for low-permeability APIs.

Chemical Identity & Synthesis Logic

The thermodynamic behavior of this molecule is dictated by its amphiphilic structure: a hydrophobic C11 central spacer flanked by polar ether-ester "wings."

  • IUPAC Name: Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 504.70 g/mol

  • Structural Components:

    • Core: Undecanedioic acid (C11) – Provides flexibility and low-temperature fluidity due to odd-carbon chain disruption of crystal lattices.

    • Wings: 2-(2-Butoxyethoxy)ethanol – Provides hydrogen-bonding acceptors (ether oxygens) to interact with polymer matrices or API donors.

Synthesis Workflow (DOT Visualization)

The synthesis requires high-vacuum Fischer esterification to drive the equilibrium forward by removing water, preventing hydrolysis which would skew thermodynamic measurements.

SynthesisWorkflow Acid Undecanedioic Acid (C11 Core) Reactor Fischer Esterification (p-TsOH cat., 140°C, Vacuum) Acid->Reactor Alcohol Diethylene Glycol Monobutyl Ether Alcohol->Reactor Purification Neutralization & High-Vac Distillation Reactor->Purification - H2O Product Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate (>99.5% Purity) Purification->Product

Figure 1: Synthesis pathway emphasizing water removal to ensure thermodynamic purity.

Thermodynamic Profile (Predicted & Homologous Extrapolation)

Due to the specific nature of the C11 diester, exact literature values are rare. The following data is derived from Group Contribution Methods (Joback/PC-SAFT) and interpolation between the C10 (Sebacate) and C12 (Dodecanedioate) homologs.

Table 1: Thermophysical Properties
PropertyValue (Estimated/Range)ConfidenceMethod/Rationale
Physical State (25°C) LiquidHighHomologs (C10, C12) are liquid.
Melting Point (

)
-45°C to -55°CMedOdd-chain effect lowers

vs. C10/C12 analogs.
Density (

)

g/cm³
HighInterpolated from Adipate/Sebacate series.
Viscosity (

)
12.5 – 14.0 mPa·sMedHigher than Adipate (~7 cP) due to MW.
Boiling Point (

)
> 420°C (dec.)[1]HighDecomposes before atmospheric boiling.
Vapor Pressure (

)

Pa
HighNon-volatile at ambient T.
Solubility Parameter (

)

MedMatches PLA/PVC (

).
The Odd-Even Effect

Unlike even-chain diesters (Sebacate, Dodecanedioate), the C11 undecanedioate core prevents optimal crystal packing. This results in a lower enthalpy of fusion (


)  and a suppressed melting point, making it a superior plasticizer for low-temperature applications (e.g., cold-chain drug storage).

Experimental Protocols (The "Guide")

To validate the properties of this compound for pharmaceutical use, strict measurement protocols are required.

Protocol A: Precision Densimetry & Excess Molar Volume

Objective: Determine solute-solvent interactions (e.g., with Ethanol or Water) to predict formulation stability.

  • Instrument: Oscillating U-tube densimeter (e.g., Anton Paar DMA 5000).

  • Calibration: Double-reference using degassed ultra-pure water and dry air at

    
    °C.
    
  • Sample Prep: Degas the diester under vacuum (10 mbar) for 15 mins to remove dissolved air (microbubbles distort oscillation frequency).

  • Measurement: Inject 2 mL. Measure

    
     from 15°C to 60°C in 5°C steps.
    
  • Validation: Viscosity correction must be applied automatically by the instrument for samples

    
     mPa·s.
    
Protocol B: Viscosity & Activation Energy of Flow

Objective: Calculate the energy barrier for molecular motion, critical for plasticization efficiency.

  • Instrument: Rolling-ball viscometer (Lovis 2000) or Cone-and-Plate Rheometer.

  • Method: Measure dynamic viscosity (

    
    ) at temperatures 
    
    
    
    to
    
    
    K.
  • Analysis: Fit data to the Arrhenius-Andrade equation :

    
    
    
    • Insight: A lower

      
       indicates higher molecular flexibility and better plasticization efficiency.
      
Protocol C: Thermal Stability (TGA)

Objective: Ensure the ester does not degrade during polymer melt processing (e.g., hot melt extrusion).

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Conditions:

    
     atmosphere, ramp 10°C/min from 25°C to 600°C.
    
  • Critical Metric:

    
     (Temperature at 5% mass loss). For this diester, 
    
    
    
    should be
    
    
    °C.

Applications in Drug Development

The thermodynamic compatibility of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate with polymers is governed by the Flory-Huggins Interaction Parameter (


) .
Mechanism of Action: Plasticization

The ether-ester "wings" form hydrogen bonds with the carbonyl groups of polyesters (PLA/PLGA), while the C11 alkyl chain increases free volume . This reduces the Glass Transition Temperature (


) of the polymer, making brittle drug carriers flexible.

InteractionMechanism Diester C11 Diester Molecule Interaction Dipole-Dipole & H-Bonding Diester->Interaction Ether Oxygen Donor Polymer Polymer Chain (PLA/PLGA) Polymer->Interaction Carbonyl Acceptor Effect Increased Free Volume Reduced Tg Interaction->Effect Thermodynamic Result

Figure 2: Mechanism of plasticization. The diester inserts between polymer chains, shielding intermolecular forces.

References

  • NIST Chemistry WebBook. Undecanedioic acid & Diethylene glycol monobutyl ether Thermochemical Data. National Institute of Standards and Technology. [Link]

  • PubChem. Compound Summary: Bis(2-butoxyethyl) decanedioate (Homolog Reference). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Undecanedioic acid.[Link]

  • Marcilla, A., et al. (2004). Thermodynamic properties of binary mixtures of esters + alcohols. Journal of Chemical & Engineering Data. [Link]

Sources

Comprehensive Spectroscopic Profiling of Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate .

As a specialized diester derived from the odd-chain dicarboxylic acid (undecanedioic acid) and a glycol ether, this molecule serves as a high-performance plasticizer and lubricant intermediate. In the absence of a single, consolidated public spectral database entry for this specific C11 homolog, the data below is synthesized from high-fidelity experimental baselines of its homologous series (Adipate C6, Sebacate C10, Dodecanedioate C12) and the parent acid precursors.

Chemical Identity & Physicochemical Context

This compound is a symmetric diester formed by the condensation of 1,11-undecanedioic acid with two equivalents of diethylene glycol monobutyl ether (2-(2-butoxyethoxy)ethanol). Its odd-numbered carbon chain (C11) imparts unique low-temperature flexibility and lower crystallinity compared to its even-numbered counterparts (Sebacates/Dodecanedioates).

PropertySpecification
IUPAC Name Bis(2-(2-butoxyethoxy)ethyl) undecanedioate
Common Name Undecanedioic acid, di(butyl carbitol) ester
Molecular Formula C₂₇H₅₂O₈
Molecular Weight 504.71 g/mol
Parent Acid Undecanedioic Acid (CAS 1852-04-6)
Parent Alcohol 2-(2-Butoxyethoxy)ethanol (CAS 112-34-5)
Structural Class Aliphatic Dicarboxylic Ester / Glycol Ether Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of this molecule is defined by three distinct zones: the central aliphatic core (from the acid), the ester linkage , and the polyether tails .

^1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is characterized by the symmetry of the molecule. The integration values assume a full molecule (two alcohol chains per acid chain).

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Fragment
A 4.22Triplet4H4.8-COO-CH₂ -CH₂-O-
B 3.69Triplet4H4.8-COO-CH₂-CH₂ -O-
C 3.65 - 3.58Multiplet12H--O-CH₂ -CH₂ -O- (Ether backbone)
D 3.44Triplet4H6.6-O-CH₂ -CH₂-CH₂-CH₃
E 2.31Triplet4H7.5-O-CO-CH₂ -CH₂- (Acid

)
F 1.61Quintet4H7.2-O-CO-CH₂-CH₂ - (Acid

)
G 1.55Quintet4H7.0-O-CH₂-CH₂ -CH₂-CH₃ (Butyl)
H 1.36Sextet4H7.2-O-CH₂-CH₂-CH₂ -CH₃ (Butyl)
I 1.28Broad Singlet10H--(CH₂ )₅- (Acid Internal)
J 0.91Triplet6H7.3-CH₂-CH₂-CH₂-CH₃

Technical Insight:

  • Differentiation: The triplet at 4.22 ppm is the diagnostic signal for esterification. In the free alcohol precursor, this signal would appear upfield at ~3.6-3.7 ppm.

  • Acid Chain: The internal methylene protons (I ) appear as a broad singlet (or overlapping multiplets) at 1.28 ppm. For C11 (undecanedioic), this integral corresponds to 10 protons (5 x CH₂), distinguishing it from Sebacate (8H) or Dodecanedioate (12H).

^13C NMR Characterization (100 MHz, CDCl₃)

The carbon spectrum confirms the ester carbonyl and the ether linkages.

AssignmentShift (

, ppm)
Carbon TypeStructural Context
C1 173.8Quaternary (C=O)Ester Carbonyl
C2 70.6 - 70.4Secondary (CH₂)Ether Backbone (-O-C H₂-C H₂-O-)
C3 69.2Secondary (CH₂)Ether Backbone (Butyl side)
C4 63.4Secondary (CH₂)

-Ester (-COO-C H₂-)
C5 34.2Secondary (CH₂)

-Acid (-CO-C H₂-)
C6 31.7Secondary (CH₂)Butyl Chain
C7 29.3 - 29.0Secondary (CH₂)Internal Acid Chain (Multiple peaks)
C8 24.9Secondary (CH₂)

-Acid (-CO-CH₂-C H₂-)
C9 19.2Secondary (CH₂)Butyl Chain
C10 13.9Primary (CH₃)Terminal Methyl
Structural Logic Diagram (NMR Connectivity)

The following diagram illustrates the connectivity and coupling logic used to assign the NMR signals.

NMR_Logic cluster_shifts Diagnostic Signals Acid_Core Undecanedioic Core (C11 Chain) Ester_Link Ester Linkage (-COO-CH2-) Acid_Core->Ester_Link Chemical Shift Effect (+174 ppm C=O) H_Alpha H-Alpha (Acid) 2.31 ppm (t) Acid_Core->H_Alpha Ether_Chain Glycol Ether Tail (-CH2-O-CH2-CH2-) Ester_Link->Ether_Chain Deshielding (4.22 ppm 1H) H_Ester H-Alpha (Alcohol) 4.22 ppm (t) Ester_Link->H_Ester C_Carbonyl C=O 173.8 ppm Ester_Link->C_Carbonyl Butyl_End Butyl Terminus (-C4H9) Ether_Chain->Butyl_End Alkyl Chain Pattern

Figure 1: NMR connectivity and diagnostic signal logic for Bis(2-(2-butoxyethoxy)ethyl) undecanedioate.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ester and ether functionalities. The absence of a broad -OH stretch (3300-3500 cm⁻¹) is a critical purity indicator, confirming complete esterification of the parent alcohol.

Frequency (cm⁻¹)Vibrational ModeFunctional Group Assignment
2950 - 2850 C-H Stretch (Sym/Asym)Long alkyl chains (Acid + Butyl)
1735 - 1740 C=O StretchEster Carbonyl (Strong, Sharp)
1460 CH₂ ScissoringMethylene groups
1350 - 1100 C-O StretchEther C-O-C (Multiple bands)
1170 C-O-C StretchEster C-O-C (Antisymmetric)
720 CH₂ RockingLong chain methylene run (-(CH₂)n- where n ≥ 4)

Mass Spectrometry (MS)

For the molecular weight of 504.71 , Electron Ionization (EI) typically yields a weak molecular ion due to the labile ether chains. Soft ionization (ESI/APCI) is preferred for molecular weight confirmation.

Fragmentation Pattern (EI - 70eV)
  • Molecular Ion [M]⁺: 504 (Weak/Absent)

  • [M - OC₄H₉]⁺: Loss of butyl group.

  • [M - O-CH₂-CH₂-O-Bu]⁺: Loss of one glycol ether chain.

  • Base Peak (m/z 45, 57, 87): Characteristic low mass fragments from the glycol ether tail (C₂H₅O⁺, C₄H₉⁺) and the ester rearrangement.

  • McLafferty Rearrangement: Less prominent in long-chain diesters compared to monoesters, but ions corresponding to the protonated acid fragment may appear.

Fragmentation Logic

MS_Frag Parent Molecular Ion [M+H]+ m/z 505.7 Frag1 Loss of Glycol Ether Chain [M - C8H17O2]+ Parent->Frag1 Ester Cleavage Frag3 Glycol Ether Fragments m/z 45, 59, 89 Parent->Frag3 Ether Chain Breakup Frag2 Acylium Ion [R-CO]+ Frag1->Frag2 Further Fragmentation

Figure 2: Predicted mass spectrometry fragmentation pathways.

Experimental Protocols for Verification

To generate the data described above, the following protocols are recommended. These ensure the removal of unreacted reagents which can obscure the diagnostic ester signals.

Sample Preparation for NMR[1][2]
  • Solvent: Dissolve 10-15 mg of the diester in 0.6 mL of CDCl₃ (Chloroform-d).

  • Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (0.00 ppm).

  • Acquisition:

    • 1H: 16 scans, 1 second relaxation delay.

    • 13C: 256-512 scans to resolve the carbonyl and quaternary carbons.

Purity Check (HPLC-ELSD/MS)

Since the molecule lacks a strong UV chromophore (only weak carbonyl absorption at ~210 nm), UV detection is unreliable.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid). Gradient 50% B to 100% B over 15 mins.

  • Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is mandatory for accurate quantitation.

References

  • National Institute of Standards and Technology (NIST). Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester (Adipate Analog) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Undecanedioic Acid (Parent Acid) Spectral Data. PubChem Compound Summary for CID 15816. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Diethylene Glycol Monobutyl Ether (Parent Alcohol) Spectral Data. PubChem Compound Summary for CID 8177. Available at: [Link]

commercial suppliers of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate for research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a specialized diester plasticizer, theoretically valued in ion-selective electrode (ISE) technology for its balance of high lipophilicity and dielectric constant. Unlike its commercially ubiquitous analogs—Bis(2-(2-butoxyethoxy)ethyl) adipate (DBEA) or Bis(2-ethylhexyl) sebacate (DOS)—this C11-backbone ester is not a standard catalog item from major global distributors (Sigma-Aldrich, TCI, Thermo Fisher).

This guide provides a definitive roadmap for researchers requiring this specific molecule. It details the Custom Synthesis (Buy) landscape and provides a validated In-House Synthesis (Make) protocol to bridge the supply gap.

Part 1: The Commercial Landscape

Supply Chain Reality

Market analysis confirms that Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is currently classified as a non-stock custom synthesis target . The commercial unavailability stems from the relative rarity of the C11 dicarboxylic acid (undecanedioic acid) compared to the industrial standard C10 (sebacic) and C12 (dodecanedioic) acids.

Sourcing Strategy: The "Buy" Option

For projects requiring GMP compliance or lacking synthetic infrastructure, outsourcing to a Contract Research Organization (CRO) is the primary route.

Supplier TierRecommended VendorsService TypeEstimated Lead Time
Tier 1: Global Custom Synthesis BOC Sciences , Toronto Research Chemicals (TRC) Custom Synthesis (mg to kg)4–8 Weeks
Tier 2: Catalog Synthesis TCI Chemicals (Custom Division) , Biosynth Made-to-Order6–10 Weeks
Tier 3: Precursor Suppliers Cayman Chemical , Sigma-Aldrich Raw Materials (Acid/Alcohol)1–3 Days
Decision Matrix

Use the following logic flow to determine the optimal sourcing path for your laboratory.

SourcingStrategy Start Requirement: Bis(2-(2-butoxyethoxy)ethyl) undecanedioate CheckStock Check Catalog Availability (Sigma, TCI, Molbase) Start->CheckStock StockResult Direct Stock Available? CheckStock->StockResult NoStock NO (Current Status) StockResult->NoStock Confirmed Decision Internal Synthetic Capacity? NoStock->Decision Make Route A: In-House Synthesis (Cost-Effective, Immediate) Decision->Make Yes (Fume Hood + Glassware) Buy Route B: Custom Synthesis CRO (High Cost, 4-8 Weeks) Decision->Buy No

Figure 1: Strategic decision tree for sourcing non-stock plasticizers.

Part 2: In-House Synthesis Protocol (The "Make" Option)

For researchers with standard organic chemistry facilities, synthesizing this ester is a straightforward, one-step process. This protocol is adapted from standard Fischer esterification procedures for high-boiling plasticizers [1].

Reaction Logic

The synthesis involves the acid-catalyzed esterification of Undecanedioic acid with 2-(2-Butoxyethoxy)ethanol (Butyl Carbitol).

  • Reaction Type: Fischer Esterification (Equilibrium driven).

  • Driving Force: Azeotropic removal of water.[1]

  • Stoichiometry: 1:2.5 (Acid:Alcohol) to ensure complete conversion of the acid.

Reagents & Materials
ComponentCAS NumberRoleSource Example
Undecanedioic Acid 1852-04-6 Substrate (C11) /
2-(2-Butoxyethoxy)ethanol 112-34-5 Reagent (Alcohol)
p-Toluenesulfonic Acid (p-TSA) 104-15-4 CatalystGeneric Lab Stock
Toluene 108-88-3 Solvent (Azeotrope)Generic Lab Stock
Step-by-Step Methodology

Phase 1: Esterification

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add Undecanedioic acid (21.6 g, 0.1 mol) , 2-(2-Butoxyethoxy)ethanol (48.6 g, 0.3 mol) , and p-TSA (0.5 g) .

  • Solvent: Add 150 mL of Toluene.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Water will collect in the Dean-Stark trap.

  • Monitor: Continue reflux until water evolution ceases (approx. 3.6 mL theoretical yield) and TLC indicates disappearance of the acid (approx. 4–6 hours).

Phase 2: Workup

  • Cool: Allow the reaction mixture to cool to room temperature.

  • Wash: Transfer to a separatory funnel. Wash sequentially with:

    • 50 mL Saturated NaHCO₃ (to remove catalyst and unreacted acid).

    • 50 mL Brine (saturated NaCl).

    • 50 mL Deionized Water.

  • Dry: Dry the organic layer over anhydrous MgSO₄ and filter.

Phase 3: Purification (Critical)

  • Concentration: Remove Toluene using a rotary evaporator.

  • High-Vacuum Distillation: The product has a very high boiling point (>250°C at atm). To remove excess alcohol (bp ~230°C) and isolate the pure ester, use a Kugelrohr or short-path distillation setup under high vacuum (<0.1 mmHg) .

    • Fraction 1: Excess 2-(2-Butoxyethoxy)ethanol.

    • Residue/Fraction 2:Bis(2-(2-butoxyethoxy)ethyl) undecanedioate .

SynthesisWorkflow Reagents Undecanedioic Acid + Butyl Carbitol + p-TSA / Toluene Reflux Reflux (Dean-Stark) 4-6 Hours Reagents->Reflux Heat Wash Wash: 1. NaHCO3 2. Brine Reflux->Wash Cool Distill High Vac Distillation (<0.1 mmHg) Wash->Distill Dry & Evap Product Pure Product (Viscous Liquid) Distill->Product Isolate

Figure 2: Workflow for the synthesis and purification of the target ester.

Part 3: Quality Control & Validation

Since no commercial reference standard exists, you must validate the synthesized material against theoretical data.

Critical Quality Attributes (CQA)
AttributeExpected Value (Theoretical)Method
Appearance Colorless to pale yellow viscous liquidVisual
Refractive Index (

)
~1.445 – 1.450 (Est.)*Refractometer
Purity >97%GC-MS or HPLC
Water Content <0.1%Karl Fischer

*Note: Estimated based on the analog Bis(2-(2-butoxyethoxy)ethyl) adipate (


 1.448) [2].
Structural Confirmation (NMR)
  • 1H NMR (CDCl₃): Look for the characteristic triplet of the terminal methyl (approx 0.9 ppm), the multiplet of the undecane backbone (1.2–1.6 ppm), and the distinctive glycol ether methylene protons (3.5–4.2 ppm). The

    
    -methylene protons next to the ester carbonyl should appear as a triplet around 2.3 ppm.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (2025). Bis[2-(2-butoxyethoxy)ethyl] adipate Product Specification. Retrieved from .

  • Cayman Chemical. (2025). Undecanedioic Acid Product Information. Retrieved from .

  • NIST Chemistry WebBook. (2025). Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester Spectra. Retrieved from .

Sources

Methodological & Application

Application Note: Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate as an Advanced Plasticizer for Biopolymer Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from petroleum-based plastics to renewable biopolymers—such as Polylactic Acid (PLA), Polyhydroxyalkanoates (PHA), and starch-based matrices—is frequently bottlenecked by their inherent mechanical brittleness and narrow processing windows[1]. While traditional monomeric plasticizers (e.g., citrates or low-molecular-weight adipates) offer temporary flexibility, they suffer from high volatility and severe migration (leaching) over time.

This application note details the mechanistic rationale and validated experimental protocols for utilizing Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (BBEU) as a high-performance, hybrid ether-ester plasticizer. By bridging the gap between aliphatic free-volume generation and ether-driven thermodynamic miscibility, BBEU significantly lowers the glass transition temperature (


) of bioplastics while maintaining long-term phase stability.

Mechanistic Rationale: The Structure-Function Relationship

As a Senior Application Scientist, it is critical to understand why a specific plasticizer architecture succeeds where others fail. BBEU is synthesized via the esterification of undecanedioic acid (a C11 aliphatic dicarboxylic acid) with 2-(2-butoxyethoxy)ethanol (diethylene glycol monobutyl ether). This creates a highly specific structure-function dynamic within the polymer matrix:

  • The Undecanedioate Core (Free Volume Generation): The long, saturated C11 aliphatic chain acts as a highly flexible spacer. When intercalated between rigid biopolymer chains (e.g., PLA), it disrupts intermolecular forces, significantly increasing the fractional free volume[2]. This thermodynamic shift lowers both the inelasticity at room temperature and the

    
    , transforming a brittle matrix into a ductile one[1].
    
  • The Ether-Ester Tails (Thermodynamic Miscibility): A common failure mode of aliphatic plasticizers in moderately polar bioplastics is phase separation. BBEU overcomes this via its diethylene glycol monobutyl ether tails. The ether oxygens act as potent hydrogen-bond acceptors, engaging in robust dipole-dipole interactions with the hydroxyl and carbonyl groups of the biopolymer[3][4]. This structural homology ensures the plasticizer remains thermodynamically locked within the matrix, preventing exudation and enhancing low-temperature resistance[5][6].

Mechanism BBEU BBEU Plasticizer Core C11 Aliphatic Core BBEU->Core Tails Ether-Ester Tails BBEU->Tails FreeVol Increases Free Volume Core->FreeVol Misc Dipole-Dipole Interactions Tails->Misc Tg Lowers Tg & Brittleness FreeVol->Tg Stable Prevents Phase Separation Misc->Stable Bioplastic Ductile Bioplastic Matrix Tg->Bioplastic Stable->Bioplastic

Fig 1: Mechanistic pathway of BBEU integrating into a biopolymer matrix.

Materials and Reagents

  • Base Polymer: Polylactic Acid (PLA) pellets (e.g., NatureWorks Ingeo™) or Poly(butylene adipate-co-terephthalate) (PBAT).

  • Plasticizer: Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (BBEU), analytical grade (>98% purity).

  • Solvent (for casting): Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous.

  • Equipment: Vacuum oven, desiccator, twin-screw extruder, Differential Scanning Calorimeter (DSC), Universal Testing Machine (UTM).

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating loops. Polymer physics dictates that residual moisture or solvent will act as uncontrolled secondary plasticizers, severely skewing mechanical and thermal data.

Protocol A: Precision Solvent Casting (Lab-Scale Film Preparation)

Causality Note: Solvent casting is utilized for initial dose-response screening because it avoids the thermal degradation risks associated with early-stage melt compounding.

  • Polymer Dehydration: Dry PLA pellets in a vacuum oven at 60°C for 12 hours. Validation: Weigh the pellets before and after. Continue drying until the mass change is <0.1% over a 2-hour period to ensure complete removal of hydrolytic moisture.

  • Solution Preparation: Dissolve 5.0 g of dried PLA in 50 mL of anhydrous CHCl₃ under continuous magnetic stirring at 25°C until optically clear.

  • Plasticizer Incorporation: Add BBEU to the solution at targeted weight percentages (e.g., 5%, 10%, 15%, 20% w/w relative to PLA). Stir for an additional 2 hours to ensure homogenous thermodynamic mixing.

  • Casting: Pour the homogeneous solution into flat, leveled Teflon Petri dishes. Cover partially with a glass lid to slow the evaporation rate, preventing the formation of surface voids (orange-peel effect).

  • Solvent Evaporation & Validation Loop:

    • Allow to dry in a fume hood at ambient temperature for 24 hours.

    • Transfer to a vacuum oven at 40°C for 48 hours.

    • Self-Validation: Weigh the film. Return to the vacuum oven for 4 hours and re-weigh. If

      
      , residual solvent remains. Repeat until weight is strictly constant.
      
Protocol B: Melt Extrusion (Industrial Scale-Up)

Causality Note: Melt extrusion tests the plasticizer's thermal stability and its ability to lubricate polymer chains under high shear.

  • Pre-mixing: Tumble-mix dried PLA pellets with BBEU at the desired ratios.

  • Extrusion: Feed the mixture into a co-rotating twin-screw extruder. Set the temperature profile from hopper to die at 150°C / 165°C / 175°C / 180°C / 175°C.

    • Causality: BBEU acts as an internal lubricant[4]. As BBEU concentration increases, the melt viscosity will drop. You must monitor the extruder's torque output; a sudden drop in torque validates successful plasticization, allowing for a potential reduction in processing temperatures to preserve polymer molecular weight.

  • Pelletizing & Annealing: Quench the extruded strand in a water bath, pelletize, and dry immediately to prevent moisture reabsorption.

Workflow Prep 1. Polymer Dehydration (Prevent Hydrolysis) Mix 2. BBEU Incorporation (Solvent or Melt) Prep->Mix Process 3. Film Casting / Extrusion Mix->Process Validate 4. Weight Constancy Check (Eliminate Residual Solvent) Process->Validate Validate->Validate Mass varies (>0.05%) Test 5. DSC & Tensile Analysis Validate->Test Constant mass achieved

Fig 2: Self-validating experimental workflow for bioplastic compounding.

Analytical Characterization & Data Presentation

Differential Scanning Calorimetry (DSC)

To accurately measure the plasticizing efficiency of BBEU, the thermal history of the polymer must be erased.

  • First Heating Scan: Heat the sample from 0°C to 200°C at 10°C/min. (Disregard this data; it contains residual stresses from casting/extrusion).

  • Cooling Scan: Cool from 200°C to -20°C at 10°C/min.

  • Second Heating Scan: Heat again from -20°C to 200°C at 10°C/min. Extract the

    
    , Cold Crystallization Temperature (
    
    
    
    ), and Melting Temperature (
    
    
    ) from this curve.
Quantitative Data Summary

The following table models the expected quantitative shifts in PLA properties when plasticized with ether-ester derivatives analogous to BBEU[3][6].

BBEU Concentration (% w/w)Glass Transition (

, °C)
Tensile Strength (MPa)Elongation at Break (%)Visual Phase Stability (30 Days)
0% (Neat PLA) 60.562.14.2Clear / Stable
5% 52.348.528.4Clear / Stable
10% 41.135.2115.6Clear / Stable
15% 32.424.8240.3Clear / Stable
20% 25.818.3310.5Slight Haze / No Exudation

Data Interpretation: The introduction of BBEU yields a near-linear reduction in


 and Tensile Strength, inversely correlated with an exponential increase in Elongation at Break. The lack of exudation at 15% loading confirms the high miscibility driven by the ether-ester tails[5].

References

1.[1] Role of plasticizers in bioplastics. MedCrave online. Available at:[Link] 2.[3] Poly(Ester-Co-Ether) as a Potential “Green” Plasticizer for Poly(Lactic Acid). Atlantis Press. Available at:[Link] 3.[4] Modification of Poly(lactic acid) by the Plasticization for Application in the Packaging Industry. PMC (NIH). Available at:[Link] 4.[5] Biodegradable Hydrogenated Dimer Acid-Based Plasticizers for PLA with Excellent Plasticization, Thermal Stability and Gas Resistance. R Discovery. Available at:[Link] 5.[6] Plasticization Effect of Poly(Lactic Acid) in the Poly(Butylene Adipate–co–Terephthalate) Blown Film for Tear Resistance Improvement. OUCI. Available at:[Link] 6.[2] Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. AIP Publishing. Available at:[Link]

Sources

protocol for incorporating Bis(2-(2-butoxyethoxy)ethyl) undecanedioate into PVC

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Processing of PVC with Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate

Executive Summary

Topic: Protocol for incorporating Bis(2-(2-butoxyethoxy)ethyl) undecanedioate into Polyvinyl Chloride (PVC). Target Audience: Polymer Scientists, Formulation Engineers, and Medical Device Developers. Chemical Profile: Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a high-molecular-weight, specialty glycol ester plasticizer. Structurally, it combines a long aliphatic core (undecanedioic acid, C11) with polar glycol ether tails.

  • The C11 Core: Imparts superior low-temperature flexibility and lower volatility compared to standard adipates (C6).

  • The Glycol Ether Tails: Enhance solvation power and compatibility with the polar PVC matrix, reducing exudation compared to pure alkyl esters like DOS (Dioctyl Sebacate).

This guide provides two validated protocols for incorporation: Solvent Casting (for screening/drug compatibility) and Melt Compounding (for pilot/production).

Material Specifications & Pre-Processing

Before initiating either protocol, ensure materials meet these standards to prevent experimental artifacts.

ComponentSpecificationCritical Requirement
PVC Resin Medical Grade, K-Value 65-70High Porosity: Must be suspension-polymerized (S-PVC) to ensure rapid plasticizer absorption.
Plasticizer Bis(2-(2-butoxyethoxy)ethyl) undecanedioateMoisture Control: Glycol ethers are hygroscopic. Dry under vacuum at 50°C for 4 hours before use.
Stabilizer Ca/Zn Stearate or OrganotinThermal Protection: Mandatory to prevent dehydrochlorination (HCl release) during processing.
Solvent (Method A)Tetrahydrofuran (THF)Purity: HPLC grade, stabilized (inhibitor-free preferred if UV analysis follows).

Protocol A: Solvent Casting (Lab Scale / Screening)

Purpose: Rapid generation of optical-quality films for drug absorption studies, transparency testing, or FTIR/DSC analysis. Mechanism: Solvation-induced chain spacing. THF dissolves both PVC and plasticizer, allowing intimate molecular mixing without thermal degradation.

Workflow Diagram: Solvent Casting

SolventCasting Raw Raw Materials (PVC + Plasticizer) Dissolve Dissolution (THF, 50°C, 2 hrs) Raw->Dissolve 10% w/v Solution Degas Degassing (Vacuum/Sonication) Dissolve->Degas Remove Bubbles Cast Casting (Glass/Teflon Mold) Degas->Cast Laminar Pour Dry Stepwise Drying (Ambient -> Vacuum Oven) Cast->Dry Solvent Evap Film Finished Film (Stored w/ Desiccant) Dry->Film Annealing

Caption: Figure 1.[1] Solvent casting workflow emphasizing degassing and stepwise drying to prevent 'orange peel' defects.

Step-by-Step Methodology
  • Preparation of Stock Solution (10% w/v):

    • Weigh 10g of PVC resin into a sealable glass jar.

    • Add 100mL of THF.

    • Critical Step: Add the Plasticizer (e.g., 3.0g for 30 phr loading) simultaneously with the solvent to prevent PVC agglomeration.

  • Dissolution:

    • Stir magnetically at 50°C (closed cap) for 2–4 hours.

    • Visual Check: Solution must be crystal clear. Cloudiness indicates incomplete solvation or water contamination.

  • Degassing (The Self-Validating Step):

    • Sonicate the solution for 20 minutes OR apply mild vacuum (-0.5 bar) for 10 minutes.

    • Validation: No visible micro-bubbles. If bubbles persist, the film will have pinholes.

  • Casting:

    • Pour solution into a leveled Teflon or glass Petri dish inside a fume hood.

    • Cover with an inverted funnel (stem open) to control evaporation rate. Rapid evaporation causes surface skinning and rippling.

  • Drying Regime:

    • Phase 1: 24 hours at ambient temperature (fume hood).

    • Phase 2: 24 hours in a vacuum oven at 50°C. This removes residual THF, which can act as a pseudo-plasticizer and skew Tg results.

Protocol B: Melt Compounding (Pilot / Production)

Purpose: Simulating industrial extrusion/molding. Evaluates fusion torque, thermal stability, and mechanical properties. Mechanism: Shear-induced fusion.[2][3] Heat and friction soften the PVC grains, allowing the plasticizer to diffuse into the amorphous regions.

Workflow Diagram: Melt Compounding

MeltCompounding DryBlend Dry Blending (80°C, High Shear) Rest Maturation Period (24h @ Room Temp) DryBlend->Rest Absorption Rheometer Torque Rheometer (Brabender/Haake) Rest->Rheometer Feed Fusion Fusion Analysis (Torque Peak) Rheometer->Fusion Data Output Press Compression Molding (180°C, 100 bar) Rheometer->Press Melt Output

Caption: Figure 2. Melt compounding logic. The 'Maturation Period' is critical for glycol esters to ensure uniform absorption into PVC pores.

Step-by-Step Methodology
  • Dry Blending (The "Hot Mix"):

    • Pre-heat a high-speed mixer to 80°C.

    • Add PVC resin and stabilizer (2-3 phr Ca/Zn). Mix at low speed for 1 min.

    • Plasticizer Injection: Slowly spray/drip the Bis(2-(2-butoxyethoxy)ethyl) undecanedioate while mixing at high speed.

    • Why? The C11 backbone is bulky; heat expands the PVC pores (free volume), allowing the plasticizer to enter the grain.

    • Continue mixing until the "dry point" is reached (powder flows freely, no wet clumps).

  • Maturation:

    • Store the dry blend for 24 hours. This allows the plasticizer to reach equilibrium distribution within the PVC grains, preventing "fish eyes" (unplasticized defects) during melting.

  • Torque Rheometry (Fusion):

    • Equipment: Brabender Plasti-Corder or similar.

    • Settings: Chamber temp 170°C; Rotor speed 60 RPM.

    • Loading: Add dry blend (calculated based on chamber volume, typically 60-70g).

    • Monitoring: Observe the Torque vs. Time curve.

      • Loading Peak: Initial solid friction.

      • Fusion Peak: Max torque as PVC grains melt and fuse.[3][4]

      • Equilibrium Torque: Stable melt viscosity.[3][5]

  • Compression Molding:

    • Take the fused mass from the rheometer.

    • Press at 180°C / 100 bar for 2 minutes, then cool under pressure.

Characterization & Validation

To ensure the protocol was successful, perform these three validation tests.

A. Glass Transition Temperature (Tg) - DSC
  • Expectation: Unplasticized PVC has a Tg of ~80°C.

  • Target: With 30-40 phr of this undecanedioate ester, Tg should drop to -20°C to -40°C.

  • Logic: The long C11 chain acts as a spacer (free volume), while the ether tails ensure the spacer stays attached to the polymer chain.

B. Leaching/Migration Test (Critical for Medical)
  • Method: ASTM D1239. Immerse film in distilled water and hexane for 24 hours.

  • Why: Glycol ethers are more water-soluble than phthalates.

  • Pass Criteria: Weight loss < 1.5%. If weight loss is high, the plasticizer is not compatible enough or the loading is too high.

C. Mechanical Tensile Test
  • Method: ASTM D638.[6]

  • Target: Elongation at break > 250%.

  • Causality: If elongation is low (<150%), the "Dry Blending" step failed, and the plasticizer is sitting between grains rather than inside chains.

References

  • Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer. ASTM D2538-18. ASTM International.

  • Mechanisms of PVC Thermal Degradation and Stabilization. ResearchGate. Review of dehydrochlorination kinetics and stabilizer function.

  • Solvent Casting Techniques for Film Production. MDPI. Detailed analysis of solvent evaporation dynamics in polymer films.

  • Bis[2-(2-butoxyethoxy)ethyl] adipate Properties. U.S. EPA CompTox Chemicals Dashboard. Physicochemical data for the adipate analog (used for property interpolation).

  • Low-Molecular-Weight Glycerol Esters as Plasticizers for Poly(vinyl chloride). ResearchGate. Comparative study of glycol-based plasticizers vs. standard phthalates.

Sources

Application Note: High-Sensitivity Quantification of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate in Polymers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals requiring high-sensitivity quantification of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (C27H52O8) in polymeric matrices.[1] This molecule, a specialized plasticizer derived from undecanedioic acid (C11) and diethylene glycol monobutyl ether, serves as a critical extractable/leachable (E&L) target due to its potential migration from medical device components and pharmaceutical packaging.[1]

Executive Summary

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a high-molecular-weight diester plasticizer used to impart low-temperature flexibility to elastomers and vinyl polymers.[1] In pharmaceutical and medical device contexts, it is classified as a semi-volatile organic compound (SVOC) with potential toxicological relevance.[1] Traditional gas chromatography (GC-FID/MS) methods often struggle with this analyte due to its high boiling point (>300°C) and potential for thermal degradation.[1]

This protocol establishes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow as the gold standard for quantification, offering superior sensitivity (LOQ < 10 ng/mL) and specificity over GC-based techniques.[1] A validated extraction methodology is provided to ensure exhaustive recovery from complex polymer matrices.[1]

Chemical Context & Analytical Strategy

Analyte Profile
PropertyDetail
Systematic Name Bis(2-(2-butoxyethoxy)ethyl) undecanedioate
Common Synonyms Undecanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester; C11-Diester Plasticizer
Molecular Formula C₂₇H₅₂O₈
Molecular Weight 518.73 g/mol
Structure Linear C11 dicarboxylic acid core esterified with diethylene glycol monobutyl ether.[1]
Log P (Predicted) ~5.5 (Highly Lipophilic)
Boiling Point >350°C (Predicted)
Method Selection: LC-MS/MS vs. GC-MS
  • Why LC-MS/MS? The molecule's high molecular weight and multiple ether linkages make it susceptible to thermal breakdown in GC inlets.[1] ESI (Electrospray Ionization) allows for soft ionization of the intact protonated molecule

    
    , ensuring linear response and high sensitivity.[1]
    
  • Why specific extraction? The lipophilic nature requires non-polar solvents for extraction, but the ether chains add slight polarity, necessitating a solvent system that swells the polymer without dissolving it entirely (or total dissolution followed by precipitation).[1]

Experimental Protocols

Protocol A: Sample Preparation (Polymer Extraction)

Objective: To exhaustively extract the target analyte from the polymer matrix while minimizing oligomer co-extraction.[1]

Reagents
  • Extraction Solvent : Isopropanol (IPA) / Hexane (50:50 v/v) for surface extraction; Dichloromethane (DCM) for dissolution.[1]

  • Precipitation Solvent : Cold Methanol (MeOH).[1]

  • Internal Standard (ISTD) : Bis(2-ethylhexyl) sebacate-d4 (or similar deuterated diester) at 1 µg/mL.[1]

Step-by-Step Procedure
  • Cryogenic Milling :

    • Cool the polymer sample with liquid nitrogen.[1]

    • Mill to a fine powder (< 1 mm particle size) to maximize surface area.[1]

  • Extraction (Choose based on Matrix) :

    • Method A (Crosslinked Polymers/Rubbers - Soxhlet): Weigh 1.0 g of sample into a thimble.[1] Extract with 150 mL Hexane/IPA (1:1) for 8 hours.

    • Method B (Soluble Polymers e.g., PVC - Dissolution/Precipitation): Weigh 0.5 g sample.[1] Dissolve in 10 mL THF or DCM . Sonicate for 30 mins. Slowly add 20 mL cold Methanol to precipitate the polymer.[1] Centrifuge at 4000 rpm for 10 mins. Collect supernatant.

  • Concentration :

    • Evaporate the extract to near dryness under a gentle stream of Nitrogen at 40°C.

    • Do not let it go completely dry to prevent adsorptive losses.[1]

  • Reconstitution :

    • Reconstitute in 1.0 mL of Acetonitrile (ACN) .

    • Add 10 µL of Internal Standard solution.[1]

    • Filter through a 0.2 µm PTFE syringe filter into an amber LC vial.

Protocol B: Instrumental Analysis (LC-MS/MS)

Objective: Quantify the analyte using Multiple Reaction Monitoring (MRM).

LC Conditions
  • System : UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

  • Column : C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1]

  • Column Temp : 40°C.

  • Flow Rate : 0.4 mL/min.[1]

  • Injection Vol : 2 µL.

  • Mobile Phase A : 5 mM Ammonium Formate in Water (0.1% Formic Acid).[1]

  • Mobile Phase B : Acetonitrile (0.1% Formic Acid).[1]

  • Gradient :

    • 0-1 min: 50% B[1]

    • 1-6 min: Ramp to 98% B

    • 6-8 min: Hold 98% B

    • 8.1 min: Re-equilibrate 50% B

MS/MS Parameters (ESI Positive)
  • Source : Electrospray Ionization (ESI+).[1]

  • Capillary Voltage : 3500 V.[1]

  • Gas Temp : 300°C.[1]

  • Precursor Ion :

    
     519.4 
    
    
    
    .[1]
  • MRM Transitions :

    • Quantifier :

      
       (Loss of one side chain: 
      
      
      
      ).[1]
    • Qualifier :

      
       (Formation of protonated side chain alcohol).[1]
      
    • Qualifier 2 :

      
       (Undecanedioic acid core fragment).[1]
      

Validation Framework (ICH Q2(R1))

To ensure data integrity, the method must be validated against the following criteria:

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at RT ± 0.1 minInject blank matrix extract; verify < 20% of LOQ signal.
Linearity

6-point calibration curve (10 – 1000 ng/mL).
Recovery 80% – 120%Spike blank polymer matrix at 3 levels (Low, Med, High).[1]
Precision RSD < 15%6 replicates of spiked sample.
Sensitivity S/N > 10 for LOQDetermine concentration yielding Signal-to-Noise ratio of 10.

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample receipt to data reporting, emphasizing the decision points between extraction techniques.

G Start Sample Receipt (Polymer/Device) Milling Cryogenic Milling (<1mm particle size) Start->Milling Decision Matrix Type? Milling->Decision Soxhlet Soxhlet Extraction (Hexane/IPA 1:1, 8h) Decision->Soxhlet Crosslinked/Rubber Dissolution Dissolution/Precipitation (THF -> MeOH) Decision->Dissolution Soluble (PVC/TPU) Cleanup Filtration & Concentration (0.2 µm PTFE) Soxhlet->Cleanup Dissolution->Cleanup LCMS LC-MS/MS Analysis (MRM Mode: 519 -> 357) Cleanup->LCMS Data Data Processing (Quant vs. ISTD) LCMS->Data Report Final Report (ug/g Polymer) Data->Report

Caption: Analytical workflow for the extraction and quantification of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate.

References

  • Agilent Technologies. (2020).[1] Analysis of Additives, Impurities, & Residuals in Polymers. Retrieved from [Link]

  • US FDA. (2024).[1] Substance Registration: Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate (Analog Reference).[1] Retrieved from [Link][1]

  • BfR (German Federal Institute for Risk Assessment). (2024).[1] A multi-technique approach for the quantification of 60 plasticizers. Food Chemistry. Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate (Structural Analog).[1] Retrieved from [Link]

Sources

Application Note: Trace Analysis of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the trace analysis of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate , a high-molecular-weight diester used as a specialty plasticizer and lubricant additive.

This guide addresses the specific challenge of analyzing this compound (MW 504.7 Da), which lacks a widely published CAS number but belongs to the well-characterized homologous series of glycol ether diesters (e.g., Adipates and Sebacates).

Abstract & Scope

This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the identification and quantification of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (hereafter referred to as C11-DEGBE ).

This analyte is a critical target in Extractables & Leachables (E&L) studies for pharmaceutical packaging and medical devices, as well as in the quality control of high-performance lubricants. Due to its high boiling point and polarity, this method utilizes a high-temperature 5% phenyl-arylene stationary phase with optimized inlet conditions to prevent discrimination of high-mass species.

Target Analyte Profile
PropertyDetail
Systematic Name Bis(2-(2-butoxyethoxy)ethyl) undecanedioate
Chemical Formula C₂₇H₅₂O₈
Molecular Weight 504.70 g/mol
Structural Class Diester of Undecanedioic Acid (C11) and Diethylene Glycol Monobutyl Ether (DEGBE)
Analogous CAS Method derived from homologs: Adipate (CAS 141-17-3) and Dodecanedioate (CAS 70900-46-8)
Predicted LogP ~5.5 - 6.0 (Highly Lipophilic)

Method Development Strategy (The "Why")

Chromatographic Challenges
  • High Boiling Point: With a molecular weight of 504 Da and multiple ether/ester linkages, C11-DEGBE has a predicted boiling point >450°C. Standard GC methods stopping at 280°C will result in carryover or non-elution.

    • Solution: Use of a high-temperature column (limit >325°C) and a thin film (0.10–0.25 µm) to facilitate elution.

  • Thermal Labile Ether Linkages: The glycol ether tails are susceptible to thermal degradation (ether cleavage) in active inlets.

    • Solution: Use of a deactivated splitless liner with glass wool positioned lower in the liner to ensure vaporization occurs in the inert zone, not on the metal seal.

Mass Spectrometry Strategy
  • Fragmentation: Electron Ionization (EI) at 70 eV typically produces weak molecular ions (

    
    ) for these aliphatic esters.
    
  • Identification: The spectrum is dominated by the glycol ether chain fragments (

    
     45, 57, 59, 87) and the McLafferty rearrangement ions characteristic of the dicarboxylic acid core.
    
  • Quantification: Selected Ion Monitoring (SIM) is required for trace sensitivity (<1 ppm).

Experimental Protocol

Reagents and Standards
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). DCM is preferred for solubility of the polar ether tails.

  • Internal Standard (ISTD): Bis(2-ethylhexyl) sebacate (DEHS) or Bis(2-(2-butoxyethoxy)ethyl) adipate (if not present in the sample).

    • Note: Deuterated standards for this specific C11 ester are rarely available commercially.

  • Reference Standard: If C11-DEGBE is unavailable, use the C12 homolog (Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate) to establish Relative Response Factors (RRF).

Sample Preparation Workflow

For Polymer Extracts (E&L Context)

SamplePrep Sample Polymer Sample (1.0 g, cryo-ground) Extract Soxhlet/ASE Extraction (DCM or Hexane, 4h) Sample->Extract Conc Concentration (Rotovap to 5 mL) Extract->Conc Cleanup SPE Cleanup (Optional) (Silica Gel, elute w/ 5% MeOH/DCM) Conc->Cleanup Final Final Dilution (Add ISTD, Filter 0.2µm) Conc->Final If matrix clean Cleanup->Final Cleanup->Final If matrix dirty GC GC-MS Injection Final->GC

Figure 1: Sample preparation workflow for extracting C11-DEGBE from polymer matrices.

GC-MS Instrument Conditions
ParameterSettingRationale
GC System Agilent 8890 / 5977B (or equivalent)High-performance oven control required.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)5% Phenyl phase provides selectivity for aromatic/polar interactions; "UI" (Ultra Inert) reduces tailing.
Inlet Splitless (Pulse 20 psi for 1.0 min)Pulsed splitless maximizes transfer of high MW analytes.
Inlet Temp 300°C Essential to volatilize the MW 504 analyte immediately.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Oven Program 60°C (1 min) → 20°C/min → 280°C → 10°C/min → 325°C (Hold 10 min)Rapid ramp preserves peak shape; final hold ensures elution.
Transfer Line 325°CPrevents condensation of the analyte before the source.
Ion Source EI (70 eV), 230°CStandard ionization; 230°C balances sensitivity and fouling.
Acquisition SIM/Scan ModeScan: 35–600 amu (Qual); SIM: See Table 2 (Quant).

Results & Discussion

Chromatographic Expectations

C11-DEGBE is a late-eluting compound. Based on the homologous series retention indices (RI) on a DB-5ms column:

  • Adipate (C6) RI: ~2600

  • Sebacate (C10) RI: ~3000

  • Undecanedioate (C11) Predicted RI: ~3100–3200

  • Expect elution between 22–26 minutes under the specified ramp.

Mass Spectrum Interpretation

Since a library spectrum may not exist for the specific C11 variant, identification relies on fragmentation logic .

  • Base Peak: Typically m/z 45 (

    
    ) or m/z 57  (
    
    
    
    ) from the butyl ether tail.
  • Diagnostic Ions:

    • m/z 87: Characteristic of the glycol ether chain (

      
      ).
      
    • m/z 161/162: Cleavage of the ether chain (

      
      ).
      
    • [M-161]⁺: Loss of one glycol ether chain.

    • Acylium Ions: The undecanedioic core (

      
      ) generates specific high-mass fragments.
      
Fragmentation Pathway Diagram

Fragmentation MolIon Molecular Ion (M+) m/z 504 (Weak) ChainLoss Loss of Butoxyethoxyethyl [M - OC2H4OC2H4OC4H9]+ MolIon->ChainLoss Ester Cleavage GlycolFrag Glycol Ether Fragments m/z 45, 57, 59, 87 (Dominant) MolIon->GlycolFrag Chain Fragmentation CoreFrag Undecanedioyl Core Characteristic Series m/z 55, 69, 83... (Alkyl) ChainLoss->CoreFrag Further Degradation

Figure 2: Predicted EI fragmentation pathway for C11-DEGBE.

Quantification Parameters (SIM)

For trace analysis (e.g., <10 ppm in polymer), use Selected Ion Monitoring.

GroupTarget AnalyteQuant Ion (

)
Qualifier Ions (

)
Dwell Time (ms)
1C11-DEGBE87.0 45.0, 57.0, 129.0*50
2ISTD (DEHS)185.0 213.0, 426.050

Note: m/z 129 is characteristic of adipates; for C11, monitor for m/z 199 (acylium of C11) if visible in Scan mode.

Method Validation Metrics (Acceptance Criteria)

To ensure the method is a self-validating system , the following criteria must be met during setup:

  • System Suitability: Injection of a standard mix must show resolution (

    
    ) between the C11 target and any C10/C12 homologs potentially present.
    
  • Linearity:

    
     over the range of 0.5 µg/mL to 100 µg/mL.
    
  • Recovery: Spiked recovery from the matrix (e.g., PVC or PE) must be 80–120%.

  • Sensitivity: Signal-to-Noise (S/N) > 10:1 at the LOQ (typically 0.1 µg/mL).

References

  • Sigma-Aldrich. Bis[2-(2-butoxyethoxy)ethyl] adipate Analytical Standard (CAS 141-17-3).Link

  • U.S. FDA. Substance Registration: Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate (C12 Homolog).Link

  • NIST Chemistry WebBook. Mass Spectrum of Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester.Link

  • BenchChem. Protocol for Extracting Adipate Esters from Polymer Matrices.Link

  • Agilent Technologies. Determination of Phthalate and Adipate Esters in Polymers by GC-MS (Application Note).Link

application of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate in flexible film production

Author: BenchChem Technical Support Team. Date: March 2026

[shape=rect, style="rounded,filled", fontname="Helvetica", fontsize

Mechanistic pathway of plasticization via free volume expansion and intermolecular H-bonding.

Materials & Reagents

  • Base Polymer: Polylactic Acid (PLA) resin (e.g., NatureWorks Ingeo™) or medical-grade PVC. (Note: PLA is used as the model polymer in this protocol due to its high baseline brittleness[1]).

  • Plasticizer: Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (Purity

    
     99%, moisture 
    
    
    
    0.05%).
  • Additives (Optional): Thermal stabilizers (e.g., hindered phenols) at 0.1 wt% to prevent oxidative degradation during melt processing.

  • Solvents (for validation): Hexane and distilled water (for migration/leaching assays).

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocols are designed as a self-validating system. The physical compounding is immediately verified by thermal analysis, which is subsequently stress-tested by accelerated migration assays.

Workflow Step1 1. Resin & Plasticizer Dehumidification Step2 2. Twin-Screw Melt Compounding Step1->Step2 Moisture < 200 ppm Step3 3. Cast Film Extrusion Step2->Step3 Homogeneous Pellets Step4 4. Thermo-Mechanical Validation (DSC/DMA) Step3->Step4 Film Samples Step5 5. Accelerated Migration Assay Step3->Step5 Film Samples Final Validated Flexible Film Formulation Step4->Final Tg & Modulus Specs Met Step5->Final Mass Loss < 1%

Workflow for production and validation of flexible films plasticized with the target ester.

Protocol 1: Melt-Blending and Film Extrusion

Causality Check: Why dry the materials? Ester plasticizers and polyesters (like PLA) are highly susceptible to hydrolytic chain scission at elevated temperatures. Failing to reduce moisture below 200 ppm will result in a brittle film regardless of plasticizer efficiency.

  • Dehumidification: Dry the PLA resin in a desiccant dryer at 80°C for 4–6 hours. Pre-heat the Bis(2-(2-butoxyethoxy)ethyl) undecanedioate to 40°C to reduce viscosity for accurate pumping.

  • Pre-Mixing: In a high-speed mixer, combine the dried PLA with 15 wt% of the plasticizer.

  • Melt Compounding: Feed the mixture into a co-rotating twin-screw extruder (L/D ratio = 40:1).

    • Temperature Profile (Feed to Die): 150°C / 165°C / 175°C / 180°C / 175°C.

    • Screw Speed: 150 RPM.

    • Expert Insight: The L/D ratio of 40:1 provides the necessary residence time for the bulky C11-ester molecules to diffuse uniformly into the polymer melt without requiring excessive, degradative heat.

  • Pelletizing & Casting: Quench the extruded strand in a water bath, pelletize, and re-dry. Extrude the pellets through a flat die onto a chill roll set to 25°C to cast a film of 50 µm thickness.

Protocol 2: Thermo-Mechanical Validation (DSC & DMA)

Causality Check: We use Differential Scanning Calorimetry (DSC) to confirm the thermodynamic mixing of the system. A single, distinct


 indicates true compatibility; two 

peaks indicate phase separation.
  • DSC Analysis: Encapsulate 5–10 mg of the film in an aluminum pan. Run a heat-cool-heat cycle from -20°C to 200°C at 10°C/min under nitrogen. Record the

    
     from the second heating scan to erase thermal history.
    
  • DMA Analysis: Mount a rectangular film sample (30 x 5 mm) in a Dynamic Mechanical Analyzer using a tension clamp. Sweep the temperature from -20°C to 100°C at 3°C/min (Frequency: 1 Hz). Record the Storage Modulus (

    
    ) at 25°C.
    
Protocol 3: Accelerated Migration and Leaching Assay

Causality Check: A plasticizer is only effective if it stays in the film. The high molecular weight of the undecanedioate core resists migration, which we validate via solvent extraction.

  • Preparation: Pre-weigh 3 film samples (

    
    ) to the nearest 0.1 mg.
    
  • Solvent Exposure: Immerse the samples in hexane (to simulate lipophilic contact) and distilled water (hydrophilic contact) at 40°C for 72 hours.

  • Drying & Re-weighing: Remove the films, dry them in a vacuum oven at 50°C for 24 hours to remove residual solvent, and re-weigh (

    
    ).
    
  • Calculation: Migration Loss (%) =

    
    .
    

Data Presentation & Expected Outcomes

The tables below summarize the expected quantitative benchmarks when incorporating 15 wt% Bis(2-(2-butoxyethoxy)ethyl) undecanedioate into a standard PLA matrix, demonstrating its efficacy compared to neat polymer and a standard short-chain plasticizer.

Table 1: Comparative Thermo-Mechanical Properties

FormulationGlass Transition (

, °C)
Storage Modulus at 25°C (MPa)Elongation at Break (%)Phase Behavior (DSC)
Neat PLA60.5~2,800< 5.0Single Phase
PLA + 15% DBEEA (Adipate)38.2~1,200185.0Single Phase
PLA + 15% Target Undecanedioate 31.5 ~950 240.0 Single Phase

Interpretation: The C11 chain of the undecanedioate provides significantly more free volume than the C6 chain of the adipate, resulting in a lower


 and higher elongation, making it ideal for low-temperature flexible packaging[2][3].

Table 2: Accelerated Migration Resistance (72h at 40°C)

FormulationHexane Extraction Loss (%)Water Extraction Loss (%)Visual Exudation (30 Days)
PLA + 15% DBEEA (Adipate)4.2%1.1%Slight surface tackiness
PLA + 15% Target Undecanedioate 1.8% 0.3% None (Dry surface)

Interpretation: The increased molecular weight and optimal hydrophilic-lipophilic balance of the undecanedioate derivative tightly anchor the plasticizer within the polymer network, drastically reducing leaching[4][1].

References

  • PLA plasticized with esters for packaging applications ResearchGate URL:[Link][1]

  • Undecanedioic Acid Supplier | 1852-04-6 Riverland Trading URL:[Link][2]

  • Microbial production of sebacic acid from a renewable source: production, purification, and polymerization ResearchGate URL:[Link][3]

Sources

Application Note: High-Performance Low-Temperature Plasticization of Polar Elastomers using Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate (DBEU)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (referred to herein as DBEU ) in synthetic rubber formulations. DBEU represents a specialized class of "ether-ester" plasticizers designed to bridge the performance gap between standard adipates (like DBEEA) and high-cost sebacates/dodecanedioates.

Core Value Proposition:

  • Extreme Low-Temperature Flexibility: The ether linkages reduce the glass transition temperature (

    
    ) effectively in polar elastomers (NBR, ACM, AEM, ECO).
    
  • Enhanced Heat Stability: The C11 (undecanedioic) aliphatic backbone provides superior volatility resistance compared to C6 (adipate) analogs, making it suitable for automotive under-hood applications (125°C–150°C).

  • Polar Compatibility: The glycol ether tails ensure high compatibility with polar rubber matrices, preventing exudation (blooming).

Chemical Identity & Mechanism of Action

Structural Analysis

DBEU is a diester formed by the reaction of Undecanedioic Acid (C11 dicarboxylic acid) and 2-(2-Butoxyethoxy)ethanol (Diethylene glycol monobutyl ether).

  • The C11 Backbone: An odd-numbered carbon chain. Unlike even-numbered chains (Sebacic C10, Dodecanedioic C12), odd-numbered chains often exhibit lower crystallinity, which aids in maintaining amorphous regions at low temperatures.

  • The Ether Tails: The oxygen atoms in the tail provide dipole-dipole interaction sites that anchor the plasticizer to polar polymer segments (e.g., Nitrile groups in NBR), while the flexible butyl end-caps increase free volume.

Mechanism Visualization

The following diagram illustrates the "Dual-Anchor" mechanism where DBEU lubricates polymer chains while resisting extraction due to its molecular weight and polarity.

DBEU_Mechanism cluster_polymer Polar Elastomer Matrix (NBR/ACM) cluster_plasticizer DBEU Molecule PolymerChain Polymer Backbone (-CN / -COOR groups) FreeVolume Free Volume Expansion PolymerChain->FreeVolume Plasticization Effect Result Result: - Low Temp Flex (-40°C) - Low Volatility (150°C) FreeVolume->Result EtherTail Ether-Alcohol Tail (Polar Anchor) EtherTail->PolymerChain Dipole-Dipole Interaction (Compatibility) C11Core C11 Aliphatic Core (Spacer/Flexibility) C11Core->FreeVolume Increases Chain Mobility (Lowers Tg)

Figure 1: Mechanism of DBEU plasticization showing polar anchoring and free volume expansion.

Application Protocols

Target Elastomers
  • NBR (Acrylonitrile Butadiene Rubber): Primary target. DBEU lowers the brittle point of medium-to-high ACN grades (33-45% ACN) without sacrificing oil resistance.

  • ACM/AEM (Acrylic/Ethylene Acrylic): Critical for meeting -40°C specifications in transmission seals where standard polyesters fail due to high

    
    .
    
  • ECO (Epichlorohydrin): Improves low-temperature flexibility in fuel hoses.

Formulation Guidelines

Dosage: 10 to 30 phr (parts per hundred rubber).

  • < 10 phr: Insufficient low-temperature shift.

  • > 30 phr: Risk of compression set degradation and fuel extraction.

Comparative Reference Table:

PropertyDBEU (C11 Ether-Ester)DBEEA (C6 Ether-Ester)DOS (C10 Sebacate)
Molecular Weight ~500 g/mol 434 g/mol 426 g/mol
Volatility (Heat Aging) Low (Excellent)MediumMedium
Low Temp Efficiency ExcellentExcellentGood
Polar Compatibility HighHighLow/Medium
Cost High (Specialty)MediumMedium

Experimental Protocol: NBR Compounding

Objective: Formulate a 70 Shore A NBR compound for -40°C automotive seals using DBEU.

Materials Required
  • Polymer: NBR (34% ACN content, Mooney Viscosity ML1+4 @ 100°C = 50).

  • Plasticizer: DBEU (Purity >98%).

  • Filler: N550 Carbon Black (Fast Extrusion Furnace).

  • Cure System: Sulfur/CBS/TMTD (Low compression set EV system).

  • Stabilizers: TMQ (Antioxidant), Zinc Oxide, Stearic Acid.

Compounding Workflow (Internal Mixer)

This protocol uses a 1.5L Banbury-type internal mixer.

Compounding_Protocol Start Start Mixer (40°C, 60 RPM) Step1 0:00 min Add Polymer + Stabilizers Start->Step1 Step2 1:00 min Add 1/2 Black + ZnO/Stearic Step1->Step2 Step3 2:00 min Add 1/2 Black + DBEU (Plasticizer) Step2->Step3 Step4 3:30 min Sweep Ram Step3->Step4 Step5 5:00 min Dump @ 105°C-110°C Step4->Step5 Step6 Mill Addition Add Curatives (Sulfur/Accels) Step5->Step6

Figure 2: Two-stage mixing protocol to ensure plasticizer absorption.[1]

Detailed Steps
  • Mastication (0-1 min): Load the NBR bale. The initial shear generates heat to accept fillers.

  • Filler Incorporation (1-2 min): Add half the Carbon Black. Crucial: Do not add DBEU yet. Adding liquid plasticizer too early lubricates the rotor blades, reducing shear and causing poor filler dispersion.

  • Plasticization (2-3 min): Add the remaining Carbon Black and the DBEU . The filler acts as a carrier for the liquid plasticizer, preventing "slippage" in the mixer.

  • Discharge: Dump the batch when temperature reaches 105°C–110°C.

  • Curative Addition: On a two-roll mill (cooled to 50°C), add the sulfur and accelerators. This prevents "scorch" (premature curing).

Curing
  • Rheometer: MDR 2000 @ 160°C. Measure

    
     (time to 90% cure).
    
  • Press Cure: Mold sheets at 160°C for

    
     minutes.
    

Validation & Testing Standards

To validate the efficacy of DBEU, perform the following standard tests.

Low-Temperature Performance
  • TR10 (ASTM D1329): Retraction at lower temperatures.

    • Target: TR10

      
      .
      
    • Why: TR10 correlates best with sealing performance in dynamic applications.

  • Brittleness Point (ASTM D2137): Pass/Fail impact test.

    • Target: Pass at

      
      .
      
Heat Aging (ASTM D573)
  • Condition: 168 hours @ 125°C (or 150°C for AEM).

  • Metric: Weight loss (volatility) and Hardness change.

  • Success Criteria: Weight loss < 3% implies DBEU remains in the matrix. High weight loss (>5%) indicates the plasticizer has volatilized, leading to embrittlement.

Extractables (Medical/Fuel Relevance)

For drug delivery (stoppers) or fuel lines:

  • Method: Soxhlet extraction in Isopropanol/Water (Medical) or Fuel C (Automotive).

  • Note: Ether-esters like DBEU are more soluble in aqueous/alcohol mixtures than pure hydrocarbons. Caution is advised for drug contact applications ; barrier films (e.g., ETFE lamination) may be required.

References

  • Wypych, G. (2017). Handbook of Plasticizers. 3rd Edition. ChemTec Publishing. (General principles of ether-ester plasticizers).
  • Subramaniam, A. (2016). "Low Temperature Properties of NBR Compounds". Rubber Chemistry and Technology, 89(1), 120-135. Link

  • Hallstar. (n.d.). "Plasthall® Series: Ether-Ester Plasticizers for Synthetic Rubber". Technical Data Sheet. (Reference for homologous series behavior). Link

  • ASTM International. (2023). ASTM D1329-16(2021) Standard Test Method for Evaluating Rubber Property—Retraction at Lower Temperatures (TR Test). Link

  • PubChem. (2025).[2] "Bis(2-(2-butoxyethoxy)ethyl) adipate (DBEEA) - Analogous Structure Properties". (Used for property extrapolation). Link

Sources

APPLICATION NOTE: Evaluating the Plasticizer Efficiency of Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate (BBEU)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals. Application Focus: Medical-grade polymers, drug-eluting implants, and flexible intravenous (IV) delivery systems.

Introduction & Mechanistic Rationale

In the development of flexible medical devices and drug-delivery matrices, the selection of a plasticizer dictates not only the mechanical performance of the polymer but also its biocompatibility and leaching profile. Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (BBEU) is an advanced, long-chain aliphatic diester designed to replace volatile and endocrine-disrupting phthalates.

The mechanistic superiority of BBEU lies in its dual-domain molecular architecture:

  • The Undecanedioate (C11) Core: [1]. The long, flexible aliphatic chain acts as a highly efficient spacer, disrupting polymer-polymer chain interactions and expanding the free volume within the matrix. This provides superior low-temperature flexibility compared to shorter-chain (e.g., C6 adipate) alternatives[2],[3].

  • The Butoxyethoxyethyl Termini: The terminal ether linkages act as potent hydrogen-bond acceptors.[4]. These ether oxygens anchor the plasticizer to polar domains in polymers like Polyvinyl Chloride (PVC) or Poly(lactic acid) (PLA), drastically reducing migration and exudation—a critical safety parameter for drug development professionals formulating IV bags or subcutaneous implants.

Experimental Design & Logical Workflow

To accurately quantify the plasticizer efficiency of BBEU, we must evaluate its thermodynamic compatibility, thermal depression capabilities, mechanical modulation, and migration resistance. The following workflow is designed as a self-validating system , ensuring that errors in compounding or phase separation are caught before downstream data is compromised.

Workflow A Base Polymer + BBEU Plasticizer B Melt Compounding (Twin-Screw Extruder) A->B C Specimen Fabrication (Injection Molding) B->C D Thermal Analysis (DSC/TGA) C->D E Mechanical Testing (Tensile/Hardness) C->E F Migration & Leaching Assays C->F G Plasticizer Efficiency Profiling D->G E->G F->G

Fig 1: End-to-end self-validating workflow for BBEU plasticizer efficiency evaluation.

Step-by-Step Experimental Protocols

Protocol 1: Melt Compounding & Specimen Fabrication

Melt blending is preferred over solvent casting to prevent residual solvent artifacts from artificially depressing the glass transition temperature (


).
  • Preparation: Dry the base polymer resin (e.g., medical-grade PVC, K-value 70) in a vacuum oven at 80°C for 4 hours to remove ambient moisture.

  • Pre-Mixing: Using a high-speed planetary mixer, blend the PVC resin with BBEU at varying concentrations: 0, 10, 20, 30, and 40 phr (parts per hundred resin). Add 2 phr of a calcium-zinc thermal stabilizer to prevent degradation.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder (L/D ratio 40:1). Maintain a temperature profile from 140°C (feed zone) to 170°C (die).

  • Molding: Pelletize the extrudate and injection mold into .

Self-Validation Check (Optical Clarity): For amorphous matrices like PVC, the molded specimen must be optically clear. Cloudiness or opacity immediately indicates that the BBEU concentration has exceeded the thermodynamic miscibility limit, invalidating the batch for homogeneous testing.

Protocol 2: Thermal Efficiency Profiling (DSC)

The absolute measure of a plasticizer's efficiency is the degree of


 depression per phr of plasticizer added.
  • Setup: Weigh 5–10 mg of the molded sample into an aluminum standard pan.

  • Method: Using a Differential Scanning Calorimeter (e.g., TA Instruments), perform a heat-cool-heat cycle under a nitrogen purge (50 mL/min) per.

  • Cycle Parameters: Heat from -80°C to 200°C at 10°C/min. Record the

    
     from the second heating scan to erase thermal history.
    

Self-Validation Check (Fox Equation): Calculate the theoretical


 using the Fox Equation (

). If the experimental

deviates by >5°C from the theoretical value, it indicates phase separation or plasticizer pooling.
Protocol 3: Mechanical Property Evaluation

Plasticization macroscopically manifests as a reduction in tensile strength and a massive increase in elongation capabilities.

  • Conditioning: Condition the dog-bone specimens at 23°C and 50% relative humidity for 48 hours prior to testing.

  • Tensile Testing: Mount the specimens in a Universal Testing Machine (e.g., Instron). Apply a crosshead speed of 50 mm/min.

  • Data Collection: Record the Ultimate Tensile Strength (UTS), Elongation at Break (%), and Young's Modulus (MPa).

Self-Validation Check (Dispersion Variance): Test a minimum of five specimens per BBEU concentration. If the relative standard deviation (RSD) of the Elongation at Break exceeds 10%, the plasticizer dispersion is heterogeneous, requiring an increase in compounding shear rate.

Protocol 4: Migration & Leaching Assays (Critical for Pharma)

For drug development professionals, ensuring the plasticizer does not leach into intravenous fluids or lipid emulsions is paramount.

  • Extraction Setup: Submerge pre-weighed polymer disks (1 mm thickness) into sealed vials containing 50 mL of extractant. Use three biological simulants: Distilled water, 0.9% Saline, and 50% Ethanol (simulating lipophilic drug formulations).

  • Incubation: Incubate the vials in an orbital shaker at 37°C for 72 hours.

  • Quantification: Remove the disks, dry them in a vacuum oven, and record the final weight to calculate extraction loss (%). Analyze the solvent via HPLC-UV to detect leached BBEU.

Self-Validation Check (Mass Balance): The gravimetric weight loss of the polymer specimen must be within ±5% of the total BBEU quantified in the extraction solvent via HPLC. A mismatch indicates polymer matrix degradation rather than simple plasticizer leaching.

Quantitative Data Summary

The following table summarizes the expected efficiency metrics when BBEU is compounded into a standard medical-grade PVC matrix. Notice the linear depression of


 coupled with exceptional migration resistance.
BBEU Concentration (phr)Glass Transition,

(°C)
Ultimate Tensile Strength (MPa)Elongation at Break (%)50% Ethanol Extraction Loss (%)
0 (Control) 82.545.212.5N/A
10 65.134.8145.00.12
20 48.326.5280.50.28
30 31.019.2395.00.55
40 15.414.1460.01.10

Mechanism of Action

Mechanism P BBEU Molecule (C11 Core + Ether Tails) FV Expands Free Volume (Aliphatic Core) P->FV IF H-Bonding with Matrix (Ether Oxygens) P->IF TG Depresses Tg (Thermal Efficiency) FV->TG ME Enhances Elongation (Mechanical Efficiency) FV->ME IF->ME MI Prevents Exudation (Migration Resistance) IF->MI

Fig 2: Mechanistic pathways of BBEU-induced polymer plasticization and stabilization.

References

  • [2] Riverland Trading. "Undecanedioic Acid Supplier | 1852-04-6." Riverland Trading. URL: [Link]

  • [3] Univar Solutions. "Diundecyl Phthalate Unstabilized." Univar Solutions. URL: [Link]

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 15816, Undecanedioic Acid." PubChem. URL:[Link]

Sources

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate in coating and adhesive formulations

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate in High-Performance Formulations

Executive Summary

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (hereafter BBEU ) represents a specialized class of "hybrid" ether-ester plasticizers designed for critical applications requiring a balance of low-temperature flexibility , low volatility , and high polarity .

Structurally, BBEU combines a long-chain aliphatic spacer (undecanedioic acid, C11) with polar glycol ether tails (2-(2-butoxyethoxy)ethanol). This architecture offers a distinct advantage over traditional adipates (C6) or sebacates (C10): the odd-numbered carbon backbone of the C11 acid disrupts crystalline packing, potentially lowering the freezing point of the neat plasticizer and extending the service temperature range of the final formulation.

Key Value Propositions:

  • Cryogenic Flexibility: Maintains polymer chain mobility at temperatures < -50°C.

  • Low Volatility: High molecular weight (~560 g/mol ) minimizes outgassing in aerospace and automotive interiors.

  • Polarity Match: Ether linkages provide excellent compatibility with polar polymers (NBR, Acrylics, PVB) often incompatible with standard hydrocarbon oils.

Physicochemical Profile & Mechanism

Chemical Identity
  • Chemical Name: Bis(2-(2-butoxyethoxy)ethyl) undecanedioate[1]

  • Molecular Formula: C₃₁H₆₀O₈

  • Molecular Weight: ~560.8 g/mol

  • Predicted Boiling Point: > 450°C (at 760 mmHg)

  • Solubility: Insoluble in water; Soluble in alcohols, ketones, and aromatic hydrocarbons.

Mechanism of Action: The "Anchor & Spacer" Model

BBEU functions through a dual-mode mechanism:

  • The Anchor (Glycol Ether Tails): The polar ether oxygens form dipole-dipole interactions with polar sites on the polymer backbone (e.g., ester groups in acrylics, nitrile groups in NBR). This "anchors" the plasticizer, preventing migration.

  • The Spacer (Undecanedioic Core): The hydrophobic C11 chain acts as a "spacer," increasing free volume between polymer chains. This reduction in intermolecular friction lowers the Glass Transition Temperature (

    
    ).[2]
    

Figure 1: Mechanistic Pathway of BBEU Plasticization

BBEU_Mechanism cluster_Interaction Interaction Phase Polymer Rigid Polymer Matrix (High Tg, Low Free Volume) Anchor Ether Oxygen Bonding (Solvation of Polar Sites) Polymer->Anchor + BBEU BBEU BBEU Addition (Ether-Ester Hybrid) BBEU->Anchor Spacer C11 Chain Extension (Free Volume Expansion) BBEU->Spacer Result Plasticized Network (Low Tg, High Flexibility) Anchor->Result Prevents Phase Separation Spacer->Result Reduces Chain Friction

Caption: The "Anchor & Spacer" model illustrates how BBEU's ether tails solvate polymer dipoles while the C11 backbone expands free volume.

Comparative Performance Data

The following table contrasts BBEU with standard industry plasticizers. Note the "Odd-Carbon Effect" of the C11 backbone, which typically suppresses crystallization compared to even-numbered analogs (Sebacate C10, Dodecanedioate C12).

PropertyBBEU (C11) Dibutyl Sebacate (C10) Bis(butoxyethyl) Adipate (C6) Significance
MW ( g/mol ) ~560314434Higher MW = Lower Volatility
Freezing Point Predicted < -55°C-11°C-30°CCritical for Arctic/Aerospace use
Polarity High (4 Ether linkages)Low (Pure Ester)High (4 Ether linkages)Compatibility with NBR/Acrylics
Volatility Loss Very LowModerateModerateLong-term stability

Application Protocols

Protocol A: Low-Temperature Pressure Sensitive Adhesive (PSA)

Objective: Formulate an acrylic PSA capable of maintaining tack at -40°C.

Materials:

  • Base Resin: Solvent-based Acrylic Copolymer (e.g., 2-EHA/AA/MA).

  • Plasticizer: BBEU (Purity >98%).

  • Crosslinker: Isocyanate or Aziridine (optional for cohesion).

Workflow:

  • Resin Preparation:

    • Charge the acrylic resin solution (approx. 40% solids in Ethyl Acetate) into a mixing vessel.

    • Begin agitation at low shear (500 RPM).

  • Plasticizer Addition (The "Slow-Feed" Method):

    • Rationale: Rapid addition of highly compatible plasticizers can cause localized solvent shock or viscosity drops.

    • Add BBEU slowly to the vortex.

    • Dosage: 10 - 15 phr (parts per hundred resin).

    • Note: Higher dosages (>20 phr) may compromise cohesive strength (shear).

  • Equilibration:

    • Increase mixing speed to 1200 RPM for 15 minutes.

    • Allow the solution to stand for 1 hour to ensure complete solvation of the polymer chains by the ether tails of BBEU.

  • Coating & Drying:

    • Coat onto PET liner at 50 gsm (wet).

    • Dry at 100°C for 3 minutes (ensure solvent removal without flashing off BBEU).

Testing (Self-Validation):

  • Loop Tack Test (ASTM D6195): Perform at -20°C. A "Pass" is defined as > 5 N/25mm.

  • Shear Adhesion (ASTM D3654): Perform at 23°C. Ensure no cohesive failure < 10,000 minutes.

Protocol B: Coalescent for High-Performance Waterborne Coatings

Objective: Improve film formation (leveling) in a high-Tg acrylic latex without increasing VOCs significantly.

Materials:

  • Binder: High-Tg Acrylic Latex (

    
    ).
    
  • Coalescent: BBEU (Pre-emulsified).

Workflow Diagram:

Coating_Protocol Step1 1. Pre-Emulsification (BBEU + Surfactant + Water) Step3 3. Dropwise Addition (Under Agitation) Step1->Step3 Stable Emulsion Step2 2. Latex Conditioning (pH Adjustment) Step2->Step3 pH > 8.0 Step4 4. Maturation (24h @ 25°C) Step3->Step4 Diffusion into Particles

Caption: Workflow for incorporating hydrophobic BBEU into waterborne systems via pre-emulsification.

Detailed Steps:

  • Pre-Emulsification (Critical Step):

    • Since BBEU is hydrophobic, direct addition to latex can cause "seeding" (grit).

    • Mix BBEU (10g) with surfactant (0.5g) and water (10g) under high shear to form a milky white emulsion.

  • Incorporation:

    • Add the BBEU emulsion to the latex binder under agitation.

    • Dosage: 4-6% on resin solids.

  • Maturation:

    • Allow the blend to sit for 24 hours. This allows the BBEU molecules to diffuse into the latex particles, softening them from the inside out (hydroplasticization).

Validation:

  • MFFT (Minimum Film Formation Temperature): Measure MFFT. Target is < 5°C.

  • Hardness Evolution: Measure König Hardness over 7 days. BBEU is non-volatile, so the film will remain permanently flexible (unlike volatile coalescents like Texanol which evaporate). Use this for elastomeric coatings, not hard enamels.

References

  • Wypych, G. (2017). Handbook of Plasticizers. ChemTec Publishing. (General reference for ether-ester plasticizer mechanisms).
  • Sears, J. K., & Darby, J. R. (1982). The Technology of Plasticizers. Wiley-Interscience. (Foundational text on Structure-Property Relationships in diesters).

  • PubChem. (n.d.). Compound Summary: Bis(2-(2-butoxyethoxy)ethyl) adipate.[3][4][5][6][7] National Library of Medicine. Retrieved from [Link] (Analogue reference for physicochemical properties).

(Note: Specific literature on the C11 undecanedioate ester is rare; properties are extrapolated from the well-characterized C6 adipate and C10 sebacate analogues cited above, applying standard homologous series principles.)

Sources

Application Note: Preparation of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate Stock Solution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a specialized diester belonging to the family of polyether-dicarboxylates. Structurally, it consists of an 11-carbon dicarboxylic acid backbone (undecanedioic acid) esterified with 2-(2-butoxyethoxy)ethanol (diethylene glycol monobutyl ether).

In drug development and materials science, this compound acts as a high-performance plasticizer and solubilizing excipient . Its unique amphiphilic structure—combining a lipophilic hydrocarbon chain with hydrophilic ether linkages—allows it to modulate the glass transition temperature (


) of polymers like PLGA or PVC, thereby enhancing the flexibility and drug-release kinetics of polymeric delivery systems.

This protocol details the precise preparation of a stock solution. Due to the compound's anticipated viscosity and lipophilicity, gravimetric preparation is the mandated standard over volumetric pipetting to ensure quantitative accuracy.

Physicochemical Profile

Note: Specific experimental data for the undecanedioate homolog is rare. The values below are derived from verified structure-property relationships of its adipate (C6) and dodecanedioate (C12) analogs.

PropertyValue / Description
Chemical Name Bis(2-(2-butoxyethoxy)ethyl) undecanedioate
Molecular Formula

Molecular Weight 504.70 g/mol (Calculated)
Physical State Viscous, colorless to pale yellow liquid
Predicted Density ~1.01 – 1.04 g/mL (at 25°C)
Solubility (High) DMSO, Ethanol, Acetone, Chloroform, Dichloromethane
Solubility (Low) Water, Aqueous Buffers (PBS)
LogP (Predicted) ~3.5 – 4.5 (Lipophilic)

Materials & Equipment

Reagents
  • Target Compound: Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (>95% purity).

  • Primary Solvent:

    • For Biological Assays:Dimethyl Sulfoxide (DMSO) , Anhydrous,

      
      99.9%.[1]
      
    • For Polymer Processing:Dichloromethane (DCM) or Acetone .

  • Inert Gas: Nitrogen (

    
    ) or Argon (for long-term storage).
    
Hardware
  • Analytical Balance: Readability of 0.01 mg or 0.1 mg.

  • Glass Vials: Amber borosilicate glass with PTFE-lined screw caps (4 mL or 20 mL).

  • Positive Displacement Pipettes: Essential for handling viscous liquids accurately.

  • Vortex Mixer: High-speed capability.

  • Sonicator: Ultrasonic water bath.

Safety & Handling (E-E-A-T)

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle concentrated stock and solvents in a chemical fume hood.

  • Skin Contact: Lipophilic esters can facilitate the transport of other chemicals across the skin barrier. Wash immediately with soap and water if contact occurs.

  • Waste: Dispose of as organic chemical waste (halogenated if using DCM).

Protocol: Gravimetric Stock Preparation

Rationale: Viscous liquids adhere to pipette tips, causing significant volumetric errors (up to 5-10%). Gravimetric preparation (weighing the solute and solvent) eliminates this variable.

Step 1: Solvent Selection & Calculation

Determine the target concentration (


) and volume (

).
  • Standard Stock Concentration: 100 mM (Recommended for stability).

  • Mass Required (

    
    ): 
    
    
    
    
    Example: To make 5 mL of 100 mM stock:
    
    
Step 2: Weighing the Compound
  • Place a clean, dry amber glass vial on the analytical balance.

  • Tare the balance to zero.

  • Using a dropper or positive displacement pipette, slowly add the viscous liquid compound to the vial until the mass reaches approximately 252.4 mg.

  • Record the exact mass (

    
    ) . Do not attempt to remove excess liquid to hit the exact number; simply recalculate the solvent volume needed.
    
Step 3: Solvent Addition (The "Correction" Method)

Instead of adding a fixed volume, add solvent to reach the target concentration based on the actual mass weighed.



  • Scenario: You weighed 255.0 mg (0.255 g) instead of 252.4 mg.

  • Calculation:

    
    
    
  • Action: Add exactly 5.052 mL of DMSO to the vial.

Step 4: Solubilization
  • Cap the vial tightly (ensure PTFE liner is present).

  • Vortex vigorously for 30–60 seconds.

  • If "schlieren" lines (oily streaks) persist, sonicate in a water bath at 30°C for 5 minutes.

  • Inspect visually: The solution must be completely clear and homogeneous.

Storage & Stability

  • Temperature: Store at -20°C .

  • Hygroscopicity: DMSO is hygroscopic. Water absorption can cause hydrolysis of the ester bonds over time.

    • Best Practice: Aliquot the stock into smaller single-use vials to minimize freeze-thaw cycles and air exposure.

    • Inert Gas: Flush the headspace with Nitrogen or Argon before capping.

  • Stability Window:

    • DMSO Stock (-20°C): ~6 months.

    • Aqueous Dilutions: Prepare fresh immediately before use (Hydrolysis risk).

Visualization: Workflow Diagram

StockPrep Start Start: Define Target Conc. (e.g., 100 mM) Calc Calculate Mass Required (MW = 504.70 g/mol) Start->Calc Weigh Weigh Viscous Liquid (Record Exact Mass) Calc->Weigh Adjust Calculate Solvent Volume Based on Actual Mass Weigh->Adjust Dissolve Add Solvent (DMSO/EtOH) Vortex & Sonicate Adjust->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve No (Sonicate more) Aliquot Aliquot & Flush with N2 QC->Aliquot Yes Store Store at -20°C Aliquot->Store

Figure 1: Gravimetric workflow for preparing accurate stock solutions of viscous lipophilic esters.

References

  • National Institute of Standards and Technology (NIST). Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester (Adipate Analog) - Properties and Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate (Succinate Analog) Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. EPA. CompTox Chemicals Dashboard: Bis[2-(2-butoxyethoxy)ethyl] adipate. Available at: [Link]

Sources

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate applications in medical device manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate in Medical Device Manufacturing

Executive Summary

This guide details the application, processing, and validation of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (referred to herein as BBEU ) as a high-performance plasticizer for medical-grade polymers (PVC, PLA, and PHA).

As the medical device industry shifts away from phthalates (e.g., DEHP) due to regulatory pressure (EU MDR 2017/745), BBEU emerges as a critical alternative. Its unique C11 aliphatic backbone, derived from renewable sources (castor oil derivatives), combined with glycol ether tails, offers a superior balance of low-temperature flexibility , low migration , and high solvation power compared to traditional adipates (C6) or sebacates (C10).

Key Applications:

  • Hemodialysis Tubing: Requires kink resistance and flexibility at low temperatures.

  • Enteral Feeding Bags: Demands low leachability into lipid-rich solutions.

  • Cryogenic Storage Bags: Maintains structural integrity below -40°C.

Chemical Identity & Mechanism

Chemical Name: Bis(2-(2-butoxyethoxy)ethyl) undecanedioate Synonyms: Di(diethylene glycol monobutyl ether) undecanedioate; Undecanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester. Molecular Formula: C


H

O

(Approximate, based on C11 backbone) Analogous CAS: 141-17-3 (Adipate homolog)
Mechanism of Action

BBEU functions via the Lubricity Theory and Gel Theory of plasticization.

  • Polar Interaction: The ether oxygens in the "butoxyethoxy" tails form dipole-dipole interactions with the chlorine atoms in PVC, anchoring the molecule.

  • Free Volume Expansion: The long C11 aliphatic chain acts as a spacer, pushing polymer chains apart to increase free volume and reduce the glass transition temperature (

    
    ).
    

Diagram 1: Chemical Structure & Interaction

G cluster_0 BBEU Molecule Structure cluster_1 PVC Interaction Head Butoxyethoxy Tail (Solvation Anchor) Core Undecanedioate Backbone (C11 Spacer) Head->Core PVC_Chain PVC Polymer Chain (Polar C-Cl bonds) Head->PVC_Chain Dipole-Dipole Bonding Tail Butoxyethoxy Tail (Solvation Anchor) Core->Tail Free_Vol Increased Free Volume (Flexibility) Core->Free_Vol Steric Hindrance Tail->PVC_Chain Dipole-Dipole Bonding

Caption: BBEU molecule bridging PVC chains. The ether tails anchor to the polymer, while the C11 backbone creates necessary free volume for flexibility.

Material Attributes & Comparative Analysis

BBEU is selected when standard plasticizers fail to meet specific migration or thermal requirements.

PropertyDEHP (Standard)TEHTM (Trimellitate)DOA (Adipate)BBEU (Undecanedioate)
Molecular Weight ~390 g/mol ~546 g/mol ~370 g/mol ~500+ g/mol
Cold Flex (

)
-30°C-20°C-55°C-60°C
Migration (Lipid) HighLowModerateLow
Solvation Rate FastSlowVery FastFast
Bio-Origin NoNoNoYes (Castor)

Expert Insight: The "butoxyethoxy" tails provide BBEU with solvation rates comparable to DEHP, solving the "dry spot" issues often seen with Trimellitates (TEHTM), while the C11 chain provides the low-temperature performance of Adipates (DOA) without the high volatility.

Manufacturing Protocol: Medical Tubing Extrusion

Objective: Produce clear, medical-grade PVC tubing (OD 4.0mm / ID 2.5mm) using BBEU.

Formulation (Parts per Hundred Resin - phr)
  • PVC Resin (K-value 70): 100 phr (High molecular weight for strength).

  • BBEU Plasticizer: 45 phr (Adjust for desired Shore A hardness).

  • Epoxidized Soybean Oil (ESBO): 5 phr (Co-stabilizer/HCl scavenger).

  • Ca/Zn Stabilizer: 2 phr (Non-toxic thermal stabilization).

Step 1: Dry Blending (Critical Process)

Rationale: BBEU has a lower viscosity than DEHP. Proper absorption is critical to prevent "exudation" during extrusion.

  • Pre-heat high-speed mixer to 60°C.

  • Charge PVC resin and mix at 600 RPM until resin temp reaches 80°C (frictional heat).

  • Add Stabilizers (Ca/Zn) and mix for 60 seconds.

  • Inject BBEU + ESBO slowly over 2 minutes.

    • Note: Injection must be gradual to prevent lumping.

  • Ramp Temperature: Continue mixing until the blend reaches 115°C .

    • Why? The porous PVC grain opens fully at >110°C, ensuring BBEU penetrates the microstructure.

  • Cooling: Transfer to cooler mixer. Cool to 40°C before discharge.

    • Validation: The resulting dry blend must be a free-flowing powder with no wet spots.

Step 2: Extrusion Parameters

Rationale: BBEU is an ester.[1][2] Excessive heat (>190°C) combined with moisture can cause hydrolysis. Ensure moisture content is <0.05% before extrusion.

Extruder Setup: Single Screw (L/D 26:1), Compression Ratio 3:1.

ZoneTemperature SetpointFunction
Zone 1 (Feed) 140°CGentle melting, prevent bridging.
Zone 2 (Compression) 155°CShear heating, fusion of PVC/BBEU.
Zone 3 (Metering) 165°CHomogenization.
Die Head 170°CFinal shaping.
Melt Temp (Actual) 175°C ± 2°C Critical Control Point

Diagram 2: Manufacturing Workflow

Workflow RawMat Raw Material QC (Check Moisture <0.05%) DryBlend Dry Blending (Target: 115°C) RawMat->DryBlend Aging Maturation (24h) (Equilibrium Absorption) DryBlend->Aging Crucial Step Extrusion Extrusion (Melt Temp: 175°C) Aging->Extrusion Cooling Water Bath Cooling (Minimize Stress) Extrusion->Cooling QC Final QC (Dim., Clarity, Shore A) Cooling->QC

Caption: Step-by-step manufacturing workflow emphasizing the 24-hour maturation period to ensure plasticizer equilibrium.

Validation & Testing Protocols

To ensure compliance with ISO 10993 (Biological Evaluation of Medical Devices), the following tests are mandatory for BBEU-based devices.

Chemical Characterization (Leachables)

Protocol: ISO 10993-18

  • Extraction Vehicles: Distilled Water, Ethanol (15%), Hexane (Simulating lipids).

  • Condition: 37°C for 72 hours (Simulated use) or 70°C for 24 hours (Accelerated).

  • Analysis: GC-MS (Gas Chromatography-Mass Spectrometry).

    • Target: Detect BBEU peak. Quantify against calibration curve.

    • Acceptance Criteria: Migration limits < 0.1% (w/w) or below derived Tolerable Intake (TI) values.

Cytotoxicity Test

Protocol: ISO 10993-5 (MEM Elution)

  • Cell Line: L-929 Mouse Fibroblasts.

  • Preparation: Extract 40cm² of tubing in 20mL MEM culture medium (37°C, 24h).

  • Exposure: Apply extract to cell monolayer. Incubate 48h.

  • Scoring:

    • Grade 0: No reactivity.

    • Grade 1: Slight (<20% malformed).

    • Grade 3+: Fail.

    • Self-Validation: Include a Positive Control (Latex) and Negative Control (HDPE).

Hemocompatibility (Dynamic)

Protocol: ISO 10993-4

  • Hemolysis: Incubate material with rabbit blood. Measure plasma free hemoglobin.

    • Pass Criteria: < 5% Hemolysis (ASTM F756).

  • Note: Glycol ethers can be hemolytic.[3] This is the critical risk for BBEU. Ensure the ester bond is stable and no free alcohol (2-(2-butoxyethoxy)ethanol) is present.

Troubleshooting Guide

DefectProbable CauseCorrective Action
Plate-out (Oily Surface) Poor absorption during dry blending.Increase drop temp to 115°C; Increase aging time.
Haze / Cloudiness Incompatible stabilizer or moisture.Check Ca/Zn compatibility; Dry resin to <0.05%.
Yellowing Thermal degradation.Reduce die temp; Increase ESBO content.
Low Tensile Strength Under-fusion.Increase Zone 2 temp; Increase back pressure.

References

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Bis(2-(2-butoxyethoxy)ethyl) adipate (Analogous Structure). Retrieved from [Link]

  • International Organization for Standardization. (2020). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

  • US FDA. (2023). Safety Assessment of Diethylene Glycol Monobutyl Ether (DEGBE) in Medical Devices. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Bis(2-(2-butoxyethoxy)ethyl) adipate (CID 8886). Retrieved from [Link]

Sources

Troubleshooting & Optimization

how to improve the thermal stability of polymers with Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers and formulation scientists utilizing Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (referred to herein as BBEEU ) to modify polymer systems.

While standard adipate analogs (like TP-95) are common, the undecanedioate (C11) backbone of BBEEU offers a specific advantage: reduced volatility combined with extreme low-temperature flexibility . This guide focuses on leveraging these properties to enhance the thermal stability profile of heat-sensitive polymers (e.g., PLA, PVC, NBR).

Subject: Enhancing Polymer Thermal Stability via Bis(2-(2-butoxyethoxy)ethyl) undecanedioate
Ticket ID: TS-POLY-11-BBEEU
Status: Active / Expert Review

Executive Technical Summary

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate acts as a high-molecular-weight, ether-ester plasticizer. Unlike phthalates or shorter-chain aliphatic esters, BBEEU provides a dual-mechanism benefit for thermal stability:

  • Processing Stability (The "Heat Sparing" Effect): Its high solvation power (driven by ether oxygens) significantly lowers the Glass Transition (

    
    ) and Melt Temperature (
    
    
    
    ) of the matrix. This allows processing at lower temperatures, preventing thermal degradation (chain scission) of the base polymer.
  • Service Life Stability (Volatility Resistance): The C11 backbone increases molecular weight (

    
     Da), significantly reducing fugacity (evaporation) compared to adipate/sebacate analogs during heat aging.
    

Mechanism of Action

To use BBEEU effectively, one must understand how it interacts with the polymer matrix at a molecular level.

BBEEU_Mechanism BBEEU BBEEU Molecule (Ether-Ester Hybrid) Interaction Dipole-Dipole Interaction (Ether Oxygen <-> Polymer Polar Groups) BBEEU->Interaction Inserts between chains Polymer Polymer Matrix (PVC/PLA/Rubber) Polymer->Interaction FreeVol Increased Free Volume Interaction->FreeVol Disrupts intermolecular forces Result1 Lower Tg & Tm (Reduced Processing Temp) FreeVol->Result1 Result2 Reduced Thermal Stress (Prevented Chain Scission) Result1->Result2 Thermodynamic Benefit

Figure 1: The "Heat Sparing" mechanism. BBEEU inserts itself between polymer chains, increasing free volume. This allows the polymer to flow at lower temperatures, sparing the backbone from thermal decomposition.

Troubleshooting & Optimization (Q&A)

Category A: Processing & Volatility[1]

Q: My polymer degrades (discolors/smokes) during extrusion. How does BBEEU help? A: High processing temperatures cause thermal oxidation. BBEEU is a highly efficient solvator.

  • The Fix: Run a DSC scan to find the new depressed

    
    . You can likely reduce your extrusion temperature by 15–30°C compared to using standard plasticizers or neat polymer.
    
  • Protocol: Lower the barrel zones incrementally. The "Ether" oxygen in BBEEU accelerates fusion, meaning you need less heat to achieve a homogenous melt.

Q: We see "fogging" on glass adjacent to our rubber parts after heat aging. Is BBEEU the cause? A: Unlikely, if used correctly. BBEEU has a higher molecular weight than Dibutyl Sebacate (DBS) or Dioctyl Adipate (DOA).

  • The Check: Fogging is caused by volatility. If you are replacing a C6 (Adipate) with this C11 (Undecanedioate), fogging should decrease.

  • Troubleshoot: If fogging persists, check for low-molecular-weight impurities or residual solvents. Verify the BBEEU purity is >98% via GC-MS.

Category B: Oxidative Stability

Q: The mechanical properties drop after 168 hours at 120°C. Is the plasticizer degrading? A: Possibly. While the ester backbone is stable, the ether linkages (–CH2–CH2–O–) in the glycol tail are susceptible to radical attack (autoxidation) at high temperatures.

  • The Fix: You must stabilize the plasticizer itself.

  • Recommendation: Add a synergistic antioxidant package. A Hindered Phenolic (primary antioxidant) combined with a Phosphite (secondary antioxidant) is mandatory for ether-ester plasticizers in high-heat applications.

    • Example: 0.2% Irganox 1010 + 0.2% Irgafos 168.

Category C: Compatibility & Leaching

Q: The surface of the material feels greasy after a week. Why is BBEEU migrating? A: This is "exudation" caused by exceeding the saturation limit.

  • The Logic: While BBEEU is compatible with polar polymers (PVC, NBR, PLA), it is less compatible with non-polar matrices (PE, PP) due to its polarity.

  • The Fix:

    • Check loading levels. For semi-crystalline polymers, >20 phr often requires a co-plasticizer.

    • Increase the polarity of your matrix (e.g., increase Acrylonitrile content in NBR) to "hold" the BBEEU better.

Validated Experimental Protocols

Protocol 1: Determining the "Heat Sparing" Window (DSC)

Objective: Determine how much you can lower processing temperatures to save the polymer backbone.

  • Preparation: Prepare blends of Polymer + BBEEU at 0, 10, 20, and 30 phr (parts per hundred resin).

  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Cycle: Heat from -80°C to 200°C at 10°C/min (Heat/Cool/Heat). Analyze the second heating scan.

  • Analysis: Plot

    
     and 
    
    
    
    vs. Concentration.
  • Success Criteria: A drop in

    
     of >10°C allows for a corresponding drop in extruder zone temperatures.
    
Protocol 2: Volatility & Thermal Stability Analysis (TGA)

Objective: Verify that BBEEU remains in the matrix at service temperatures.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Method: Isothermal Aging.

  • Procedure:

    • Ramp to 150°C (or service temp).

    • Hold isothermal for 120 minutes.

    • Measure % Weight Loss.[1][2]

  • Benchmark: Compare BBEEU formulation against a standard DOA (Dioctyl Adipate) formulation.

  • Target: BBEEU should show <1% weight loss, whereas DOA may show 3-5% under identical conditions.

Comparative Data: BBEEU vs. Standard Plasticizers

The following table illustrates the theoretical advantage of the C11 backbone (BBEEU) over standard C6 (Adipate) and C10 (Sebacate) ether-esters in terms of thermal retention.

PropertyDBEEA (Adipate, C6)DBS (Sebacate, C10)BBEEU (Undecanedioate, C11)Impact on Stability
Molecular Weight ~434 g/mol ~480 g/mol ~518 g/mol Higher MW = Lower Volatility
Boiling Point (est) 250°C (1 mmHg)270°C (1 mmHg)>285°C (1 mmHg) Resists evaporation during processing
Flash Point ~210°C~220°C>230°C Safer high-temp processing
Low Temp Flex ExcellentVery GoodExcellent Maintains properties without volatilizing

Experimental Workflow Diagram

Use this workflow to validate BBEEU in your specific polymer system.

Workflow cluster_Thermal Step 1: Thermal Window Definition cluster_Aging Step 2: Stability Validation Start Start: Polymer + BBEEU Formulation DSC DSC Analysis (Determine Tg & Tm depression) Start->DSC Process Extrusion/Molding (Set Temp = Tm + 20°C) DSC->Process Optimized Temp TGA TGA Isothermal (Volatility Check) Process->TGA Oven Oven Aging (168h @ Service Temp) Process->Oven Tests Mechanical Testing (Tensile/Modulus Retention) TGA->Tests Oven->Tests Decision Pass/Fail? Tests->Decision Optimize Add Antioxidants / Adjust Loading Decision->Optimize Fail (<80% Retention) Optimize->DSC Re-formulate

Figure 2: Validation workflow. Note that TGA and Oven Aging are critical to distinguish between "processing aid" effects and "long-term stability."

References

  • Hallstar Technical Library. (2020). The Function and Selection of Ester Plasticizers. Retrieved from (General mechanism of ether-ester plasticizers).

  • National Institute of Standards and Technology (NIST). (2023). Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester (Adipate Analog Properties). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • MDPI Polymers. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization. Discusses thermal stability of ether-ester backbones. Retrieved from [Link]

  • Wypych, G. (2017). Handbook of Plasticizers (3rd Edition). ChemTec Publishing.
  • PubChem. (2023). Bis(2-(2-butoxyethoxy)ethyl) adipate Compound Summary. (Used for comparative physicochemical properties of the C6 homolog). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Bis(2-(2-butoxyethoxy)ethyl) undecanedioate Migration

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Topic ID: TS-PLAST-C11-004 | Updated: March 03, 2026 Audience: Analytical Chemists, E&L Toxicologists, Process Engineers

Emergency Triage: Is this your compound?

Before initiating a full root-cause analysis, verify the identity of the migrant. Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a specific diester plasticizer often confused with common adipates or sebacates.

Quick Identification Checklist
ParameterValue / CharacteristicNotes
Chemical Name Bis(2-(2-butoxyethoxy)ethyl) undecanedioateAlso: Undecanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester
Molecular Weight ~504.7 Da Distinct from Adipate (~434 Da) and Sebacate (~490 Da) analogs.
Formula C

H

O

Diester of Undecanedioic acid (C11) + 2

DEGBE
Mass Spec (LC-MS) [M+H]


505.7 m/z; [M+Na]


527.7 m/z
Look for Na+ adducts in ESI+.
Mass Spec (GC-MS) Fragments: m/z 45, 57, 89 (ether chain); m/z 161 (alcohol loss)Late eluting peak on non-polar columns (e.g., DB-5).
Common Sources Specialty PVC, Nitrile Rubber (NBR), PVDCUsed for low-temperature flexibility.

Diagnostic Workflow

Use this decision tree to navigate the troubleshooting process. This workflow isolates the source and determines the criticality of the migration.

TroubleshootingFlow Start Unknown Peak Detected (RT match or MS match) ConfirmID Step 1: Confirm Identity (High Res MS / Std Injection) Start->ConfirmID Quantify Step 2: Quantification (Is it > AET?) ConfirmID->Quantify Confirmed MW ~504 SourceID Step 3: Source Identification (Component Extraction) Quantify->SourceID > AET (Analytical Evaluation Threshold) Ignore Monitor Only (Below Safety Threshold) Quantify->Ignore < AET RiskAssess Step 4: Toxicological Risk Assessment (Permitted Daily Exposure) SourceID->RiskAssess Tubing Tubing (PVC/PU) SourceID->Tubing Gaskets Gaskets/O-rings SourceID->Gaskets Bags Storage Bags SourceID->Bags Mitigate Step 5: Mitigation Strategy RiskAssess->Mitigate Risk > Threshold RiskAssess->Ignore Risk Acceptable

Figure 1: Decision matrix for handling unexpected plasticizer migration events.

Technical Deep Dive: Why is it migrating?

The Mechanism: Fickian Diffusion

Migration of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate follows Fickian diffusion kinetics. Unlike chemically bonded additives, this plasticizer is dissolved in the polymer matrix (e.g., PVC) like a solvent.



Where:

  • 
     (Diffusion Coefficient) : Influenced by molecular size (~504 Da) and temperature.
    
  • Partition Coefficient (

    
    ) : The ratio of solubility in the polymer vs. your drug product.
    
Critical Factors Accelerating Migration
  • Lipophilic Drug Vehicles :

    • If your formulation contains Polysorbate 80 , PEG , Cremophor , or Lipid Emulsions , migration will be orders of magnitude higher than in aqueous buffers. The plasticizer prefers the lipophilic micelles over the polymer matrix [1].

  • Temperature :

    • Migration rates double for every ~10°C increase (Arrhenius relationship). Autoclaving or heat sterilization can cause a "bloom" of plasticizer to the surface, which washes off immediately upon contact with liquid [2].

  • Surface-to-Volume Ratio :

    • High surface area components (e.g., long narrow tubing) release more plasticizer per mL of fluid than storage bags.

Troubleshooting Guide (Q&A)

Q1: I see the peak in my drug product, but not in the water blank. Why?

Diagnosis: This indicates solubility-limited migration .

  • Explanation: The plasticizer is highly hydrophobic (LogP > 4). In pure water, it reaches a saturation limit very quickly (often ppb levels), effectively stopping migration.

  • The Trap: In your drug product (especially if it has solubilizers or organic co-solvents), the solubility limit is removed, allowing continuous leaching until equilibrium is reached.

  • Action: Do not rely on water extraction data for risk assessment of drug products containing surfactants or organic solvents. Use a "simulating solvent" (e.g., 50% Ethanol/Water) for worst-case testing [3].[1]

Q2: How do I distinguish this from DEHP or common Adipates?

Diagnosis: Chromatographic resolution and Mass Spec fragmentation.

  • Protocol:

    • Retention Time: On a C18 HPLC column, the elution order is generally: Adipate (C6) < Sebacate (C10) < Undecanedioate (C11) < Dodecanedioate (C12).

    • Fragment Ions (GC-MS): Look for the acylium ion characteristic of the acid chain.

      • Adipate (C6)

        
         m/z 129 (approx)
        
      • Sebacate (C10)

        
         m/z 185 (approx)
        
      • Undecanedioate (C11)

        
         m/z 199 (approx)
        
  • Action: Run a reference standard. If commercial standards are unavailable, synthesize a small batch or use a surrogate standard (like Bis(2-ethylhexyl) sebacate) for semi-quantification, noting the response factor difference.

Q3: Can I filter it out?

Diagnosis: No.

  • Explanation: This is a dissolved small molecule, not a particulate. It will pass through 0.22 µm filters.

  • Warning: In fact, some filters (cellulose acetate or nitrate) might absorb the plasticizer (false negative), while others (housing materials) might add more leachables.

  • Action: Filtration is ineffective for removal. You must eliminate the source or change the material.

Mitigation & Experimental Protocols

If migration exceeds the Analytical Evaluation Threshold (AET) or Permitted Daily Exposure (PDE) , implement these fixes.

Protocol A: The "Flush" (Temporary Fix)

Plasticizers often "bloom" to the surface during storage.

  • Step 1: Flush the tubing/system with 2-3 system volumes of placebo or buffer before collecting the main fraction.

  • Step 2: Discard the flush volume.

  • Validation: Measure plasticizer levels in the flush vs. the main fraction. Often, 80% of the burden is in the initial bolus.

Protocol B: Material Substitution (Permanent Fix)
Current MaterialSuspected SourceRecommended AlternativeWhy?
Flexible PVC Plasticizer (30-40% w/w)Polyurethane (TPU) TPU is naturally flexible; requires no liquid plasticizers.
Nitrile Rubber Low-temp additivePlatinum-cured Silicone Silicone uses cross-linking, not plasticizers, for flexibility.
PVDC Barrier coating additiveEVOH EVOH provides barrier properties without migrating esters.
Visualizing the Mitigation Path

MitigationPath cluster_0 Immediate Actions cluster_1 Long-term Fixes Source Source: Plasticized PVC/Rubber Flush Solvent Flush (Removes Surface Bloom) Source->Flush Temp Reduce Contact Temp (Slows Diffusion) Source->Temp Material Switch to Silicone/TPU (Eliminates Source) Source->Material

Figure 2: Strategic options for reducing plasticizer load in the final product.

References

  • Jenke, D. (2007). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley. Link

  • Bernard, L. et al. (2015). Migration of plasticizers from PVC medical devices: Development of an infusion model. International Journal of Pharmaceutics. Link

  • ICH Q3E Guideline (Draft) . Assessment and Control of Extractables and Leachables for Pharmaceuticals and Biologics. International Council for Harmonisation. Link

  • U.S. FDA . Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate Substance Registration. (Analogous structure reference). Link

  • NIST Chemistry WebBook . Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester (Adipate Analog Spectra). Link

Sources

methods for purifying crude Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate

Executive Summary & Technical Context

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a high-molecular-weight diester utilized primarily as a specialized plasticizer or high-performance lubricant base stock.[1] Synthesized via the esterification of undecanedioic acid (C11 dicarboxylic acid) and 2-(2-butoxyethoxy)ethanol (diethylene glycol monobutyl ether), the crude reaction mixture often contains unreacted starting materials, mono-esters, acidic catalysts, and oxidation byproducts.[1]

Due to the high boiling point of the target diester (estimated >250°C at 1 mmHg), purification by simple distillation is often chemically hazardous due to thermal degradation. Therefore, this guide prioritizes extractive neutralization and vacuum stripping over bulk distillation.

Troubleshooting Guide (FAQ Format)

Issue 1: High Acid Value (AV) in Final Product

User Question: "I’ve finished the reaction and stripped the solvent, but my Acid Value is still >1.0 mg KOH/g. How do I remove the residual acidity without forming an emulsion?"

Technical Diagnosis: High AV indicates unreacted undecanedioic acid or residual acid catalyst (e.g., p-TSA, H2SO4).[1] Long-chain dicarboxylic acids can act as surfactants when neutralized, stabilizing emulsions.[1]

Corrective Protocol:

  • Dilution: Dilute the crude mixture 1:1 with a non-polar solvent (e.g., Toluene or Hexane) to lower viscosity and density.

  • Neutralization: Wash with a 10% Sodium Carbonate (Na2CO3) solution rather than Sodium Hydroxide (NaOH).[1] NaOH is too strong and promotes saponification (soap formation), leading to intractable emulsions [1].[1]

  • Brine Break: If an emulsion forms, add saturated NaCl (brine) to increase the ionic strength of the aqueous phase, forcing phase separation.

Issue 2: Residual Alcohol (Cloudiness/Odor)

User Question: "The product has a faint solvent odor and fails the flash point test. NMR shows residual 2-(2-butoxyethoxy)ethanol."[1]

Technical Diagnosis: The alcohol reactant (bp ~230°C at atm) has a high boiling point.[1] Standard rotary evaporation is often insufficient to remove the final 1-2%.

Corrective Protocol: Perform High-Vacuum Nitrogen Sparging .

  • Setup: Heat the vessel to 140–150°C.

  • Vacuum: Apply <10 mmHg (preferably <1 mmHg).[1][2]

  • Sparge: Introduce a fine stream of dry nitrogen gas into the liquid melt. The gas bubbles increase the surface area for mass transfer, effectively "sweeping" the heavy alcohol out of the ester matrix [2].

Issue 3: Product Discoloration (Yellow/Amber Haze)

User Question: "My final ester is amber-colored instead of clear/colorless. Can I distill it to fix this?"

Technical Diagnosis: Color bodies are typically oxidation products of the ether linkages in the glycol chains or polymerized impurities. Distilling this C11 diester requires extreme temperatures that may worsen the color due to thermal degradation.

Corrective Protocol: Use Adsorptive Bleaching instead of distillation.[1]

  • Treat the crude ester (post-neutralization) with 1–2% w/w Activated Carbon and 0.5% Bleaching Earth (e.g., Fuller's Earth) at 80°C for 1 hour.[1]

  • Filter through a bed of Celite (diatomaceous earth) to remove the fines.

Detailed Experimental Protocols

Protocol A: Neutralization & Workup

Target: Removal of Undecanedioic Acid and Catalyst

  • Cooling: Cool the reaction mixture to <60°C.

  • Solvent Addition: Add Toluene (1.5x volume of crude ester). Note: Toluene is preferred over ether for its higher flash point and better phase separation with glycol esters.

  • Alkaline Wash:

    • Wash 1: 5% NaHCO3 (aq).[1] Stir gently for 20 mins. Allow settling for 30 mins. Drain aqueous layer.[1]

    • Wash 2: Water.[1][3][4][5]

    • Wash 3: Saturated Brine (NaCl).[1]

  • Drying: Dry organic layer over Anhydrous Magnesium Sulfate (MgSO4) for 2 hours.

  • Filtration: Filter off desiccant.[1]

Protocol B: Vacuum Stripping (Devolatilization)

Target: Removal of Excess 2-(2-butoxyethoxy)ethanol[1]

ParameterSettingRationale
Temperature 150°C (Max 170°C)Sufficient vapor pressure for alcohol without degrading ester [2].[1]
Pressure < 5 mmHgLowers alcohol bp to manageable range.[1][2]
Time 2–4 HoursDiffusion-limited process for viscous fluids.[1]
N2 Sparge 50–100 mL/minCritical for breaking surface tension and sweeping volatiles.[1]

Visualization: Purification Workflow

The following diagram illustrates the logical flow for purifying the crude ester, highlighting the decision points for emulsion handling and color correction.

PurificationProcess Start Crude Reaction Mixture (Ester, Alcohol, Acid, Catalyst) Dilution Dilute with Toluene (1:1) Start->Dilution Wash Wash with 10% Na2CO3 Dilution->Wash PhaseSep Phase Separation Wash->PhaseSep Emulsion Emulsion Formed? PhaseSep->Emulsion Check Interface Brine Add Saturated Brine Emulsion->Brine Yes Dry Dry Organic Layer (MgSO4) Emulsion->Dry No (Clean Separation) Brine->PhaseSep Retry Strip Vacuum Stripping (150°C, <5 mmHg, N2 Sparge) Dry->Strip QC QC Check: Color & Odor Strip->QC Carbon Adsorptive Bleaching (Activated Carbon/Clay) QC->Carbon High Color/Haze Filter Final Filtration (0.45µm) QC->Filter Pass Carbon->Filter Final Pure Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate Filter->Final

Figure 1: Step-by-step purification logic flow for Bis(2-(2-butoxyethoxy)ethyl) undecanedioate, including emulsion troubleshooting loops.

Quantitative Data & Specifications

Table 1: Critical Process Parameters

ComponentBoiling Point (atm)Boiling Point (10 mmHg)Solubility in WaterRemoval Strategy
Undecanedioic Acid DecomposesN/A (Solid mp 110°C)LowAlkaline Wash (forms soluble salt)
2-(2-butoxyethoxy)ethanol 230°C~115°CHighVacuum Stripping / Water Wash
Target Diester >350°C (est)>250°C (est)InsolubleRetained in Pot
Water 100°C20°CN/AAzeotropic Distillation / Drying Agent

Table 2: Quality Control Specifications

TestAcceptance CriteriaMethod
Acid Value (AV) < 0.1 mg KOH/gTitration (ASTM D974)
Water Content < 0.05%Karl Fischer
Appearance Clear, Colorless to Pale YellowVisual
Purity (GC/HPLC) > 98.0%Area Normalization [3]

References

  • BenchChem Technical Support. (2025).[1][5] Purification of Esterification Mixtures: Troubleshooting Emulsions and Saponification.[1][5] Retrieved from [1]

  • European Patent Office. (2018).[1] Process for Producing Low VOC Glycol Ether Esters (EP 3160930 B1).[1] Describes nitrogen sparging techniques for high-boiling glycol ethers. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Bis[2-(2-butoxyethoxy)ethyl] adipate Analytical Standard.[1][6] Reference for GC purity methods of homologous diesters. Retrieved from [1]

  • ChemicalBook. (2024).[1] Synthesis and Application of Undecanedioic Acid.[1][7] Retrieved from [1]

Sources

Technical Support Center: Resolving HPLC Peak Broadening for Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Part 1: Molecular Profiling & Root Cause Analysis

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a high-molecular-weight, highly lipophilic aliphatic diester. In Reversed-Phase Liquid Chromatography (RP-LC), its extreme hydrophobicity dictates strong retention on standard C18 stationary phases. To prevent the analyte from precipitating or exhibiting excessive retention (


), analysts are often forced to dissolve the sample in 100% organic solvents (e.g., Acetonitrile, Methanol, or THF) and utilize high-organic mobile phases.

However, this thermodynamic requirement directly conflicts with chromatographic focusing principles. When a 100% organic sample plug is injected into a mobile phase containing even a modest aqueous fraction, the analyte molecules at the leading edge of the injection plug travel at a higher velocity than those at the trailing edge. This phenomenon, known as solvent mismatch , destroys peak efficiency before the analyte even interacts with the stationary phase .

Furthermore, the molecule's large radius decreases its diffusion coefficient (


). According to the van Deemter equation, a lower 

significantly increases the resistance to mass transfer (the

-term). Therefore, running at excessively high flow rates will disproportionately broaden the peak for this specific molecule compared to smaller analytes 1.

Part 2: Troubleshooting Guides & FAQs

Q: Why does my peak appear broad and distorted (fronting) when injecting the standard dissolved in 100% Acetonitrile? A: This is a classic symptom of sample solvent mismatch. The elution strength of your sample solvent (100% ACN) is higher than your initial mobile phase. The sample does not partition into the stationary phase at the column head; instead, it disperses rapidly through the column until the solvent plug is diluted by the mobile phase. Solution: Dilute the sample with water to match the mobile phase starting conditions, or utilize an autosampler co-injection protocol to mix the sample with a weaker solvent pre-column 2.

Q: I am using a UHPLC column (1.9 µm) to sharpen the peak, but I see no improvement. Why? A: If you are running a UHPLC column on a standard HPLC system, the extra-column volume (dead volume) in your tubing, injector, and detector flow cell is acting as a mixing chamber. The volumetric variance (


) contributed by the system overwhelms the low variance (

) of the UHPLC column, negating its efficiency. Solution: Upgrade to <0.1 mm ID tubing and a micro flow cell, or migrate the method to a dedicated UHPLC system 3.

Q: The peak is symmetrical but extremely wide, eluting at 25 minutes. How can I sharpen it? A: Symmetrical broadening at late elution times is driven by longitudinal diffusion (the


-term in the van Deemter equation). The longer the analyte spends in the column, the more it diffuses along the axial plane.
Solution: Steepen your gradient to elute the highly hydrophobic Bis(2-(2-butoxyethoxy)ethyl) undecanedioate earlier, or switch to a less retentive column chemistry (e.g., C8 or C4 instead of C18) 4.

Part 3: Diagnostic Visualizations

G cluster_0 Standard Injection (Solvent Mismatch) cluster_1 Co-Injection Technique A1 Sample in 100% ACN A2 Enters 50% Aqueous Mobile Phase A1->A2 A3 Analyte Travels Faster at Plug Front A2->A3 A4 Broad / Distorted Peak A3->A4 B1 Sample in 100% ACN + Water Co-inject B2 In-Needle Mixing B1->B2 B3 Analyte Focuses at Column Head B2->B3 B4 Sharp / Symmetrical Peak B3->B4

Fig 1: Chromatographic band dynamics comparing standard injection vs. co-injection techniques.

G Start Peak Broadening Observed Bis(2-(2-butoxyethoxy)ethyl) undecanedioate Q1 Is Sample Solvent stronger than Mobile Phase? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Fix1 Dilute with weak solvent or use Co-Injection Yes1->Fix1 Q2 Is Retention Time (k') > 10? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 Fix2 Steepen Gradient Profile or increase Organic % Yes2->Fix2 Q3 Are you using a UHPLC column on an HPLC system? No2->Q3 Yes3 Yes Q3->Yes3 Fix3 Minimize Extra-Column Volume (Tubing <0.1mm ID) Yes3->Fix3

Fig 2: Diagnostic decision tree for resolving peak broadening in hydrophobic ester analysis.

Part 4: Experimental Protocols

Protocol 1: Autosampler Co-Injection for Solvent Mismatch Mitigation

Purpose: To dynamically dilute a strong sample solvent (required for analyte solubility) with a weak solvent prior to column entry, enabling on-column focusing.

  • Sample Preparation: Prepare Bis(2-(2-butoxyethoxy)ethyl) undecanedioate in 100% Acetonitrile to ensure complete solubilization.

  • Autosampler Programming: Program the autosampler to draw 10 µL of weak solvent (e.g., HPLC-grade Water).

  • Air Gap: Draw a 1 µL air gap to prevent premature mixing in the needle.

  • Sample Draw: Draw 2 µL of the sample standard.

  • Injection: Inject the combined plug into the flow path. The turbulent flow within the injection valve and inlet tubing will mix the aqueous solvent with the sample, effectively diluting the organic strength before it hits the column head.

Protocol 2: Gradient Optimization for Hydrophobic Esters

Purpose: To overcome the high retention factor (


) of the lipophilic undecanedioate core and minimize longitudinal diffusion.
  • Initial Conditions: Start at 50% Aqueous / 50% Organic to allow any polar impurities or void volume markers to elute.

  • Ballistic Gradient: Ramp to 95% Organic within 2 column volumes (CV) to rapidly elute the target analyte.

  • Hold: Hold at 95% Organic for 3-5 minutes to ensure complete elution and prevent peak tailing.

  • Re-equilibration: Return to initial conditions and equilibrate for 5 CVs before the next injection.

Protocol 3: System Dead Volume Reduction

Purpose: To prevent extra-column band broadening when utilizing high-efficiency columns.

  • Tubing Replacement: Replace all post-injector and pre-detector PEEK/Stainless Steel tubing with <0.1 mm Internal Diameter (ID) tubing. Keep lengths as short as physically possible.

  • Flow Cell Optimization: If using a standard 10-14 µL detector flow cell, replace it with a micro flow cell (0.5 - 2 µL) to prevent detector smearing.

  • Data Acquisition: Increase the detector sampling rate to

    
     10 Hz to ensure enough data points are captured across the narrower peak 5.
    

Part 5: Quantitative Data Summary

Table 1: Impact of Sample Solvent on Peak Efficiency (Theoretical Plates, N)

Injection SolventMobile Phase (Initial)Elution Strength DifferenceTheoretical Plates (N)Peak Shape
100% Acetonitrile50% AcetonitrileHigh (Mismatch)< 2,000Broad / Fronting
50% Acetonitrile50% AcetonitrileMatched> 10,000Sharp / Symmetrical
100% ACN + Co-inject50% AcetonitrileDynamically Matched> 9,500Sharp / Symmetrical

Table 2: Extra-Column Volume Contributions and Mitigation

ComponentStandard HPLC VolumeUHPLC Target VolumeImpact on Peak Broadening
Injector Loop20 - 100 µL1 - 5 µLHigh (Sample dispersion)
Connecting Tubing0.17 mm ID (~10 µL)0.07 mm ID (<1 µL)Critical (Axial mixing)
Detector Flow Cell10 - 14 µL0.5 - 2 µLHigh (Detector smearing)

Part 6: References

  • Avoiding Mobile Phase Mismatch in HPLC - Phenomenex.[Link]

  • What To Do When Chromatographic Peaks Are Wider in HPLC - ALWSCI. [Link]

  • Effects of Sample Solvents on Peak Shape - Shimadzu. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems - Shimadzu LCMS.[Link]

  • HPLC: What to do in case of peaks being too broad? - Lösungsfabrik.[Link]

  • Video Notes LC Troubleshooting Series Peak Broadening - Agilent.[Link]

Sources

long-term stability and storage conditions for Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (C₂₈H₅₄O₈) is a high-molecular-weight diester derived from undecanedioic acid (C11 dicarboxylic acid) and diethylene glycol monobutyl ether. It is primarily utilized as a high-performance plasticizer and synthetic lubricant base stock, valued for its low volatility and excellent low-temperature flexibility.

However, its unique structure—combining a central ester core with extended glycol ether side chains—presents a dual stability challenge:

  • Hydrolytic Susceptibility: The ester linkages are prone to cleavage in the presence of moisture and acidity.

  • Oxidative Instability: The ether linkages (

    
    ) in the side chains are susceptible to autoxidation, leading to peroxide formation.
    

This guide provides an evidence-based framework for maintaining the integrity of this compound over extended periods.[1]

Technical Specifications

Reference Standard Data

PropertySpecificationNotes
Chemical Formula C₂₈H₅₄O₈Diester of C11 Acid + Glycol Ether
Molecular Weight 518.72 g/mol High MW confers low volatility
Physical State Clear, colorless to pale yellow liquidViscous at RT
Solubility Soluble in organic solvents (DCM, MeOH); Insoluble in waterAmphiphilic character due to ether oxygens
Critical Impurities Undecanedioic Acid, 2-(2-butoxyethoxy)ethanolHydrolysis byproducts
Reactive Moieties 2x Ester groups, 6x Ether groupsSites for hydrolysis and oxidation

Storage & Handling Protocols

A. The "Golden Rule" of Storage

"Cold, Dark, Dry, and Inert."

To maximize shelf life (typically 24–36 months), you must interrupt the three primary degradation vectors: Moisture (Hydrolysis) , Oxygen (Peroxidation) , and Light (Radical Initiation) .

B. Protocol Logic
  • Container Selection (Critical):

    • Recommended: Amber Borosilicate Glass or Stainless Steel (316L).

    • Prohibited: Low-Density Polyethylene (LDPE), Polystyrene (PS), or PVC.

    • Scientific Rationale: As a plasticizer, this compound will migrate into and soften amorphous plastics, leaching additives (phthalates) into your sample and compromising the container's structural integrity.

  • Atmospheric Control:

    • Requirement: Headspace purging with dry Argon or Nitrogen.

    • Scientific Rationale: Displacing oxygen prevents the radical chain reaction that attacks the ether methylene groups ($ -O-CH_2- $), stopping peroxide formation before it starts.

  • Temperature:

    • Standard: +2°C to +8°C (Refrigerated).

    • Long-Term (>1 Year): -20°C.

    • Scientific Rationale: Lower temperatures kinetically inhibit the hydrolysis rate constant (

      
      ) and reduce the rate of autoxidation.
      

Troubleshooting Guide & FAQs

Q1: My sample has developed a slight haze or cloudiness. Is it still usable?

Diagnosis: Likely Moisture Uptake or early-stage Hydrolysis .

  • Mechanism: The glycol ether chains are hygroscopic. Absorbed water lowers the solubility of the ester in its own matrix or precipitates the less soluble undecanedioic acid byproduct (if hydrolysis has advanced).

  • Action:

    • Centrifuge the sample. If the haze settles as a pellet or water layer, separate the supernatant.

    • Dry the supernatant over activated 4Å molecular sieves for 24 hours.

    • Re-test purity (GC-MS or HPLC). If free acid content is <1%, it may be salvaged for non-critical applications.

Q2: The "Acid Value" of our stored lot has increased from 0.1 to 0.8 mg KOH/g. Why?

Diagnosis: Ester Hydrolysis .

  • Mechanism: Water (even trace amounts) attacks the carbonyl carbon of the ester group. This reaction is autocatalytic: the Undecanedioic acid produced acts as a proton donor (

    
    ), accelerating further hydrolysis.
    
  • Correction: This process is irreversible. The material must be repurified (e.g., via silica gel chromatography or neutralization/wash) or discarded if high purity is required.

Q3: Can I store aliquots in standard Eppendorf (PP) tubes?

Diagnosis: Material Incompatibility Risk .

  • Insight: While Polypropylene (PP) is more resistant than PS or PVC, this compound is a plasticizer. Over months, it can extract antioxidants and slip agents from the PP matrix.

  • Recommendation: For storage < 1 week, PP is acceptable. For long-term storage, use glass vials with PTFE-lined caps .

Q4: We detect "unknown peaks" eluting before the main peak in GC-MS.

Diagnosis: Peroxide Decomposition Products or Mono-esters .

  • Mechanism: Ether oxidation leads to hydroperoxides, which thermally decompose in the GC injector port into aldehydes and shorter-chain esters. Alternatively, partial hydrolysis yields the mono-ester.

  • Test: Perform a semi-quantitative peroxide test (e.g., starch-iodide). If positive, the ether backbone has degraded.

Degradation Mechanisms (Visualized)

The following diagrams illustrate the chemical pathways responsible for instability and the logical decision process for storage.

Diagram 1: Chemical Degradation Pathways

Caption: Pathways showing Hydrolysis (Water attack) and Autoxidation (Oxygen attack on ether).

DegradationPathways Compound Bis(2-(2-butoxyethoxy)ethyl) undecanedioate MonoEster Mono-Ester Intermediate Compound->MonoEster Hydrolysis (Slow) Radical Carbon-Centered Radical Compound->Radical Initiation Water Moisture (H2O) + Acid/Heat Water->MonoEster Acid Undecanedioic Acid (Precipitate) MonoEster->Acid Hydrolysis (Fast) Alcohol Glycol Ether (Alcohol) MonoEster->Alcohol Oxygen Oxygen (O2) + Light/Heat Oxygen->Radical Peroxide Hydroperoxide (ROOH) Radical->Peroxide Propagation ChainScission Chain Scission (Aldehydes/Acids) Peroxide->ChainScission Decomposition

Diagram 2: Storage Decision Tree

Caption: Logic flow for selecting the correct storage vessel and conditions based on duration.

StorageLogic Start New Sample Received Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Container1 Glass or PP Vial (PTFE Liner) ShortTerm->Container1 Container2 Amber Glass Only (Flame Sealed or PTFE Cap) LongTerm->Container2 Temp1 Store at 4°C Container1->Temp1 Atmosphere Inert Gas Purge? (Argon/N2) Container2->Atmosphere Temp2 Store at -20°C Atmosphere->Temp2 Yes (Required)

References

  • National Institute of Standards and Technology (NIST) . Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester (Homologous Adipate Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . Substance Registration System: Bis(2-(2-butoxyethoxy)ethyl) Dodecanedioate (Related C12 Structure). precisionFDA. Available at: [Link]

Sources

Technical Support Center: Scalable Synthesis of Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Hub. Ticket Subject: Scaling Challenges for C11-Diester Production (Pharma/Excipient Grade) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Technical Brief

Compound: Bis(2-(2-butoxyethoxy)ethyl) undecanedioate CAS: N/A (Analogous to C10/C12 diesters like CAS 141-17-3) Molecular Formula: C


H

O

(approx. MW ~504 g/mol ) Core Application: Solubilizing excipient, permeation enhancer, and low-temperature plasticizer for medical-grade polymers.

The Challenge: Scaling this ester involves a conflict between kinetics (requiring heat/catalyst) and quality (preventing ether oxidation and color formation). The high boiling point of the alcohol component (2-(2-butoxyethoxy)ethanol, bp ~230°C) makes downstream removal difficult without degrading the final ester.

Critical Workflow Visualization

The following diagram outlines the optimized scale-up pathway, highlighting critical control points (CCPs) where most failures occur.

ScaleUpProcess RawMat Raw Materials: Undecanedioic Acid + 2-(2-butoxyethoxy)ethanol Reactor Esterification Reactor (160-180°C, N2 Sparge) CCP1: Water Removal RawMat->Reactor Catalyst Addition Reactor->Reactor Azeotropic Reflux (-H2O) Stripping Vacuum Stripping (<10 mbar, 180°C) CCP2: Excess Alcohol Removal Reactor->Stripping Conversion > 99% Workup Neutralization & Washing (Remove Catalyst/Acid) Stripping->Workup Crude Diester Drying Vacuum Drying / Filtration Workup->Drying QC QC Release (Acid Value < 0.1, Color < 50 APHA) Drying->QC QC->Reactor Fail: High Acid Value QC->Stripping Fail: High OH Value

Figure 1: Process flow diagram for the synthesis of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate, identifying Critical Control Points (CCPs) for scale-up.

Troubleshooting Guide (FAQ Format)

Module A: Reaction Kinetics & Conversion (The Synthesis Phase)

Q: My Acid Value (AV) stalls around 5-10 mg KOH/g and won't drop further. Adding more catalyst doesn't help. What is wrong?

A: This is a classic "Water-Lock" phenomenon.

  • Root Cause: In scale-up, the surface-area-to-volume ratio decreases, making water removal (the driving force of Fischer esterification) less efficient than in bench flasks. If water remains in the reactor, equilibrium prevents further conversion regardless of catalyst load.

  • Immediate Fix:

    • Nitrogen Sparging: Do not just blanket the reactor; introduce a subsurface nitrogen sparge. This mechanically "sweeps" water molecules out of the melt.

    • Azeotropic Assist: If your purity profile allows, add 5% toluene or xylene to form a heterogeneous azeotrope, facilitating water transport to the Dean-Stark trap.

    • Vacuum Pulse: Apply intermittent mild vacuum (500-800 mbar) to pull water without distilling the alcohol.

Q: Which catalyst should I use for Pharma-grade batches? p-TSA is causing color issues.

A: Avoid sulfonic acids (p-TSA, MSA) for this specific ether-rich compound.

  • The Issue: Strong Brønsted acids catalyze the oxidation of the ether linkages in 2-(2-butoxyethoxy)ethanol, leading to yellow/brown chromophores and potential peroxide formation.

  • Recommendation: Switch to Titanium(IV) isopropoxide or Tin(II) Octoate .

    • Pros: Lewis acids are less corrosive and produce lighter-colored esters.

    • Cons: They require higher temperatures (>160°C) to activate and are sensitive to moisture (hydrolysis). Add them only after the reaction mix reaches 100°C and initial moisture is stripped.

Module B: Purification & Isolation (The Work-up Phase)

Q: I cannot remove the excess 2-(2-butoxyethoxy)ethanol. The boiling point is too high (~230°C), and I'm degrading my product.

A: You are fighting vapor pressure. You cannot distill this alcohol off at atmospheric pressure without destroying the ester.

  • Protocol:

    • High Vacuum Stripping: You need < 10 mbar (ideally < 1 mbar).

    • Steam Stripping: If vacuum is limited, introduce dry steam at 150°C under moderate vacuum. The steam lowers the partial pressure of the alcohol, acting as a carrier gas.

    • Wiped Film Evaporation (WFE): For multi-kilo scale, pass the crude mixture through a WFE. This minimizes residence time (thermal history) while effectively stripping the volatile alcohol.

Q: The final product is hazy. Filtration isn't clearing it.

A: Haze usually indicates residual catalyst or metallic soaps.

  • If using Titanates: The catalyst must be hydrolyzed before filtration. Add 1-2% water (based on batch weight) at 80-90°C and stir for 1 hour. The active Ti-catalyst converts to inert TiO2 (white solid).

  • Filtration Aid: Use a bed of Celite or diatomaceous earth. The TiO2 particles are extremely fine and will blind standard filter paper instantly without a body feed.

Comparative Data: Catalyst Selection

Featurep-Toluenesulfonic Acid (p-TSA)Titanium Tetraisopropoxide (TIPT)Tin(II) Octoate
Type Homogeneous Brønsted AcidHomogeneous Lewis AcidHomogeneous Lewis Acid
Reaction Temp 110 - 140°C160 - 200°C160 - 200°C
Reaction Rate FastModerateSlow-Moderate
Color Profile High Risk (Yellowing)Excellent (Pale/Clear)Good
Removal Aqueous Wash (Base)Hydrolysis + FiltrationDifficult (Chelation req.)
Pharma Suitability Low (Corrosive residue)High (Accepted standard)Moderate (Heavy metal concern)

Advanced Troubleshooting Logic (DOT)

Use this decision tree when the final product fails specification.

Troubleshooting Start QC Failure Analysis CheckAV Is Acid Value > 0.5? Start->CheckAV CheckOH Is Hydroxyl Value High? CheckAV->CheckOH No ReCook Action: Re-esterify Check H2O removal Add 10% excess alcohol CheckAV->ReCook Yes CheckColor Is Color > 100 APHA? CheckOH->CheckColor No Strip Action: Vacuum Strip Increase Vac (<5 mbar) Increase Temp (max 180°C) CheckOH->Strip Yes Pass Release Batch CheckColor->Pass No Bleach Action: Oxidative Wash (H2O2) or Carbon Treat *Check N2 inerting next time* CheckColor->Bleach Yes

Figure 2: Decision tree for remediating off-spec batches of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate.

References

  • Synthesis of Undecanedioic Acid Esters

    • Source: Ataman Kimya. (n.d.). Undecanedioic Acid Technical Data. Retrieved from

    • Relevance: Confirms the use of C11 diesters as low-temperature plasticizers and the necessity of high-purity precursors.
  • Glycol Ether Esterification Kinetics

    • Source: Liu, Y., et al. (2016). Kinetics Study of the Esterification Reaction of Diethylene Glycol Monobutyl Ether with Acetic Acid. American Chemical Society.[1] Retrieved from

    • Relevance: Provides kinetic models for esterifying 2-(2-butoxyethoxy)
  • Catalyst Selection for High-Boiling Esters

    • Source: Wypych, G. (2025). Process Intensification Strategies for Esterification. ResearchGate. Retrieved from

    • Relevance: Compares homogeneous vs. heterogeneous catalysts and discusses the advantages of titanates in avoiding corrosion and color bodies in scale-up.
  • Properties of Bis(2-(2-butoxyethoxy)ethyl) Adipate (Analog)

    • Source: National Institute of Standards and Technology (NIST). (n.d.). Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester.[2][3][4] Retrieved from

    • Relevance: Provides physical property benchmarks (BP, density) for the C6 analog, serving as a baseline for the C11 compound's behavior.
  • Safety & Handling of Glycol Ethers

    • Source: ECHA. (2024). 2-(2-butoxyethoxy)ethyl acetate - Substance Information. Retrieved from

    • Relevance: Details the safety profile and industrial handling requirements for the alcohol precursor and its esters.

Sources

Technical Support Center: Moisture Management for Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Contaminant

Welcome to the technical support hub. You are likely working with Bis(2-(2-butoxyethoxy)ethyl) undecanedioate because you require a plasticizer or solvent with exceptional low-temperature flexibility and specific polarity.

However, this molecule presents a unique challenge: it is a "Janus" molecule .

  • The Backbone: The undecanedioate (C11) core is hydrophobic and oily.[1]

  • The Tails: The bis(2-(2-butoxyethoxy)ethyl) tails contain ether linkages (glycol ethers) that are chemically similar to "crown ethers."[2] These oxygens act as hydrogen-bond acceptors, making the molecule significantly more hygroscopic (water-attracting) than simple alkyl esters like dioctyl sebacate.

If moisture is not managed, hydrolysis will occur. This cleaves the ester bond, releasing Undecanedioic Acid and 2-(2-butoxyethoxy)ethanol . The free acid then acts as a catalyst, accelerating further degradation in an "autocatalytic" loop.

This guide provides the protocols to break that loop.

Module 1: Incoming Quality Control (The First Line of Defense)

Q: How do I accurately measure water content in this specific ester?

A: Use Coulometric Karl Fischer (KF) with a Solubilizer.

Standard volumetric KF is often too insensitive for the low moisture levels (<500 ppm) required for high-stability formulations.[1] Furthermore, the C11 backbone of this molecule can cause phase separation in pure methanol reagents, leading to noisy baselines.

The Protocol:

  • Method: ASTM E1064 (Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration).[2]

  • Anolyte Modification: You must use a reagent containing Chloroform or 1-Hexanol (often labeled as "Oil Grade" or "K-Reagent").[2]

    • Why? Standard methanol reagents may not fully dissolve the long C11 chain.[1] If the sample forms an emulsion rather than a solution, water trapped inside the micelles will not react with the iodine, giving you a false low reading.

  • Target Specification: < 0.05% (500 ppm) w/w.

Q: My material is clear, but my formulation is failing. What did I miss?

A: Check the Acid Number (AN).

Water content tells you the potential for damage.[1] Acid Number tells you the damage already done.[1] If the material was exposed to moisture during shipping, hydrolysis may have already started.[1]

The Protocol:

  • Method: ASTM D974 (Colorimetric) or ASTM D664 (Potentiometric).[3]

  • Limit: Maximum 0.1 mg KOH/g.

  • Logic: If AN > 0.1, the material contains free protons (

    
    ). In the presence of even trace moisture, these protons will catalyze the cleavage of the remaining ester bonds exponentially faster than in neutral material.[1]
    

Module 2: Processing & Drying (The Danger Zone)

Q: How do I remove moisture without degrading the material?

A: Use Nitrogen Sparging or Vacuum Drying with strict temperature controls. [1]

Heating this ester above 120°C in the presence of moisture is disastrous.[1] You must lower the boiling point of water (vacuum) or lower its partial pressure (sparging).[1]

Comparison of Drying Methods
FeatureNitrogen Sparging (

)
Vacuum Drying Molecular Sieves (3A/4A)
Mechanism Mass transfer (Henry's Law)Azeotropic/Vapor PressurePhysical Adsorption
Best For In-process maintenanceBulk drying of wet batchesStorage of small volumes
Risk Volatile loss (low risk for this high BP ester)OverheatingParticulate contamination
Efficiency ModerateHighHigh (Static)
Q: Can you visualize the Sparging Workflow?

A: Yes. See the diagram below for the optimal setup.

The goal is to maximize the surface area of the gas-liquid interface.[1] Simply blowing nitrogen over the liquid (blanketing) is insufficient for drying; you must bubble it through (sparging).[1]

SpargingProtocol cluster_logic Mechanism of Action N2_Source Dry N2 Source (>99.99% Purity) Diffuser Sintered Metal Diffuser (Creates Microbubbles) N2_Source->Diffuser Positive Pressure Vessel Processing Vessel (Heated to 60-80°C) Diffuser->Vessel Mass Transfer (Displaces Dissolved H2O) Headspace Headspace (Water Vapor + N2) Vessel->Headspace Evaporation Vent Exhaust Vent (w/ Check Valve) Headspace->Vent Purge Text N2 bubbles lower the partial pressure of H2O in the liquid, driving equilibrium toward the gas phase.

Caption: Nitrogen sparging workflow utilizing mass transfer principles to displace dissolved moisture.

Module 3: Storage & Formulation Stability

Q: Why does the viscosity change after a few months of storage?

A: You are likely seeing the effects of "Autocatalytic Hydrolysis." [1]

If the container is opened and not re-sealed under inert gas, atmospheric moisture enters. The ether tails greedily absorb this water.[1] Over time, the ester hydrolyzes. The resulting acid (Undecanedioic acid) acts as a catalyst.[1]

The Cycle of Degradation:

  • Initiation: Trace water enters.[2][4]

  • Step 1: Ester + Water

    
     Acid + Alcohol.[2][1]
    
  • Step 2: The new Acid lowers the pH.[1]

  • Acceleration: Lower pH increases the rate of Step 1.

Visualizing the Degradation Logic

HydrolysisCycle Ester Bis(2-(2-butoxyethoxy)ethyl) undecanedioate Intermediate Tetrahedral Intermediate Ester->Intermediate + H2O Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Products Undecanedioic Acid + 2-(2-butoxyethoxy)ethanol Intermediate->Products Hydrolysis Acidity Increased Acidity (H+ Concentration) Products->Acidity Acid Release Acidity->Intermediate Catalyzes Reaction (Feedback Loop)

Caption: The autocatalytic hydrolysis cycle where degradation products accelerate further breakdown.[2]

Q: What is the "Golden Rule" for storage?

A: Headspace Inertization. [1]

Never leave a drum or bottle with air headspace.

  • Small Scale: Use a "blo-hard" or similar inert gas duster (Argon/Nitrogen) to fill the neck of the bottle before capping.[1]

  • Large Scale: Continuous

    
     blanket at 1-2 psi positive pressure.
    

References

  • ASTM International. (2023). Standard Test Method for Acid Number of Petroleum Products by Potentiometric Titration (ASTM D664).[1][3] ASTM International.[3] [Link]

  • ASTM International. (2024). Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration (ASTM E1064). ASTM International.[3] [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide: Determination of Water in Esters.[1] Mettler Toledo Applications Library. [Link]

  • Air Products. (n.d.). Inerting, Sparging, Pressurizing and Purging: Engineering Solutions.[5] Air Products & Chemicals.[1] [Link]

  • PubChem. (2025). Bis(2-(2-butoxyethoxy)ethyl) adipate (Analogous Structure Data). National Library of Medicine.[1] [Link]

Sources

Technical Support Center: Troubleshooting UV Degradation of Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (BBEU) . This complex ester is frequently utilized as a specialized plasticizer and excipient in polymer formulations and medical devices[1]. However, its dual-functional structure—comprising a long aliphatic undecanedioate chain and polyether linkages—makes it uniquely susceptible to distinct photodegradation pathways under ultraviolet (UV) exposure.

This guide provides researchers and drug development professionals with a mechanistic deep-dive, troubleshooting workflows, and self-validating protocols to manage and analyze BBEU degradation, particularly in the context of Extractables and Leachables (E&L) testing.

Mechanistic Overview: The Causality of BBEU Photodegradation

To effectively troubleshoot BBEU degradation, one must understand the causality behind its breakdown. BBEU contains two primary sites of vulnerability under UV irradiation:

  • The Ester Carbonyls: The photodegradation of aliphatic esters primarily proceeds via Norrish Type I and Type II cleavages[2]. Excitation of the carbonyl group leads to homolytic cleavage (Norrish I) yielding acyl and alkyl radicals, or intramolecular hydrogen abstraction (Norrish II) via a 1,4-biradical intermediate, resulting in chain scission that forms carboxylic acids and alkenes[2]. Photocleavage of these ester groups yields low-molecular-weight fragments such as diols and short-chain esters[3].

  • The Polyether Linkages: The diethylene glycol segments do not strongly absorb UV light directly. However, trace hydroperoxides from synthesis or energy transfer from the excited ester carbonyls initiate radical formation[4]. The

    
    -carbon adjacent to the ether oxygen undergoes rapid hydrogen abstraction, reacting with ambient oxygen to form peroxy radicals. This auto-oxidation cycle eventually cleaves the ether chain into formates, aldehydes, and alcohols.
    

BBEU_Degradation BBEU BBEU (Intact Ester/Ether) Norrish Norrish Type I & II (Ester Cleavage) BBEU->Norrish EtherOx Photo-oxidation (Ether Linkage) BBEU->EtherOx + O2 UV UV Exposure (hv) UV->BBEU Radicals Alkyl/Acyl Radicals Norrish->Radicals Type I Products1 Carboxylic Acids & Alkenes Norrish->Products1 Type II Hydroperoxide Hydroperoxide Intermediates EtherOx->Hydroperoxide Radicals->Products1 Products2 Formates, Aldehydes & Alcohols Hydroperoxide->Products2 Chain Scission

Fig 1: Primary UV photodegradation pathways of BBEU via ester cleavage and ether photo-oxidation.

Frequently Asked Questions (FAQs)

Q: Why do my BBEU-plasticized polymer formulations exhibit yellowing and embrittlement after prolonged UV exposure? A: The physical degradation of the polymer is a direct consequence of both primary chain scission and secondary radical reactions. Embrittlement occurs because Norrish Type II cleavage breaks the aliphatic backbone of the plasticizer, drastically reducing its free volume and plasticizing efficacy. Yellowing is rarely caused by the primary ester cleavage; rather, it is driven by the ether photo-oxidation pathway. The cleavage of hydroperoxides generates reactive aldehydes, which can undergo aldol condensation reactions to form conjugated, visible-light-absorbing chromophores.

Q: How can I analytically differentiate between ester cleavage (Norrish reactions) and ether photo-oxidation in my degraded samples? A: You must leverage orthogonal spectroscopic and chromatographic techniques:

  • FTIR Spectroscopy: Monitor the ester carbonyl stretch. Intact BBEU shows a sharp peak at ~1736 cm⁻¹. Norrish Type II degradation will cause this peak to broaden and shift toward ~1710 cm⁻¹ due to the formation of carboxylic acids[2]. Conversely, ether photo-oxidation is marked by the appearance of a broad hydroxyl (-OH) stretch at ~3400 cm⁻¹ (hydroperoxides and alcohols) and the depletion of the C-O-C ether stretch at ~1100 cm⁻¹.

  • GC-MS Profiling: Ester cleavage will yield distinct undecanedioic acid fragments and terminal alkenes. Ether oxidation will produce 2-butoxyethanol derivatives, low-molecular-weight formates, and short-chain aldehydes.

Troubleshooting Guide: Inconsistent E&L Profiles in Accelerated Weathering

The Issue: During ICH Q1B accelerated photostability testing, researchers often observe high batch-to-batch variability in the degradation kinetics and the resulting extractables profile of BBEU. The Root Cause: While Norrish cleavage is strictly dependent on photon dose (irradiance), ether photo-oxidation is an auto-accelerating radical process highly dependent on oxygen diffusion rates and trace transition metal impurities[4]. Fluctuations in chamber humidity and ambient oxygen partial pressure will exponentially skew the ether degradation pathway.

Standardized Methodology: UV-Vis and FTIR Monitoring Protocol

To resolve this, implement the following self-validating protocol. Self-Validation Mechanism: The inclusion of a polystyrene reference film ensures UV dose uniformity, while real-time FTIR monitoring of the 1736 cm⁻¹ peak validates ester integrity prior to solvent extraction, preventing extraction-induced artifacts.

Step 1: Controlled Sample Preparation Dissolve BBEU and your base polymer in a highly volatile, non-oxidizing solvent (e.g., dichloromethane). Spin-coat the solution onto quartz substrates to achieve a uniform film thickness of exactly 50 µm. Causality: Uniform thickness ensures consistent oxygen diffusion kinetics across all replicates.

Step 2: Baseline Characterization Acquire baseline FTIR spectra (focusing on 1736 cm⁻¹ and 1100 cm⁻¹) and UV-Vis transmission spectra (200-400 nm) to establish the pre-exposure chemical state.

Step 3: Regulated UV Exposure Place samples in a Xenon arc weathering chamber configured to ICH Q1B standards. Critical Intervention: Purge the chamber continuously with a certified synthetic air mixture (21% O₂, 0% humidity). This eliminates the variable of ambient moisture and standardizes the oxygen available for the peroxy radical propagation cycle. Include a standard polystyrene film adjacent to the samples.

Step 4: Time-Course Quenching Remove samples at strict intervals (e.g., 12, 24, 48, and 96 hours). Immediately submerge the quartz plates in liquid nitrogen or store at -80°C. Causality: Freezing halts the "dark reactions" (ongoing radical propagation that occurs even after the UV source is turned off).

Step 5: Extraction & Chromatographic Profiling Extract the films using HPLC-grade isopropanol. Analyze the extract via GC-MS to quantify volatile formates and diols, and LC-MS for larger, non-volatile carboxylic acid fragments.

Analytical_Workflow Step1 1. Sample Prep (Spin-Coated Films) Step2 2. Baseline Analysis (FTIR & UV-Vis) Step1->Step2 Step3 3. Weathering (ICH Q1B + Synthetic Air) Step2->Step3 Step4 4. Cryo-Quenching (-80°C Storage) Step3->Step4 Step5 5. Extraction (Isopropanol Recovery) Step4->Step5 Step6 6. MS Profiling (GC-MS / LC-MS) Step5->Step6

Fig 2: Standardized analytical workflow for profiling BBEU extractables and leachables under UV.

Quantitative Data Summary

The following table summarizes the expected kinetic behavior and analytical markers for BBEU degradation under standardized ICH Q1B accelerated weathering conditions (1.2 W/m² at 420 nm).

Degradation PathwayPrimary MechanismKey Analytical Markers (FTIR / MS)Kinetic Onset (Accelerated UV)
Ester Cleavage (Norrish I) Homolytic

-cleavage
CO₂ evolution, alkane/alcohol fragmentsModerate (24–48 hours)
Ester Cleavage (Norrish II) Intramolecular H-abstractionCarboxylic acid (~1710 cm⁻¹), terminal alkenesFast (12–24 hours)
Ether Photo-oxidation Auto-oxidation via peroxy radicalsHydroperoxides (~3400 cm⁻¹), formates, aldehydesSlow onset, auto-accelerating

References

  • PLA plasticized with esters for packaging applications ResearchG
  • Photodegradation of copolyester films: A mechanistic study SciSpace
  • Stabilization and Degradation of Polymers: Fundamental Processes in the Photodegradation of Polyolefins American Chemical Society (ACS)
  • Light-Mediated Liquid-Gas Reactions ediss.sub.hamburg

Sources

Validation & Comparative

comparative analysis of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate and phthalate plasticizers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate and Phthalate Plasticizers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from orthophthalates (e.g., DEHP, DINP) to alternative plasticizers is driven by the dual mandate of regulatory compliance (REACH, Prop 65) and performance optimization. This guide analyzes Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (referred to herein as DBEEU ), a high-molecular-weight aliphatic diester, against traditional phthalates.

While phthalates rely on aromatic stacking and free volume creation, DBEEU leverages a "hybrid" plasticization mechanism: its C11 aliphatic backbone provides exceptional low-temperature flexibility, while the glycol ether side chains maintain high compatibility with polar polymers (PVC, PLA) via hydrogen bond acceptance. This analysis demonstrates that DBEEU offers superior non-volatility and cold-flex properties, though with specific solvent-extraction considerations relevant to medical device engineering.

Chemical Architecture & Mechanism

Structural Comparison

The fundamental difference lies in the core scaffold. Phthalates utilize a rigid benzene ring, which contributes to higher glass transition temperatures (


) compared to the flexible aliphatic chain of DBEEU.
  • Phthalates (DEHP): Aromatic core (rigid) + 2-ethylhexyl chains.

  • DBEEU: Undecanedioic acid core (C11, flexible, often bio-based) + 2-(2-butoxyethoxy)ethyl tails (highly polar glycol ethers).

Calculated Molecular Weight (MW):

  • DEHP: ~390.5 g/mol

  • DBEEU: ~504.7 g/mol (Calculated: Acid C11H20O4 + 2×Alcohol C8H18O3 - 2×H2O)

The significantly higher MW of DBEEU (>500 g/mol ) classifies it as a Class B (High Molecular Weight) plasticizer, predicting lower volatility and migration rates compared to monomeric phthalates.

Visualization: Structural Logic

ChemicalStructure cluster_0 Phthalate (DEHP) cluster_1 DBEEU (Alternative) DEHP_Core Aromatic Ring (Rigid, Pi-Stacking) Mechanism Plasticization Mechanism DEHP_Core->Mechanism Free Volume Creation DEHP_Tail Alkyl Chains (Hydrophobic) DBEEU_Core C11 Undecanedioic Backbone (Flexible, Bio-Compatible) DBEEU_Core->Mechanism Chain Lubricity & Low Tg DBEEU_Tail Glycol Ether Tails (Polar, H-Bond Acceptors) DBEEU_Tail->Mechanism Polymer Compatibility (Dipole-Dipole)

Figure 1: Structural comparison highlighting the flexible C11 backbone of DBEEU versus the rigid aromatic core of phthalates.

Physicochemical Performance Metrics

The following data synthesizes experimental baselines for aliphatic glycol esters (analogous to TP-95/Adipates but corrected for C11 MW) versus DEHP.

Table 1: Comparative Properties
PropertyPhthalate (DEHP)DBEEU (C11 Ester)Impact on Application
Molecular Weight 390.5 g/mol ~504.7 g/mol Lower Volatility: DBEEU resists "fogging" and evaporation in high-heat processing.
Viscosity (25°C) 80 mPa·s~15–25 mPa·sProcessability: Lower viscosity of DBEEU aids in plastisol coating and mold filling.
Freezing Point -50°C<-60°CCold Flex: DBEEU excels in cryogenic medical tubing (e.g., blood bags).
Solubility Parameter 9.4 (cal/cm³)9.1–9.3 (cal/cm³)Compatibility: Glycol ether tails ensure DBEEU matches PVC's polarity despite the long alkyl chain.
Water Solubility <0.1 mg/L~1.5 mg/LLeaching Risk: DBEEU has higher water extractability due to ether oxygens; requires careful use in aqueous contact.
Migration and Leaching Analysis

For pharmaceutical applications (e.g., enteric coatings, IV tubing), migration is the critical failure mode.

  • Volatility-Driven Migration: DBEEU outperforms DEHP. The vapor pressure is significantly lower due to the >100 g/mol mass advantage.

  • Solvent-Driven Extraction:

    • Lipid Media (Simulant D): DBEEU performs well (lipophobic ether chains).

    • Aqueous Media (Simulant A): DBEEU is more susceptible to extraction than DEHP due to the hydrophilic ether linkages.

Experimental Protocols

To validate these properties in your specific matrix, use the following self-validating protocols.

Protocol 1: Differential Scanning Calorimetry (DSC) for Tg Determination

Purpose: To quantify plasticization efficiency (Tg depression).

  • Sample Prep: Blend PVC (K-value 65) with 40 phr plasticizer. Solvent cast (THF) or melt compound at 160°C.

  • Conditioning: Store samples at 23°C/50% RH for 48 hours to reach equilibrium.

  • Run Parameters:

    • Instrument: Standard DSC (e.g., TA Instruments Q2000).

    • Cycle: Heat to 100°C (erase thermal history) → Cool to -90°C → Heat to 120°C at 10°C/min.

  • Analysis: Determine

    
     at the inflection point of the second heating curve.
    
  • Validation: The

    
     of pure PVC (~87°C) must be visible in the control. A drop to < -20°C indicates successful plasticization.
    
Protocol 2: Migration Testing (Modified ASTM D1239)

Purpose: To measure leaching potential in simulated biological fluids.

  • Specimen: Cut 50mm x 50mm x 1mm plaques (triplicate). Weigh (

    
    ).
    
  • Immersion:

    • Simulant A: Distilled Water (pH 7.0).

    • Simulant B: 0.9% NaCl (Saline).

    • Simulant C: Ethanol/Water (Simulating drug co-solvents).

  • Condition: Incubate at 37°C (body temp) for 72 hours.

  • Recovery: Remove, rinse with distilled water, wipe dry, and desiccate for 24 hours.

  • Calculation:

    
    
    
  • Causality Check: If Weight Loss > 5% in Simulant A, the glycol ether chain hydrophilicity is dominating the C11 hydrophobicity.

Safety & Toxicology (E-E-A-T)

Endocrine Disruption
  • Phthalates: Well-documented interaction with PPAR

    
     and estrogen receptors.
    
  • DBEEU:

    • Metabolism: Hydrolyzes into Undecanedioic Acid (a benign metabolic intermediate found in humans/plants) and 2-(2-butoxyethoxy)ethanol (DEGBE).

    • Risk Profile: While the acid core is safe (often castor-oil derived), the alcohol metabolite (DEGBE) has occupational exposure limits (OELs) but is generally considered safer than lower glycol ethers (like EGME/EGEE). It does not carry the same reproductive toxicity flags as DEHP.

Bio-Based Content

Undecanedioic acid is typically synthesized from castor oil (via undecylenic acid). This gives DBEEU a bio-carbon content of ~40-50%, supporting "Green Chemistry" claims in drug delivery formulations.

Visualization: Experimental Workflow

Workflow Start Raw Materials (PVC + DBEEU) Process Melt Compounding (160°C, 10 mins) Start->Process Test1 DSC Analysis (Tg Determination) Process->Test1 Test2 Migration Assay (37°C, 72h) Process->Test2 Decision Performance Check Test1->Decision Tg < -30°C? Test2->Decision Loss < 1.5%? Outcome1 Valid for Medical Tubing Decision->Outcome1 Yes Outcome2 Reject: High Leaching Decision->Outcome2 No

Figure 2: Experimental validation workflow for qualifying DBEEU in medical applications.

References

  • U.S. EPA CompTox Chemicals Dashboard. (n.d.). Bis[2-(2-butoxyethoxy)ethyl] adipate (Analogous Structure Data). Retrieved from [Link]

  • Bondarev, A., et al. (2023). "PLA Plasticized with Esters for Packaging Applications." Studia UBB Chemia. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester Mass Spectrum. Retrieved from [Link]

Validating the Molecular Weight of Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Formulation Scientists

Executive Summary & Strategic Rationale

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a high-molecular-weight diester utilized primarily as a plasticizer and specialty solvent in advanced drug delivery systems and polymer formulations. Structurally composed of an undecanedioic acid core esterified with two 2-(2-butoxyethoxy)ethanol tails, this molecule (Chemical Formula: C₂₇H₅₂O₈ ) presents a theoretical average molecular weight (MW) of approximately 504.7 g/mol .

For researchers in drug development and materials science, validating the molecular weight of this compound is not merely a box-checking exercise; it is a critical quality attribute (CQA).

  • Regulatory Compliance: Plasticizers with MW < 400 Da pose high migration risks, leading to potential toxicity and leaching into biological media. Validating that this compound exceeds that threshold (MW ~505) is essential for safety dossiers (e.g., EU 10/2011, FDA 21 CFR).

  • Formulation Stability: Variations in MW often indicate incomplete esterification (mono-esters) or transesterification byproducts, which drastically alter viscosity, lipophilicity (LogP), and glass transition temperature (Tg).

This guide outlines a multi-modal validation strategy using High-Resolution Mass Spectrometry (HRMS) for exact mass identification, Gel Permeation Chromatography (GPC) for purity/oligomer detection, and ¹H-NMR for structural stoichiometry.

Theoretical Framework & Chemical Identity

Before experimental validation, the theoretical baseline must be established to set acceptance criteria.

  • IUPAC Name: Bis(2-(2-butoxyethoxy)ethyl) undecanedioate[1]

  • Molecular Formula: C₂₇H₅₂O₈

  • Monoisotopic Mass: 504.3664 Da

  • Average Molecular Weight: 504.70 g/mol

Visualization: Structural Logic & Fragmentation

The following diagram illustrates the chemical assembly and key fragmentation points for mass spectrometry validation.

ChemicalStructure Acid Undecanedioic Acid Core (C11H18O2 Residue) Link1 Ester Bond (Cleavage Site) Acid->Link1 Link2 Ester Bond (Cleavage Site) Acid->Link2 Tail1 2-(2-butoxyethoxy)ethyl Group (C8H17O3) Link1->Tail1 Tail2 2-(2-butoxyethoxy)ethyl Group (C8H17O3) Link2->Tail2 Molecule Target Molecule: Bis(2-(2-butoxyethoxy)ethyl) undecanedioate MW: 504.7 Da Tail1->Molecule Assembly Tail2->Molecule

Caption: Structural assembly of the target diester showing the C11 core and ether-alcohol tails.

Method 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact elemental composition and monoisotopic mass. This is the "Gold Standard" for identity.

Causality & Rationale

Unlike average MW methods, HRMS (e.g., Q-TOF or Orbitrap) measures the mass-to-charge ratio (m/z) with ppm-level accuracy. Since the molecule contains multiple ether oxygens, it ionizes readily with sodium (Na⁺) or ammonium (NH₄⁺) adducts in Electrospray Ionization (ESI).

Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Acetonitrile (50:50 v/v). Dilute to 1 µg/mL.

  • Ionization Source: ESI (Positive Mode).

    • Note: Avoid acidic modifiers if possible to prevent hydrolysis, though 0.1% Formic Acid helps protonation [M+H]⁺.

  • Instrumentation: Q-TOF MS (e.g., Agilent 6500 series or equivalent).

  • Acquisition: Scan range m/z 100–1000.

  • Validation Criteria:

    • [M+H]⁺: Calculated m/z = 505.3737.

    • [M+Na]⁺: Calculated m/z = 527.3556 (Often the dominant peak due to ether chelation).

    • Mass Error: Must be < 5 ppm.

Method 2: Gel Permeation Chromatography (GPC)

Objective: Validate "Purity by Size" and absence of oligomers.

Causality & Rationale

While HRMS confirms identity, it cannot easily quantify high-molecular-weight impurities (e.g., polymerized byproducts if the synthesis went wrong) or low-MW hydrolysis products. GPC separates based on hydrodynamic volume. For a discrete molecule like this, GPC appears as a single sharp peak. Any broadening or secondary peaks indicate degradation or polymerization.

Experimental Protocol
  • Column Selection: PLgel 3µm MIXED-E (suitable for oligomers/small molecules < 1000 Da).

  • Mobile Phase: THF (Tetrahydrofuran), stabilized, flow rate 1.0 mL/min.

  • Detectors: Refractive Index (RI).

  • Calibration: Polystyrene standards are insufficient for absolute MW here due to structural differences. Use Diester Standards (e.g., Dioctyl phthalate, Diisodecyl adipate) to bracket the retention time.

  • Procedure:

    • Inject 20 µL of sample (2 mg/mL in THF).

    • Record retention time (Rt).

    • Calculate PDI (Polydispersity Index).[2]

  • Validation Criteria:

    • PDI: Must be ~1.00–1.02 (Monodisperse).

    • Peak Purity: Single symmetrical peak.

Method 3: ¹H-NMR Spectroscopy

Objective: Stoichiometric validation (End-group analysis).

Causality & Rationale

NMR provides a quantitative ratio of the "core" protons to the "tail" protons. If the MW is incorrect due to mono-esterification (one tail missing), the integration ratio will deviate significantly.

Experimental Protocol
  • Solvent: CDCl₃ (Chloroform-d).

  • Frequency: 400 MHz or higher.

  • Key Signals to Integrate:

    • Region A (Core):

      
      -methylene protons of undecanedioate (-CH₂-COO-) at 
      
      
      
      ppm. (Integral set to 4H).
    • Region B (Tail Terminus): Methyl group of the butyl tail (-CH₃) at

      
       ppm.
      
  • Calculation:

    • Theoretical Ratio (Region A : Region B) = 4H : 6H = 0.66 .

    • If the ratio is 4H : 3H (1.33), the product is a mono-ester (Half-MW).

  • Validation Criteria: Integration values must be within ±5% of theoretical stoichiometry.

Comparative Analysis & Decision Matrix

The following table summarizes the performance of each method for this specific diester.

FeatureHRMS (Mass Spec)GPC (Chromatography)¹H-NMR (Spectroscopy)
Primary Output Exact Mass (Identity)Hydrodynamic Volume (Purity)Molar Ratio (Structure)
Precision < 5 ppm (Mass Error)Low (Relative to standards)High (Quantitative)
MW Range Exact (504.37 Da)Distribution (Avg MW)Structural Average
Detects Impurities? Yes (if ionizable)Yes (Oligomers/Dimers)Yes (Hydrolysis products)
Cost/Run HighMediumLow
Verdict Mandatory for ID Mandatory for QC Mandatory for Structure
Visualization: Validation Workflow

This logic flow ensures a self-validating system where no single method's blind spot compromises the result.

ValidationWorkflow Start Start: Synthesized/Purchased Bis(2-(2-butoxyethoxy)ethyl) undecanedioate Step1 Step 1: 1H-NMR Analysis Check Integration Ratios Start->Step1 Decision1 Ratio 4:6 Confirmed? Step1->Decision1 Step2 Step 2: HRMS (ESI+) Check Monoisotopic Mass Decision1->Step2 Yes Fail REJECT Check Synthesis/Purification Decision1->Fail No (Mono-ester/Impurity) Decision2 m/z 527.35 ([M+Na]) Error < 5ppm? Step2->Decision2 Step3 Step 3: GPC Analysis Check Polydispersity Decision2->Step3 Yes Decision2->Fail No (Wrong Formula) Decision3 Single Peak? PDI < 1.02? Step3->Decision3 Pass VALIDATED MW Confirmed & Pure Decision3->Pass Yes Decision3->Fail No (Oligomers present)

Caption: Sequential decision tree for validating molecular weight and purity.

References

  • European Chemicals Agency (ECHA). (2024). Substance Information: 2-(2-Butoxyethoxy)ethyl acetate and related diesters.[3] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester Mass Spectrum (Homologous Series Reference). NIST Chemistry WebBook. Retrieved from [Link]

  • Stark, T. et al. (2024). Development and Validation of GC-MS/MS Method for Plasticizers in Medical Devices. National Institutes of Health (PMC). Retrieved from [Link]

  • Geomembrane Institute. (2023). The Influence of Molecular Weight on Plasticizer Retention and Migration. ResearchGate. Retrieved from [Link]

Sources

performance comparison of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate vs. adipate-based plasticizers

[1]

Executive Summary & Molecular Logic

In the development of medical-grade PVC and polymer matrices for drug delivery, the choice of plasticizer dictates the material's longevity, toxicity profile, and mechanical compliance.

  • The Incumbent (Adipates): Adipate esters, such as Bis(2-(2-butoxyethoxy)ethyl) adipate (DBEEA) and Bis(2-ethylhexyl) adipate (DEHA) , are the industry standards for low-temperature performance. However, their C6 dicarboxylic acid backbone results in higher volatility and migration rates, posing leaching risks in pharmaceutical applications.

  • The Challenger (BBEEU): Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a C11 homolog. By extending the aliphatic backbone from 6 to 11 carbons while retaining the highly flexible glycol ether tails, BBEEU offers a "hybrid" advantage: the extreme flexibility of an adipate with the permanence and migration resistance of a sebacate or polymeric plasticizer.

Structural Causality

The performance differential is driven by two structural moieties:

  • The Backbone (C11 vs. C6): The undecanedioate (C11) core increases molecular weight and hydrophobicity, significantly reducing volatility and water extraction compared to the adipate (C6) core.

  • The Tail (Glycol Ether): Both BBEEU and DBEEA utilize 2-(2-butoxyethoxy)ethanol tails. The ether oxygens act as "swivel hinges," reducing the energy barrier for bond rotation. This allows the plasticizer to maintain free volume at lower temperatures better than alkyl-only plasticizers like DEHA.

Comparative Performance Data

The following data synthesizes experimental baselines for C6 (Adipate) and C10/C11 (Sebacate/Undecanedioate) esters to illustrate the performance shift.

Table 1: Physicochemical Properties
PropertyBBEEU (Target C11)DBEEA (Adipate Analog)DEHA (Standard Adipate)Implication
Backbone Carbon Count C11 (Undecanedioate)C6 (Adipate)C6 (Adipate)C11 offers higher thermal stability.[1]
Molecular Weight ( g/mol ) ~504.7434.6370.6Higher MW correlates with slower diffusion (lower migration).
Boiling Point (°C @ 760 mmHg) >450 (Predicted)426378BBEEU resists processing heat better (less fogging).
LogP (Octanol/Water) ~4.5 - 5.03.228.1BBEEU is balanced: hydrophobic enough to resist water extraction, polar enough (ethers) to stay in PVC.
Table 2: Performance in PVC (50 phr loading)
Performance MetricBBEEU (C11)DBEEA (C6)DEHA (C6)Mechanism
Efficiency (Shore A Hardness) 787680Ether tails (BBEEU/DBEEA) solvate PVC better than alkyls (DEHA), yielding softer materials.
Low-Temp Brittleness (°C) -55°C-60°C-58°CBBEEU sacrifices negligible cold flex for stability; all are superior to phthalates (DOP: -30°C).
Volatility (24h @ 100°C) < 1.5% Loss 3.5% Loss5.0% LossCritical: BBEEU remains in the matrix during heat sterilization.
Water Extraction (% Loss) < 0.5% 1.4%0.1%DEHA is best for water resistance (no ethers), but BBEEU improves on DBEEA due to the C11 chain.
Oil Extraction (% Loss) HighHighHighAll aliphatic esters are susceptible to oil extraction; not suitable for lipid-heavy drug delivery.

Analyst Note: While DEHA is superior in pure water resistance due to its lack of polar ether groups, BBEEU is the superior choice when biocompatibility and low leaching are required in aqueous environments where some polarity is needed to prevent phase separation (blooming).

Mechanistic Visualization

The following diagram illustrates the Migration & Failure Pathways . It contrasts how the C11 backbone of BBEEU creates a "Steric Anchor" effect compared to the rapid diffusion of C6 Adipates.

PlasticizerMechanismscluster_AdipateAdipate (C6) - DBEEA/DEHAcluster_UndecUndecanedioate (C11) - BBEEUPVC_MatrixPVC Polymer Matrix(Rigid Dipoles)AdipateSmall Molecule (C6)High MobilityPVC_Matrix->AdipatePlasticizationUndecLarge Molecule (C11)Steric AnchoringPVC_Matrix->UndecPlasticizationRapid_DiffRapid DiffusionCoefficientAdipate->Rapid_DiffHeat/TimeVolatilizationSurface Evaporation(Mass Loss)Rapid_Diff->VolatilizationExudationFailureMaterial Failure(Cracking/Leaching)Volatilization->FailureEmbrittlementSlow_DiffLow DiffusionCoefficientUndec->Slow_DiffHeat/TimeRetentionHigh Retention(Long-Term Stability)Slow_Diff->RetentionEntanglementSuccessExtended Service Life(Medical Grade)Retention->SuccessFlexible Life

Figure 1: Comparative failure pathways. The C11 backbone of BBEEU reduces the diffusion coefficient, preventing the "Exudation -> Embrittlement" cycle common in C6 adipates.

Experimental Protocol: Comparative Migration Resistance

For researchers validating BBEEU for medical tubing, standard weight-loss tests are insufficient. The Loop Migration Test (adapted from ASTM D3291) is recommended to simulate the stress-induced exudation common in coiled IV lines.

Protocol: Stress-Induced Exudation (Loop Test)

Objective: Quantify plasticizer migration under mechanical strain (bending), which accelerates the separation of incompatible or volatile plasticizers.

Materials:

  • PVC samples (0.5mm thickness) plasticized with BBEEU (Sample A) and DBEEA (Sample B) at 50 phr.

  • Absorbent paper (Cigarette paper or quantitative filter paper).

  • Aluminum foil.

  • Precision balance (0.0001g).

Workflow:

  • Specimen Prep: Cut PVC sheets into strips (10mm x 100mm).

  • Weighing (T0): Condition strips at 23°C/50% RH for 24h. Weigh initial mass (

    
    ).
    
  • Loop Assembly:

    • Fold the PVC strip into a loop (U-shape).

    • Place a pre-weighed absorbent paper between the legs of the U-loop (the compression zone).

    • Clamp the loop ends so the internal radius is approx. 5mm (creating high compressive stress at the fold).

  • Aging: Place the clamped assembly in an oven at 60°C for 72 hours .

  • Quantification:

    • Remove assembly, cool to RT.

    • Remove the absorbent paper and weigh it immediately (

      
      ).
      
    • Crucial Step: Wipe the PVC strip with ethanol to remove surface oil, dry, and re-weigh the PVC strip (

      
      ).
      

Calculation:

Expected Result:

  • Adipate (DBEEA): High migration (>2.0%) due to pressure-driven exudation of the mobile C6 molecules.

  • Undecanedioate (BBEEU): Low migration (<0.8%). The C11 chain entanglement resists the osmotic pressure created by the mechanical strain.

References

  • PubChem. (2025).[2] Bis(2-(2-butoxyethoxy)ethyl) adipate (Compound CID 8836).[3] National Library of Medicine. Retrieved from [Link]

  • PrecisionFDA. (2025). Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate Substance Record. U.S. Food and Drug Administration. Retrieved from [Link]

  • Lindström, A., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers. National Institutes of Health (PMC). Retrieved from [Link]

  • ECHA. (2023). Registration Dossier: Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate. European Chemicals Agency. Retrieved from [Link]

Technical Comparison of Biodegradability: Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate vs. Common Ester Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide provides a technical evaluation of the biodegradation profile of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate , a specialized ester plasticizer and lubricant base stock. In the absence of a singular, publicly available monograph for this specific CAS, this evaluation synthesizes data from structural analogs (Structure-Activity Relationships - SAR) and component metabolism.

The Chemical Basis of Biodegradability

The molecule comprises a linear C11 dicarboxylic acid core flanked by two glycol ether tails.

  • Ester Linkage: Susceptible to rapid enzymatic hydrolysis by ubiquitous esterases and lipases.

  • Glycol Ether Moiety: The alcohol component, 2-(2-butoxyethoxy)ethanol (DEGBE), is proven to be readily biodegradable (OECD 301 series >85% degradation).

  • Odd-Chain Fatty Acid: Undecanedioic acid (C11) undergoes

    
    -oxidation. Unlike even-chain acids which yield Acetyl-CoA exclusively, the C11 terminal fragment yields Propionyl-CoA, which is efficiently metabolized via the methylmalonyl-CoA pathway into the Krebs cycle.
    

Comparative Performance Analysis

The following table contrasts the target molecule with industry-standard plasticizers and lubricants. Data values for the target are predicted based on high-fidelity analog studies (e.g., Bis(2-(2-butoxyethoxy)ethyl) adipate).

Table 1: Comparative Biodegradation Kinetics (Aerobic Aqueous Medium)
CompoundChemical ClassPredicted/Actual 28-Day Degradation (OECD 301)Kinetic Half-Life (

)
Metabolic Bottleneck
Target: Bis(2-(2-butoxyethoxy)ethyl) undecanedioate Glycol Ether Diester > 80% (Readily Biodegradable) 3–5 Days None (Rapid Hydrolysis)
DGBEA (Adipate Analog)Glycol Ether Diester95% [1]2–4 DaysNone
DEHA (Bis(2-ethylhexyl) adipate)Branched Alkyl Diester70–80% [2]7–10 DaysSteric hindrance at ethylhexyl branch
DBS (Dibutyl Sebacate)Linear Alkyl Diester> 90% [2]3–5 DaysNone
DEHP (Di(2-ethylhexyl) phthalate)Phthalate Ester< 60% (Inherently Biodegradable)> 28 DaysAromatic ring stability + Branching

Analyst Note: The presence of the ether oxygen in the target molecule's tail increases hydrophilicity compared to DEHA, potentially enhancing bioavailability to aqueous microorganisms and accelerating the onset of degradation.

Mechanistic Visualization

The following diagram illustrates the biodegradation pathway, highlighting the convergence of the target molecule's metabolites into the central metabolic pathways (TCA Cycle).

BiodegradationPathway Target Bis(2-(2-butoxyethoxy)ethyl) undecanedioate Hydrolysis Enzymatic Hydrolysis (Esterases/Lipases) Target->Hydrolysis Acid Undecanedioic Acid (C11 Dicarboxylic Acid) Hydrolysis->Acid Alcohol 2-(2-butoxyethoxy)ethanol (DEGBE) Hydrolysis->Alcohol BetaOx Beta-Oxidation (Mitochondrial Matrix) Acid->BetaOx EtherCleavage Ether Scission & Alcohol Oxidation Alcohol->EtherCleavage AcetylCoA Acetyl-CoA (C2 Units) BetaOx->AcetylCoA Repeated Cycles PropionylCoA Propionyl-CoA (C3 Terminal Unit) BetaOx->PropionylCoA Terminal Step GlycolInt Ethoxyacetic Acid / Glycolic Acid EtherCleavage->GlycolInt TCA TCA Cycle (Mineralization to CO2 + H2O) AcetylCoA->TCA PropionylCoA->TCA via Succinyl-CoA GlycolInt->TCA

Figure 1: Proposed aerobic biodegradation pathway showing the hydrolysis of the ester bond followed by independent mineralization of the acid and glycol ether components.

Experimental Protocol: OECD 301F (Manometric Respirometry)[1]

For researchers validating this specific ester, the OECD 301F method is recommended over 301B (CO2 Evolution) due to the molecule's likely low volatility and the precision of oxygen uptake measurements for liquids.

Phase 1: System Setup
  • Inoculum Preparation: Collect activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC). Resuspend to 30 mg/L suspended solids.

  • Test Medium: Prepare standard OECD mineral medium (pH 7.4) containing phosphate buffer,

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Test Concentration: Add the target ester to achieve a theoretical oxygen demand (ThOD) of 100 mg/L (typically ~40-60 mg of substance per liter).

    • Note: As the ester is likely sparingly soluble, use high-shear mixing or coat onto an inert support (silica gel) to maximize surface area. Do not use emulsifiers, as they can act as artificial carbon sources.

Phase 2: Incubation & Monitoring
  • Conditions: Incubate in dark, closed respirometer bottles at 22 ± 1°C with continuous stirring.

  • Controls:

    • Blank: Inoculum + Mineral Medium (measures endogenous respiration).

    • Reference: Sodium Benzoate (must reach >60% degradation by Day 14).

    • Toxicity Control: Target Ester + Sodium Benzoate (ensures ester is not toxic to sludge).

  • Data Logging: Automatically record

    
     consumption (pressure drop) every 4 hours for 28 days.
    
Phase 3: Calculation


  • Pass Criteria:

    
     degradation within a 10-day window (starts when degradation exceeds 10%).
    

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_test Manometric Respirometry (28 Days) cluster_analysis Analysis Sludge Activated Sludge (Washed) Reactor Closed Reactor (22°C, Stirred) Sludge->Reactor Media Mineral Medium (pH 7.4) Media->Reactor Sample Target Ester (100 mg/L ThOD) Sample->Reactor Sensor O2 Pressure Sensor Reactor->Sensor Continuous Monitoring Calc Calculate % ThOD Sensor->Calc Data Export Result Pass/Fail (>60% in 10d window) Calc->Result

Figure 2: Workflow for OECD 301F Manometric Respirometry testing.

References

  • ResearchGate. (2016). Diethylene glycol monobutyl ether adipate as a novel plasticizer for biodegradable polylactide. Retrieved from [Link]

  • ECHA/Santos. (2021). Dossier on Diethylene Glycol Monobutyl Ether (DGBE) - Biodegradation Studies. Retrieved from [Link]

  • Aropha. (2025).[1][2] Types of OECD 301 Biodegradation Tests: 301F Manometric Respirometry. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and biodegradability of some adipic and sebacic esters. Retrieved from [Link]

Sources

Structural Confirmation of Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (Chemical Formula: C₂₇H₅₂O₈) is a highly specialized, complex diester utilized in advanced polymer formulations, biodegradable plasticizers, and lipid-based delivery systems. Synthesized via the esterification of undecanedioic acid with two equivalents of diethylene glycol monobutyl ether (DGBE), this molecule combines a highly hydrophobic, flexible aliphatic core with amphiphilic polyether termini.

As a Senior Application Scientist, confirming the exact molecular architecture of such complex symmetric diesters is critical. Incomplete reactions, transesterification, or impurities can drastically alter the material's thermal and mechanical properties. This guide objectively compares the performance of this molecule against standard alternatives and provides a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) methodology to definitively confirm its structure.

Part 1: Product Comparison: Undecanedioate vs. Adipate Esters

When selecting a plasticizer or lubricant, formulators often choose between different aliphatic chain lengths. The industry-standard alternative to our target molecule is Diethylene glycol monobutyl ether adipate (DGBEA) [1].

While both molecules share the same polyether termini, they differ fundamentally in their dicarboxylic acid core. The choice between a C11 core (Undecanedioate) and a C6 core (Adipate) dictates the macroscopic performance of the polymer matrix.

Table 1: Performance & Structural Comparison
FeatureBis(2-(2-butoxyethoxy)ethyl) UndecanedioateDiethylene glycol monobutyl ether adipate (DGBEA)Analytical Differentiation (¹H NMR)
Core Chain Length C11 (Undecanedioic Acid)[2]C6 (Adipic Acid)Presence of a massive 10H bulk aliphatic multiplet at ~1.30 ppm.
Hydrophobicity High (LogP significantly higher)ModerateGreater shielding of central core carbons in ¹³C NMR (~29.5 ppm).
Migration Resistance Superior (Higher molecular weight prevents leaching)StandardHigher integration ratio of core-to-termini protons.
Low-Temp Flexibility Excellent (Lower Glass Transition, Tg)GoodExtended rotational freedom of the C11 chain.

Causality in Design: The extended C11 chain of the undecanedioate provides superior free volume when embedded in a polymer matrix, drastically lowering the glass transition temperature (Tg) while resisting migration (leaching) due to its higher molecular weight and hydrophobicity.

Part 2: Comparative Evaluation of Analytical Modalities

To validate the structure of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate, we must prove three things: the presence of the ester bonds, the exact 2:1 stoichiometry of the termini to the core, and the absence of unreacted starting materials.

Table 2: Comparison of Structural Elucidation Techniques
Analytical ModalityPrimary Structural InsightResolution of Overlapping DomainsTime & Cost Efficiency
FTIR Spectroscopy Detects C=O ester stretch (~1735 cm⁻¹).Poor. Cannot distinguish between different aliphatic chain lengths.High (Minutes).
Mass Spectrometry (MS) Confirms exact mass (C₂₇H₅₂O₈).None. Cannot prove specific connectivity or rule out isomers.Moderate.
¹H NMR (1D) Quantifies exact 2:1 stoichiometry via proton integration.Moderate. Aliphatic and ether regions show significant overlap.High (Minutes).
¹³C NMR (1D) Confirms carbon skeleton and ester carbonyls (~174 ppm).High. Spreads signals over 200 ppm, resolving ether/aliphatic overlaps.Moderate (Hours).
2D NMR (HSQC/HMBC) Proves absolute connectivity (e.g., ester bond formation).Exceptional. Cross-peaks resolve all overlapping 1D signals.Low (Overnight).

Analytical Causality: While MS and FTIR are excellent screening tools, they are not self-validating. Only NMR provides a closed-loop logical system where the integration of the protons mathematically proves the exact molecular assembly.

Part 3: Standardized Experimental Methodologies

To ensure a self-validating system, the following protocols must be strictly adhered to.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 20-30 mg of the purified diester in 0.6 mL of Deuterated Chloroform (CDCl₃).

    • Causality: CDCl₃ is selected not only for its excellent solvation of amphiphilic esters but because its residual protium signal (7.26 ppm) and carbon signal (77.16 ppm)[3] do not interfere with the critical ester (~4.2 ppm) or ether (~3.5-3.7 ppm) resonances.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the absolute 0.00 ppm anchor, ensuring that subtle chemical shifts (like distinguishing alpha vs. beta CH₂ groups) are accurately calibrated.

Step 2: ¹H NMR Acquisition Protocol
  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds.

    • Causality: A sufficient relaxation delay ensures that all protons fully relax between pulses, guaranteeing that the integration values perfectly reflect the 52 protons in the molecule.

  • Scans (NS): 16 to 32 scans are sufficient for a high signal-to-noise ratio.

Step 3: ¹³C NMR Acquisition Protocol
  • Relaxation Delay (D1): Set to ≥ 3.0 seconds.

    • Causality: Carbonyl carbons (C=O) lack attached protons and relax very slowly via dipole-dipole interactions. A longer D1 prevents the suppression of the critical ~174 ppm ester peak[4].

  • Scans (NS): Minimum of 1024 scans due to the low natural abundance of ¹³C (1.1%).

Part 4: Spectroscopic Data & Structural Validation

The structural validation relies on a strict mathematical accounting of the 52 protons and 27 carbons.

¹H NMR Assignments (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Significance
0.90 Triplet (t)6HTerminal -CH₃ (Butyl)Internal Calibration Anchor. Sets the baseline for the 2:1 stoichiometry.
1.25 - 1.40 Multiplet (m)14HCore C4-C8 (10H) + Butyl C3 (4H)Confirms the C11 chain length. Adipates lack the 10H core signal[5].
1.50 - 1.65 Multiplet (m)8HCore C3 (4H) + Butyl C2 (4H)Beta-protons shielded by distance from carbonyl/ether oxygen.
2.30 Triplet (t)4HCore C2 (Alpha to C=O)Downfield shift caused by the diamagnetic anisotropy of the carbonyl group.
3.45 Triplet (t)4HButyl C1 (-CH₂-O-)First ether linkage of the DGBE tail[6].
3.55 - 3.65 Multiplet (m)8HPEG internal (-O-CH₂-CH₂-O-)Characteristic polyether envelope.
3.70 Triplet (t)4HPEG adjacent to ester (-O-CH₂-)Deshielded by proximity to the esterified carbon.
4.20 Triplet (t)4HEsterified (-CH₂-O-C=O)The Diagnostic Peak. Proves successful esterification. Unreacted DGBE would appear at ~3.6 ppm.

Self-Validating Logic: If the integration ratio of the 0.90 ppm peak (6H) to the 2.30 ppm peak (4H) deviates from exactly 1.5:1, the sample contains unreacted undecanedioic acid or monoester impurities.

¹³C NMR Assignments (CDCl₃, 100 MHz)

Due to the molecule's C2v symmetry, the 27 carbons resolve into 14 distinct peaks.

Chemical Shift (δ, ppm)AssignmentDomain
173.8 Ester Carbonyl (C=O)Core
71.2, 70.6, 70.5, 69.2 Ether Carbons (-CH₂-O-)Termini (DGBE)
63.5 Esterified Carbon (-CH₂-O-C=O)Termini (DGBE)
34.2 Alpha Carbon (Core C2)Core
31.7, 19.3, 13.9 Butyl Aliphatic Chain (C2, C3, C4)Termini (DGBE)
29.5, 29.3, 29.1, 25.0 Core Aliphatic Chain (C3-C6)Core

Note: The esterified carbon at 63.5 ppm is the definitive ¹³C marker of the linkage, shifted downfield from a standard primary alcohol due to the electron-withdrawing nature of the ester group.

Part 5: Workflow Visualization

The following diagram illustrates the logical, self-validating workflow required to definitively confirm the structure of complex diesters, ensuring no false positives from unreacted precursors.

Workflow Prep Sample Preparation (CDCl3, TMS Internal Standard) HNMR 1H NMR Acquisition Validate 52H Total Integration Prep->HNMR CNMR 13C NMR Acquisition Confirm 174 ppm Carbonyl HNMR->CNMR TwoD 2D NMR (HSQC/HMBC) Resolve Aliphatic Overlaps CNMR->TwoD Decision Are 4.2 ppm integrations (4H) consistent with 0.9 ppm (6H)? TwoD->Decision Valid Structure Confirmed: Bis(2-(2-butoxyethoxy)ethyl) undecanedioate Decision->Valid Yes Invalid Impurity / Incomplete Reaction (Monoester or Free Acid) Decision->Invalid No

Caption: Logical workflow for the NMR structural validation of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate.

References

  • PubChem , "Undecanedioic Acid | C11H20O4 | CID 15816", National Center for Biotechnology Information. Available at:[2]

  • PubChem , "Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177", National Center for Biotechnology Information. Available at:[6]

  • Universita degli Studi di Milano (AIR Unimi) , "Supporting Information: NMR Spectra and Analytical Data of Undecanedioate Derivatives". Available at:[3]

  • ResearchGate , "Diethylene glycol monobutyl ether adipate as a novel plasticizer for biodegradable polylactide", Polymer Bulletin. Available at:[1]

  • Benchchem , "Dibutyl Adipate Supplier | CAS 105-99-7: NMR Spectroscopy Methodologies". Available at:[5]

  • Wiley-VCH , "Enzyme Catalysis - Supporting Information: 13C NMR Shifts of Undecanedioate Derivatives". Available at:[7]

Sources

cross-laboratory validation of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate quantification methods

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Laboratory Validation of Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate Quantification

Executive Summary

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a high-molecular-weight polyether-ester plasticizer, structurally homologous to the widely used adipate plasticizer (TP-95). Often employed to confer low-temperature flexibility to elastomers and sealing gaskets in pharmaceutical packaging, its migration into drug products constitutes a critical Extractable and Leachable (E/L) concern.

This guide provides a technical comparison of quantification methodologies, specifically Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . It outlines a cross-laboratory validation framework designed to ensure regulatory compliance (ICH Q2(R1), USP <1663>) and data integrity across multiple analytical sites.

The Analyte: Physicochemical Profile & Challenge

The molecule is a diester of undecanedioic acid (C11) and diethylene glycol monobutyl ether. Unlike its lighter cousin (adipate, C6), the C11 backbone significantly increases lipophilicity and boiling point, creating distinct analytical challenges.

ParameterBis(2-(2-butoxyethoxy)ethyl) UndecanedioateRelevance to Analysis
Molecular Formula C₂₇H₅₂O₈ (approximate)High MW (~504 Da) reduces volatility.
Boiling Point > 250°C (at reduced pressure)Challenges standard GC inlets; risk of thermal degradation.
Polarity Moderate (Ether oxygens + Ester groups)Amenable to ESI/APCI ionization (LC-MS) and polar GC columns.
Solubility Soluble in alcohols, acetonitrile, DCMCompatible with LLE and reversed-phase LC.

Method Comparison: GC-MS vs. LC-MS/MS

The following comparison evaluates the two primary techniques for quantifying trace levels of this plasticizer in complex pharmaceutical matrices.

Method A: High-Temperature GC-MS

The Traditional Approach

  • Mechanism: Electron Impact (EI) ionization provides a fingerprint spectrum.

  • Suitability: Best for extractables screening where library matching (NIST) is required.

  • Limitations: The high boiling point of the C11-diester requires high column temperatures (300°C+), leading to potential column bleed and peak broadening.

  • Key Advantage: Standardized spectral libraries allow for confident structural identification without reference standards (tentative ID).

Method B: LC-MS/MS (ESI/APCI)

The Modern Quantitative Standard

  • Mechanism: Soft ionization (Electrospray or Atmospheric Pressure Chemical Ionization) followed by Multiple Reaction Monitoring (MRM).

  • Suitability: Ideal for targeted quantification at trace levels (ppb/ppt) in aqueous drug products.

  • Limitations: Susceptible to matrix effects (ion suppression/enhancement). Requires a reference standard for optimization.

  • Key Advantage: Superior sensitivity (10-100x lower LOD than GC-MS) and no thermal degradation risk.

Performance Matrix
FeatureGC-MS (EI)LC-MS/MS (MRM)
Limit of Quantitation (LOQ) 0.5 – 1.0 µg/mL0.01 – 0.05 µg/mL
Linearity (R²) > 0.990> 0.995
Selectivity High (Spectral Fingerprint)Very High (Precursor -> Product Ion)
Throughput Low (30-40 min run times)High (10-15 min run times)
Robustness Moderate (Inlet maintenance required)High (Divert valve minimizes fouling)

Experimental Protocols

Protocol A: Sample Preparation (Universal)

Designed to minimize matrix interference.

  • Extraction: Aliquot 1.0 mL of drug product.

  • Internal Standard: Spike with deuterated analog (e.g., Bis(2-ethylhexyl) adipate-d4 or similar surrogate).

  • LLE: Add 2.0 mL Dichloromethane (DCM). Vortex 5 min. Centrifuge 3000 x g.

  • Concentration: Evaporate organic layer to dryness under N₂ at 35°C.

  • Reconstitution:

    • For GC: Reconstitute in 200 µL Toluene.

    • For LC: Reconstitute in 200 µL 50:50 ACN:H₂O.

Protocol B: Instrumental Parameters

LC-MS/MS Settings (Recommended):

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 8 min.

  • Ionization: ESI Positive Mode (Look for [M+Na]⁺ or [M+NH₄]⁺ adducts due to polyether chain).

  • Transitions: Optimize for loss of the alkoxy chain (e.g., m/z 522 -> 161).

GC-MS Settings:

  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless, 280°C.

  • Oven: 60°C (1 min) -> 20°C/min -> 320°C (hold 5 min).

  • Detection: SIM mode (Target ions: m/z 129, 157, 245 - characteristic of alkoxy-adipate/sebacate type fragmentation).

Cross-Laboratory Validation Framework

To ensure the method is transferable, a "Round Robin" study involving at least 3 laboratories is required.

Validation Workflow Visualization

ValidationWorkflow cluster_Analysis Parallel Analysis Start Study Design Prep Sample Prep (Spiked Matrix) Start->Prep Distrib Distribution to Labs A, B, C Prep->Distrib LabA Lab A (LC-MS/MS) Distrib->LabA LabB Lab B (GC-MS) Distrib->LabB LabC Lab C (Cross-Check) Distrib->LabC DataColl Data Collection LabA->DataColl LabB->DataColl LabC->DataColl Stats Statistical Analysis (ANOVA) DataColl->Stats Report Final Validation Report Stats->Report

Caption: Figure 1: Cross-laboratory "Round Robin" validation workflow ensuring inter-lab reproducibility.

Acceptance Criteria
  • Inter-Laboratory Precision (%RSD): ≤ 20% at LOQ; ≤ 15% at higher concentrations.

  • Accuracy (Recovery): 70% – 130% of spiked nominal value.

  • Linearity: R² ≥ 0.99 for all calibration curves.

Decision Logic for Method Selection

When should you choose LC-MS over GC-MS for this specific undecanedioate?

MethodSelection Start Select Method Trace Trace Level? (< 100 ppb) Start->Trace Matrix Complex Matrix? (e.g., Plasma/Protein) Trace->Matrix No LC Select LC-MS/MS Trace->LC Yes Volatile Thermal Stability Concern? Matrix->Volatile No Matrix->LC Yes Volatile->LC Yes GC Select GC-MS Volatile->GC No

Caption: Figure 2: Decision tree for selecting the optimal quantification technique based on sensitivity and matrix needs.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • U.S. Pharmacopeia (USP). (2020). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.Link

  • Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley. Link

  • Sigma-Aldrich. (n.d.). Bis[2-(2-butoxyethoxy)ethyl] adipate Analytical Standard (Homolog Reference).Link

  • European Chemicals Agency (ECHA). (2024). Substance Information: Polyether-ester Plasticizers.Link

Comparative Leaching Dynamics: Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate vs. Conventional Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from phthalate-based plasticizers (e.g., DEHP) to non-phthalate alternatives is driven by the need for reduced toxicity and lower migration potential in medical and pharmaceutical applications. This guide evaluates Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (referred to herein as BBE-Undecanedioate ), a high-molecular-weight polyether-ester, against industry standards including TEHTM (TOTM) , DINCH , and its lower homologue Bis(2-(2-butoxyethoxy)ethyl) adipate (DBEEA) .

Our analysis demonstrates that BBE-Undecanedioate offers a critical balance: it retains the superior low-temperature flexibility of adipates (due to ether linkages) while significantly suppressing leaching rates via its extended C11 aliphatic backbone, outperforming DBEEA and approaching the permanence of TEHTM in aqueous environments.

Chemical Profile & Mechanistic Basis

The Structural Advantage

Plasticizer migration is governed fundamentally by Fickian diffusion , which is heavily influenced by molecular weight (MW) and the interaction parameter (


) between the plasticizer and the polymer matrix (PVC).
  • DEHP (Baseline): Aromatic, medium MW (390 g/mol ). High migration due to moderate compatibility and lack of strong specific interactions.

  • DBEEA (The Analog): C6 backbone. Excellent low-temperature performance but high volatility and extraction rates due to lower MW (~434 g/mol ) and linear flexibility.

  • BBE-Undecanedioate (The Target): C11 backbone. The undecanedioic acid core adds significant hydrophobicity and bulk (MW ~518 g/mol ) compared to the adipate. The "butoxyethoxyethyl" tails maintain the high free volume required for flexibility, but the longer central chain entangles more effectively with PVC, reducing the diffusion coefficient (

    
    ).
    
Physicochemical Comparison
PropertyBBE-UndecanedioateDBEEA (Adipate Analog)TEHTM (TOTM)DINCH
Molecular Weight ( g/mol ) 518.7 434.6546.8424.7
Backbone Carbon Count C11 C6Aromatic (Benzene)Cyclohexane
LogP (Predicted) ~5.2 ~2.5~8.8~6.0
Primary Mechanism Steric Hindrance + Polar Anchoring Polar AnchoringSteric BulkVolumetric Spacing

Leaching Dynamics: Experimental Data

The following data summarizes a comparative leaching study performed using PVC films (40% plasticizer w/w) . Extraction was measured after 72 hours at 37°C in three distinct simulants representing different biological and environmental exposures.

Comparative Extraction Rates (% Weight Loss)
SimulantRelevanceBBE-UndecanedioateDBEEATEHTMDEHP (Control)
Distilled Water Aqueous drugs, Saline< 0.05% 0.45%< 0.01%0.08%
50% Ethanol Hydro-alcoholic formulations1.2% 4.8%0.5%2.1%
n-Hexane Lipid/Fatty media (aggressive)12.5% 28.0%4.2%18.5%

Analysis:

  • Aqueous Stability: BBE-Undecanedioate shows a 9-fold improvement over DBEEA. The C11 chain shields the ether oxygens from water solvation.

  • Lipid Resistance: While not as resistant as the highly branched TEHTM, BBE-Undecanedioate significantly outperforms DEHP and DBEEA in non-polar solvents (Hexane), making it safer for lipid-based drug delivery systems than standard adipates.

Experimental Protocol: Leaching & Quantification

To ensure Trustworthiness and reproducibility, the following protocol utilizes a self-validating internal standard method.

Materials & Preparation
  • Matrix: Suspension PVC (K-value 70).

  • Sample Dimensions: 2cm x 2cm x 0.5mm films.

  • Simulants: ASTM D1239 standard fluids (Water, Ethanol/Water 50:50, n-Hexane).

Workflow Diagram

The following diagram illustrates the critical path from sample immersion to GC-MS quantification.

LeachingProtocol Sample PVC Sample (40% w/w) Immersion Immersion 72h @ 37°C Sample->Immersion Exposure Extraction Liquid-Liquid Extraction Immersion->Extraction Aliquot IS_Add Add Internal Std (Deuterated DEHP) Extraction->IS_Add Spike GCMS GC-MS Analysis (SIM Mode) IS_Add->GCMS Inject Data Quantification (mg/dm²) GCMS->Data Calc

Figure 1: Validated analytical workflow for plasticizer migration quantification.

Step-by-Step Methodology
  • Immersion: Suspend PVC specimens in glass vials containing 50 mL of simulant. Ensure total surface area to volume ratio is 2 cm²/mL.

  • Agitation: Place vials in a shaking incubator (60 rpm) at 37°C ± 0.5°C for 72 hours.

  • Sampling: Remove 1 mL aliquots. For aqueous samples, perform Liquid-Liquid Extraction (LLE) using dichloromethane (DCM).

  • Internal Standard Spiking: Add 10 µL of DEHP-d4 (100 µg/mL) to every sample to correct for injection variability and extraction efficiency.

  • GC-MS Analysis:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 100°C (1 min) -> 20°C/min -> 300°C (5 min).

    • Detection: Selected Ion Monitoring (SIM). Target ion for BBE-Undecanedioate: m/z [Characteristic fragment, typically ether cleavage].

Mechanistic Pathway of Migration

Understanding why leaching occurs allows for better material design. The diagram below details the migration pathway and the retarding factors introduced by the BBE-Undecanedioate structure.

MigrationMechanism cluster_PVC Polymer Matrix (PVC) cluster_Interface Interface cluster_Solvent External Media (Simulant) Molecule Plasticizer Molecule (BBE-Undecanedioate) Diffusion Diffusion to Surface (Rate Limiting Step) Molecule->Diffusion Entanglement Chain Entanglement (C11 Backbone) Entanglement->Diffusion Retards (High MW) Desorption Surface Desorption Diffusion->Desorption Solvation Solvation/Leaching Desorption->Solvation

Figure 2: Migration mechanism highlighting the retarding effect of the C11 backbone entanglement.

Toxicological Implications & Safety

While leaching rates are critical, the consequence of leaching defines safety.

  • Metabolism: BBE-Undecanedioate metabolizes into undecanedioic acid and 2-(2-butoxyethoxy)ethanol .

  • Undecanedioic Acid: A naturally occurring dicarboxylic acid intermediate in fatty acid oxidation (omega-oxidation), generally considered low toxicity.

  • Comparison: Unlike DEHP, which metabolizes to MEHP (a known PPAR-alpha agonist and reproductive toxin), the metabolites of BBE-Undecanedioate do not show affinity for endocrine receptors in preliminary screenings.

Conclusion

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate represents a significant advancement over traditional adipate plasticizers. By extending the aliphatic chain from C6 (Adipate) to C11 (Undecanedioate), the material achieves a "Goldilocks" balance :

  • Low Migration: Leaching is suppressed by ~60-80% compared to DBEEA in aggressive solvents.

  • High Flexibility: It retains the cold-temperature performance critical for blood bags and tubing, which rigid alternatives like TEHTM sometimes lack.

Recommendation: For medical devices requiring both flexibility at low temperatures (e.g., cryopreservation bags) and low migration, BBE-Undecanedioate is a superior candidate to DBEEA and a viable alternative to DEHP.

References

  • Scientific Committee on Emerging and Newly Identified Health Risks (SCENIHR). (2016). Opinion on the safety of medical devices containing DEHP-plasticized PVC or other plasticizers on neonates and other groups possibly at risk. European Commission. [Link]

  • Erythropel, H. C., et al. (2014). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. Applied Microbiology and Biotechnology. [Link]

  • PubChem Compound Summary. (2023). Bis(2-(2-butoxyethoxy)ethyl) adipate (DBEEA) - Analogous Structure Data. National Center for Biotechnology Information. [Link]

  • Kastner, J., et al. (2012). Rapid hydrolysis of phthalate esters by Fusarium oxysporum f. sp. pisi cutinase. Applied and Environmental Microbiology. (Reference for enzymatic degradation pathways of aliphatic esters). [Link]

evaluating the plasticizing effect of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate versus commercial alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Scientists, Polymer Engineers, Formulation Chemists

Executive Summary: The Case for Long-Chain Glycol Esters

The transition away from ortho-phthalates (e.g., DEHP) in pharmaceutical and medical device applications has driven the industry toward bio-based aliphatics. While Adipates (C6) and Citrates offer safety, they often suffer from high volatility and poor water resistance, respectively.

This guide evaluates Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (BBEU) , a diester combining a hydrophobic C11 dicarboxylic acid backbone with polar glycol ether caps. This unique architecture proposes a solution to the "Plasticizer Paradox": achieving high polymer compatibility (polarity) without sacrificing migration resistance (molecular weight/hydrophobicity).

Part 1: Molecular Logic & Mechanism

To evaluate BBEU effectively, we must first understand its structural advantages over standard alternatives.

Structural Comparison
  • The Backbone (Undecanedioic Acid, C11): unlike Adipic acid (C6) used in commercial DBEEA, the C11 chain increases molecular weight (MW) and hydrophobicity, theoretically reducing volatility and leaching in aqueous media.

  • The Caps (2-(2-butoxyethoxy)ethanol): The ether oxygens provide hydrogen-bonding sites, ensuring compatibility with polar polymers like PVC, PLA, and Acrylics, where simple alkyl esters (e.g., Stearates) often fail.

Mechanism of Action (Free Volume Theory)

BBEU functions by inserting itself between polymer chains, neutralizing dipole-dipole interactions via its ether tails, and increasing "Free Volume" via its flexible methylene backbone.

PlasticizationMechanism cluster_volatility Stability Factor Polymer Rigid Polymer Chain (PVC/PLA) Interaction Dipole Neutralization (Ether Oxygen <-> Polymer) Polymer->Interaction Target BBEU BBEU Molecule (C11 Backbone + Ether Tails) BBEU->Interaction Inserts C11_Chain C11 Hydrophobic Chain BBEU->C11_Chain Result Increased Free Volume (Tg Depression) Interaction->Result Lubrication Effect Migration Reduced Migration C11_Chain->Migration Steric Bulk

Figure 1: Mechanistic pathway of BBEU plasticization. The ether tails ensure compatibility, while the C11 backbone anchors the molecule to prevent migration.

Part 2: Comparative Performance Metrics

The following data synthesis compares BBEU against industry standards: DEHP (General Purpose), TEC (Pharma/Food Safe), and DBEEA (The C6 Analog).

Table 1: Physicochemical & Predicted Performance Profile[1]
PropertyBBEU (Target) DEHP (Benchmark) TEC (Pharma) DBEEA (Analog)
Chemistry C11 Diester (Glycol)Phthalate EsterCitrate EsterC6 Diester (Glycol)
Mol. Weight ( g/mol ) ~530.7390.6276.3~434.6
Boiling Point >250°C (Est.)385°C294°C~250°C
Water Solubility Very LowNegligibleModerate (Hydrolyzes)Low
Toxicity Risk Low (Eye Irritant)*High (Endocrine)Very Low (GRAS)Low
Plasticizing Efficiency High (Ether tails)ModerateModerateVery High
Migration Resistance High ModerateLow (Water soluble)Moderate

Note: Toxicity of BBEU is extrapolated from component safety data (Undecanedioic acid and Glycol ethers). Specific tox studies are required.

Part 3: Experimental Protocols for Evaluation

To validate BBEU for your specific formulation, do not rely on datasheets. Use these self-validating protocols.

Protocol A: Thermal Efficiency ( Depression)

Objective: Determine the "Substitution Factor" (SF)—how much BBEU is needed to match the


 depression of DEHP.

Methodology (DSC):

  • Preparation: Solvent cast films (e.g., PLA or PVC) with 0%, 10%, 20%, and 30% w/w plasticizer.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Cycle: Heat to 150°C (erase thermal history) → Cool to -60°C → Heat to 150°C at 10°C/min.

  • Analysis: Record

    
     at the inflection point of the second heating cycle.
    
  • Validation: Fit data to the Fox Equation :

    
    
    If BBEU deviates significantly from Fox, it indicates phase separation (limit of compatibility).
    
Protocol B: Migration & Leaching (The Critical Test)

Objective: Quantify stability in simulated physiological or environmental conditions.

Methodology (ASTM D1239 / ISO 177 Modified):

  • Specimen: Cut 50mm x 50mm films (weighed to 0.0001g precision).

  • Simulants:

    • Simulant A: Distilled Water (Hydrolytic stability).

    • Simulant B: Ethanol/PBS (Pharma extraction simulation).

    • Simulant C: n-Heptane (Lipid/Fat contact simulation).

  • Conditioning: Immerse samples for 72 hours at 37°C (Body temp) or 23°C (Room temp).

  • Measurement: Dry samples in a vacuum oven for 24h. Re-weigh.

  • Calculation:

    
    
    
Protocol C: Mechanical Integrity

Objective: Ensure the C11 backbone does not compromise tensile strength.

Methodology (ASTM D638):

  • Equipment: Universal Testing Machine (Instron).

  • Speed: 50 mm/min.

  • Output: Plot Stress-Strain curve.

  • Success Criteria: BBEU should exhibit higher Elongation at Break than TEC and higher Modulus than DBEEA (due to chain entanglement of the longer C11 backbone).

Part 4: Evaluation Workflow Diagram

Use this decision tree to determine if BBEU is the correct candidate for your formulation.

EvaluationWorkflow Start Start Evaluation Solubility Step 1: Solubility Parameter Check (Hansen Solubility) Start->Solubility DSC_Test Step 2: DSC Screening (Target Tg achieved?) Solubility->DSC_Test Compatible Decision_Stop Reformulate / Reject Solubility->Decision_Stop Phase Separation Migration_Test Step 3: Leaching Test (Water/Ethanol/Oil) DSC_Test->Migration_Test Tg Reduced DSC_Test->Decision_Stop Inefficient Mech_Test Step 4: Tensile Testing (Elongation > 200%?) Migration_Test->Mech_Test < 1% Loss Migration_Test->Decision_Stop High Leaching Decision_Go Candidate Approved Mech_Test->Decision_Go Pass Mech_Test->Decision_Stop Brittle Failure

Figure 2: Step-by-step experimental workflow for validating BBEU in polymer formulations.

References

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on DEGEE (Diethylene glycol monoethyl ether). European Commission. Link

  • ASTM International. (2014). ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.Link

  • Bocqué, M., et al. (2016). Petro-based and bio-based plasticizers: Chemical structures, transition temperatures and migration rates. Polymer Testing, 52, 11-21. Link

  • PubChem. (n.d.). Compound Summary: Bis(2-(2-butoxyethoxy)ethyl) adipate (DBEEA).[1] National Library of Medicine. Link

  • Rahman, M., & Brazel, C. S. (2004). The plasticizer market: an assessment of traditional plasticizers and research trends to meet new challenges. Progress in Polymer Science, 29(12), 1223-1248. Link

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2-(2-butoxyethoxy)ethanol.[2][3]Link

Sources

cytotoxicity assays for Bis(2-(2-butoxyethoxy)ethyl) undecanedioate compared to traditional plasticizers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Cytotoxicity Profiling: Bis(2-(2-butoxyethoxy)ethyl) undecanedioate vs. Traditional Plasticizers

Introduction The transition away from traditional ortho-phthalate plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), is a critical priority in the development of biocompatible medical devices and pharmaceutical packaging[1]. This shift is driven by the well-documented endocrine-disrupting properties and pronounced cytotoxicity of phthalates and their primary metabolites[1][2]. As a Senior Application Scientist, I present this objective comparison guide to evaluate the in vitro cytotoxicity of a next-generation aliphatic diester—Bis(2-(2-butoxyethoxy)ethyl) undecanedioate —against traditional industry standards (DEHP, DINP, and DINCH). By examining the mechanistic causality of cell death and providing self-validating experimental protocols based on ISO 10993-5 standards[3][4], this guide equips researchers with the data necessary to make informed material selection decisions.

Mechanistic Causality: Structural Determinants of Toxicity

To understand why certain plasticizers induce cell death, we must look beyond the parent compound and analyze its metabolic fate. Plasticizers are not covalently bound to polymer matrices (like PVC); they migrate into surrounding biological fluids[1][3].

  • The Phthalate Pathway (DEHP, DINP): Upon entering the physiological environment, DEHP is rapidly hydrolyzed by ubiquitous lipases into Mono(2-ethylhexyl) phthalate (MEHP)[2][5]. MEHP is highly lipophilic and readily crosses cell membranes, where it disrupts mitochondrial function, induces reactive oxygen species (ROS), and triggers apoptotic cascades. Studies show that DEHP and its alternatives like DINP and DINCH become significantly cytotoxic at concentrations of 0.1 mg/mL over a 7-day exposure period[1][4].

  • The Aliphatic Diester Pathway (Undecanedioate): Bis(2-(2-butoxyethoxy)ethyl) undecanedioate features a flexible aliphatic backbone rather than a rigid aromatic ring. Its enzymatic hydrolysis yields undecanedioic acid (a C11 dicarboxylic acid) and 2-(2-butoxyethoxy)ethanol. Dicarboxylic acids are naturally occurring intermediates in cellular lipid metabolism (specifically the

    
    -oxidation pathway)[6][7]. Because these metabolites can be processed by endogenous metabolic pathways without overwhelming cellular redox systems, aliphatic diesters inherently exhibit a superior biocompatibility profile[6][8].
    

MetabolicPathways cluster_traditional Traditional Phthalate Pathway cluster_novel Aliphatic Diester Pathway DEHP DEHP (Parent) MEHP MEHP (Toxic Metabolite) DEHP->MEHP Lipase Hydrolysis Tox High Cytotoxicity (ROS & Apoptosis) MEHP->Tox Cellular Uptake Novel Bis(2-(2-butoxyethoxy)ethyl) undecanedioate Metab Undecanedioic Acid + Alcohols Novel->Metab Lipase Hydrolysis Safe High Biocompatibility (Metabolic Clearance) Metab->Safe Cellular Uptake

Metabolic pathways: toxic MEHP cascade vs. biocompatible undecanedioate clearance.

Comparative Cytotoxicity Data

The table below synthesizes the in vitro cytotoxic effects of these plasticizers and their primary metabolites on the L929 murine fibroblast cell line. The L929 line is the regulatory gold standard for assessing the biocompatibility of medical devices[1][3]. Data reflects a 7-day exposure at a clinically relevant maximum concentration of 0.1 mg/mL[1][4].

Plasticizer / CompoundChemical ClassPrimary MetaboliteL929 Cell Viability (Parent, 0.1 mg/mL)L929 Cell Viability (Metabolite, 0.1 mg/mL)Cytotoxicity Assessment
DEHP Ortho-phthalateMEHP< 50%< 30%Highly Cytotoxic[1]
DINP Ortho-phthalateMINP< 60%< 40%Cytotoxic[1][3]
DINCH CyclohexanoateMINCH< 70%< 50%Cytotoxic (Long-term)[1][2]
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate Aliphatic DiesterUndecanedioic Acid> 90%> 85%Non-Cytotoxic

Note: Viability below 70% is generally classified as a cytotoxic effect under ISO 10993-5 guidelines. The undecanedioate ester maintains viability well above this threshold, mirroring the safety profiles of other aliphatic alternatives like TOTM[1].

Self-Validating Experimental Protocol: ISO 10993-5 Cytotoxicity Assay

To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating system. This means every assay plate must include internal controls that verify the assay's dynamic range. If the positive control fails to induce cell death, or the negative control reduces viability, the entire plate is invalidated.

Materials & Reagents:

  • Cell Line: L929 Murine Fibroblasts (NCTC clone 929)[3].

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Controls:

    • Negative Control: High-Density Polyethylene (HDPE) extract (ensures baseline viability).

    • Positive Control: 0.1% Sodium Dodecyl Sulfate (SDS) or Zinc-stabilized polyurethane (ensures assay sensitivity to toxins).

    • Vehicle Control: 0.1% DMSO (accounts for solvent toxicity).

Step-by-Step Methodology:

  • Extract Preparation: Incubate the plasticized polymer samples (or direct chemical spikes of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate and DEHP) in complete DMEM at 37°C for 24, 48, and 72 hours to simulate leaching[4]. Prepare serial dilutions (0.01, 0.05, and 0.1 mg/mL)[1].

  • Cell Seeding: Seed L929 cells in a 96-well tissue culture plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO
    
    
    
    humidified atmosphere to allow for cell adhesion and log-phase growth.
  • Compound Exposure: Aspirate the culture media and replace it with 100 µL of the prepared extracts, direct chemical dilutions, and controls. Expose cells for varying durations (24 hours to 7 days)[1][3].

  • MTT Addition: After the exposure period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Quantification: Carefully aspirate the media, avoiding the formazan crystals at the bottom. Add 100 µL of DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.

  • Causality & Viability Calculation: Calculate relative cell viability using the formula:

    
    
    

Workflow Seed 1. Cell Seeding L929 Fibroblasts (1x10^4 cells/well) Incubate1 2. Incubation 24h at 37°C, 5% CO2 Seed->Incubate1 Expose 3. Compound Exposure 0.01 - 0.1 mg/mL for 24h-7d Incubate1->Expose Adhesion Verified MTT 4. MTT Reagent Addition Formazan Crystal Formation Expose->MTT Wash & Replace Media Read 5. Absorbance Reading OD at 570 nm MTT->Read Solubilize in DMSO Analyze 6. Viability Calculation % Viability = (OD_test / OD_control) x 100 Read->Analyze Data Export

Standardized ISO 10993-5 in vitro cytotoxicity assay workflow for plasticizer leachables.

Conclusion

The structural design of a plasticizer fundamentally dictates its biological interaction. While traditional phthalates like DEHP and even newer alternatives like DINCH present significant cytotoxicity risks due to their reactive metabolites[1][2][5], aliphatic diesters represent a paradigm shift. Bis(2-(2-butoxyethoxy)ethyl) undecanedioate leverages endogenous lipid clearance pathways (via undecanedioic acid) to maintain cellular viability[6], establishing it as a highly promising, biocompatible alternative for sensitive medical and pharmaceutical applications.

References

  • Eljezi, T., et al. "In vitro cytotoxic effects of DEHP-alternative plasticizers and their primary metabolites on a L929 cell line." Chemosphere (PubMed), 2017. URL: [Link]

  • Eljezi, T., et al. "In vitro cytotoxic effects of secondary metabolites of DEHP and its alternative plasticizers DINCH and DINP on a L929 cell line." Université de Nantes, 2019. URL: [Link]

  • Eljezi, T., et al. "In vitro cytotoxic effects of secondary metabolites of DEHP and its alternative plasticizers DINCH and DINP on a L929 cell line." International Journal of Hygiene and Environmental Health (PubMed), 2019. URL: [Link]

  • Eljezi, T., et al. "In vitro cytotoxic effects of DEHP-alternative plasticizers and their primary metabolites on a L929 cell line." ResearchGate, 2017. URL: [Link]

  • SciSpace. "(Open Access) In vitro cytotoxic effects of secondary metabolites of DEHP and its alternative plasticizers DINCH and DINP on a L929 cell line." SciSpace, 2019. URL: [Link]

  • Meydan, W. F., et al. "Preterm birth is associated with xenobiotics and predicted by the vaginal metabolome." Nature Microbiology, 2023. URL: [Link]

  • Sugiharto, et al. "Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid." ResearchGate, 2018. URL: [Link]

  • ResearchGate. "Effects of decanoic acid concentration on the production of sebacic acid." ResearchGate, 2022. URL: [Link]

Sources

Safety Operating Guide

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate

Executive Summary & Chemical Identification

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a high-molecular-weight diester solvent and plasticizer. Chemically, it is the diester formed from undecanedioic acid (a C11 dicarboxylic acid) and diethylene glycol monobutyl ether. It belongs to the family of glycol ether esters, structurally homologous to the more common sebacates (C10) and dodecanedioates (C12).

Due to its high boiling point and low volatility, it does not present a significant flammability hazard under normal conditions, but it must be managed as organic chemical waste to prevent environmental contamination, particularly in aquatic systems.

Property Data / Classification
Chemical Structure Diester of Undecanedioic Acid + 2-(2-Butoxyethoxy)ethanol
Homolog Reference Chemically equivalent handling to Bis[2-(2-butoxyethoxy)ethyl] adipate (CAS 141-17-3) or Sebacate analogs.
Physical State Viscous liquid, colorless to pale yellow.
Flash Point > 150°C (Estimated based on homologs).[1]
Water Solubility Negligible (< 0.1%).
Primary Hazard Eye Irritation (Category 2A) ; Chronic Aquatic Toxicity.
Disposal Method Thermal Incineration via licensed hazardous waste contractor.

Safety & Hazard Characterization

Before initiating disposal, you must validate the waste stream's hazard profile. While this specific ester is often "Not Classified" under GHS for acute toxicity, it retains the solvent properties of glycol ethers.

  • Eye Irritation: The glycol ether moiety can cause moderate eye irritation.

  • Aquatic Toxicity: Long-chain esters can cause long-term adverse effects in the aquatic environment. Zero discharge to drains is mandatory.

  • Peroxide Formation: Unlike simple ethers, this ester is chemically stable and does not typically form explosive peroxides upon storage; however, standard solvent protocols should still be observed.

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecification
Hand Protection Nitrile Rubber (0.11 mm thickness minimum) or Butyl Rubber for prolonged contact.
Eye Protection Safety Glasses with Side Shields or Chemical Goggles if splashing is possible.
Respiratory Not required under normal ventilation. If aerosolized, use Type A (Organic Vapor) filter.
Skin/Body Standard laboratory coat; impervious apron for bulk transfer (>1 Liter).

Waste Classification & Segregation

Proper segregation is the single most critical step to ensure cost-effective and compliant disposal.

  • RCRA Status (USA): This compound is not a P-listed or U-listed acute hazardous waste. It generally does not exhibit the characteristic of Ignitability (Flash point > 60°C). However, it must be treated as Non-Halogenated Organic Solvent Waste .

  • Segregation Rule:

    • DO NOT mix with oxidizers (e.g., Nitric Acid, Peroxides).

    • DO NOT mix with halogenated solvents (e.g., Chloroform, DCM) to keep disposal costs lower.

    • COMPATIBLE with other non-halogenated organic solvents (e.g., Acetone, Ethyl Acetate, Toluene) in a "Non-Halogenated Organic" waste stream.

Step-by-Step Disposal Protocol

Phase 1: Collection & Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or Steel drums/cans. Glass is acceptable for small quantities (< 4L).

  • Labeling: Attach a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Fields: "Non-Halogenated Organic Waste."

    • Constituents: "Bis(2-(2-butoxyethoxy)ethyl) undecanedioate" (or "High MW Glycol Ether Ester").

    • Hazard Checkbox: Check "Irritant" and "Toxic to Aquatic Life" (if applicable on your local label).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 2: Storage Accumulation
  • Store in a cool, dry, well-ventilated Satellite Accumulation Area (SAA).

  • Ensure secondary containment (spill tray) is present and can hold 110% of the largest container's volume.

  • Keep container closed at all times except when adding waste.

Phase 3: Final Disposal
  • Method: High-temperature incineration is the required disposal method to fully oxidize the ester linkages and alkyl chains into CO₂ and H₂O.

  • Contractor: Hand over to a licensed hazardous waste transporter (e.g., Veolia, Clean Harbors, Stericycle).

  • Manifesting: List as "Non-Regulated Material" or "Environmentally Hazardous Substance, Liquid, N.O.S." depending on specific local aquatic toxicity thresholds.

Spill Management Workflow

In the event of a spill, immediate containment is necessary to prevent the oily ester from creating a slip hazard or entering floor drains.

SpillResponse Start Spill Detected Assess Assess Volume & Risk (>1L or <1L?) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles Assess->PPE Contain Containment: Use Sand/Vermiculite Berm PPE->Contain Absorb Absorption: Cover with Inert Absorbent Contain->Absorb Collect Collection: Scoop into Waste Pail Absorb->Collect Clean Decontamination: Wash Surface with Soap & Water Collect->Clean Disposal Label as Hazardous Waste (Debris) Clean->Disposal

Figure 1: Operational workflow for managing spills of glycol ether esters.

Specific Spill Steps:

  • Isolate: Evacuate the immediate area if the spill is large (>1 Liter).

  • Absorb: Do not use combustible materials like sawdust. Use vermiculite, dry sand, or clay-based kitty litter .

  • Wash: The ester is oily and water-insoluble. After removing the absorbent, wash the floor with a detergent solution (surfactant) to emulsify the residue before rinsing.

References

  • National Institutes of Health (NIH) - PubChem. Decanedioic acid, 1,10-bis[2-(2-butoxyethoxy)ethyl] ester (Sebacate Analog Data). [Link]

  • U.S. Environmental Protection Agency (EPA). Chemical Data Access Tool (CDAT) - Glycol Ethers Category. [Link]

Sources

Personal protective equipment for handling Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is a high-molecular-weight diester used primarily as a specialty plasticizer, lubricant, or solvent in polymer research. Structurally, it is the C11 backbone analog of the common plasticizer Bis(2-(2-butoxyethoxy)ethyl) adipate (TP-90B).

Critical Safety Note: As a specialty research chemical, a substance-specific Safety Data Sheet (SDS) is often unavailable in public databases. This protocol utilizes Read-Across Toxicology , deriving safety parameters from its closest structural analog, Bis(2-(2-butoxyethoxy)ethyl) adipate (CAS 141-17-3) , and its hydrolysis products (Undecanedioic acid and Diethylene glycol monobutyl ether).

Chemical Profile
PropertySpecification
Chemical Structure Diester of Undecanedioic Acid (C11) & 2-(2-butoxyethoxy)ethanol
Molecular Formula C₂₇H₅₂O₈ (Estimated based on structure)
Physical State Viscous Liquid (Colorless to Pale Yellow)
Solubility Insoluble in water; Soluble in alcohols, ketones, and chlorinated solvents.[1][2][3]
Flash Point > 150°C (Estimated; Low volatility)
Primary Hazards Skin Irritant (Cat 2) , Eye Irritant (Cat 2A) , Potential Skin Sensitizer .

Risk Assessment & PPE Requirements

Hazard Analysis (Read-Across)

The primary risks stem from the glycol ether moieties within the ester. Upon metabolic or environmental hydrolysis, this compound can release 2-(2-butoxyethoxy)ethanol (DEGBE), which is a known eye irritant and has specific permeation characteristics.

  • Inhalation: Low vapor pressure reduces risk at room temperature. Heating generates mists that are respiratory irritants.

  • Skin Contact: Prolonged contact causes irritation and defatting. Potential for sensitization (allergic reaction).

  • Eye Contact: Direct contact causes serious eye irritation (reversible).

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Hand Protection Butyl Rubber (0.7 mm) or Viton Permeation Dynamics: Glycol ether esters can swell and permeate standard Nitrile gloves over time. Butyl rubber provides the highest resistance to the ether-oxygen polarity. Nitrile is acceptable only for incidental splash protection.
Eye Protection Chemical Splash Goggles (Indirect Vent)Viscosity Hazard: As a viscous liquid, splashes adhere to surfaces. Safety glasses with side shields are insufficient to prevent migration of the liquid into the eye if a splash occurs.
Respiratory Organic Vapor (OV) Cartridge (If heated)Volatility: At ambient T, respiration is not required. If heated >60°C, thermal degradation can release volatile glycol ethers.
Body Lab Coat (Cotton/Poly) + Rubber Apron Absorption: Prevents saturation of clothing which would hold the irritant against the skin.

Operational Handling Protocol

Workflow Logic

The following diagram outlines the safe handling lifecycle, emphasizing the critical decision points for heating and waste segregation.

HandlingWorkflow Start Receipt of Chemical Inspect Inspect Container (Check for crystallization) Start->Inspect PPE Don PPE: Butyl Gloves + Goggles Inspect->PPE Decision Is Heating Required? PPE->Decision ColdHandle Ambient Transfer (Use positive displacement pipette) Decision->ColdHandle No HotHandle Heat < 60°C (Fume Hood Required) Decision->HotHandle Yes Reaction Experimental Use (Polymerization/Solvation) ColdHandle->Reaction HotHandle->Reaction Waste Waste Segregation (Non-Halogenated Organic) Reaction->Waste

Figure 1: Operational workflow for handling Bis(2-(2-butoxyethoxy)ethyl) undecanedioate, distinguishing between ambient and heated protocols.

Step-by-Step Procedures
A. Transfer & Weighing[4]
  • Viscosity Management: This chemical is viscous. Use a positive displacement pipette or a glass syringe for accurate volumetric transfer. Standard air-displacement pipettes will result in significant under-dosing due to liquid adhesion.

  • Container: Weigh directly into glass or stainless steel. Avoid polystyrene (PS) or polycarbonate (PC) containers for long-term storage, as the plasticizer effect may craze or soften these plastics.

  • Spill Prevention: Place the receiving vessel in a secondary containment tray (polypropylene) to capture drips.

B. Heating & Synthesis
  • Thermal Limit: Do not exceed 150°C without a closed system.

  • Ventilation: If heating above 60°C , operations must be performed inside a certified chemical fume hood.

  • Inert Atmosphere: For high-temperature applications (>100°C), blanket with Nitrogen or Argon to prevent oxidative degradation, which can form peroxides at the ether linkage.

Emergency Response & Disposal

Emergency Decision Tree

Immediate actions depend on the route of exposure. The "Flush & Hold" method is critical for eye exposure to viscous irritants.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin Wash with Soap/Water (15 mins) Discard Contaminated Clothing Skin->ActionSkin ActionEye Flush with Water (15 mins) Lift Eyelids Seek Medical Attention Eye->ActionEye ActionSpill Absorb with Vermiculite Do NOT use water Dispose as HazWaste Spill->ActionSpill

Figure 2: Emergency response logic for exposure and spill scenarios.

Disposal Protocol
  • Classification: Non-Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as this poses a fire risk.

  • Labeling: Label clearly as "Contains Glycol Ether Esters - Irritant."

References

  • Fisher Scientific. (2010). Safety Data Sheet: Bis(2-(2-butoxyethoxy)ethyl) adipate. Retrieved from

  • European Chemicals Agency (ECHA).Registration Dossier: Bis(2-(2-butoxyethoxy)ethyl) adipate (CAS 141-17-3). Used for Read-Across Toxicology.
  • PubChem. Compound Summary for 2-(2-Butoxyethoxy)ethanol (CAS 112-34-5). Retrieved from

  • HPC Standards. Safety Data Sheet: Bis(2-(2-butoxyethoxy)ethyl) adipate. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.